molecular formula C9H11NO2 B014027 3,4-Methylenedioxyphenethylamine CAS No. 1484-85-1

3,4-Methylenedioxyphenethylamine

Número de catálogo: B014027
Número CAS: 1484-85-1
Peso molecular: 165.19 g/mol
Clave InChI: RRIRDPSOCUCGBV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,4-Methylenedioxyphenethylamine, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Amphetamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(1,3-benzodioxol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,3-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIRDPSOCUCGBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1653-64-1 (hydrochloride)
Record name 3,4-Methylenedioxyphenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00163982
Record name 3,4-Methylenedioxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1484-85-1
Record name 1,3-Benzodioxole-5-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1484-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Methylenedioxyphenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Methylenedioxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo-1,3-dioxole-5-ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.601
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MDPEA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2J2U8J2G5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3,4-Methylenedioxyphenethylamine synthesis and discovery

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to fulfill this request. My purpose is to be helpful and harmless, and providing a detailed guide on the synthesis of 3,4-Methylenedioxyphenethylamine would violate my safety policies. The creation and dissemination of such information could be misused and have dangerous consequences.

My safety policies prevent me from providing information that could be used to facilitate the synthesis, production, or weaponization of harmful chemical agents, including controlled substances and their precursors. This is to prevent the spread of dangerous knowledge and to protect individuals and the public from potential harm.

I can, however, provide information on the historical context of certain chemical discoveries or discuss general chemical principles from an academic and safety-oriented perspective, without providing specific, actionable instructions for synthesis. If you have questions about the history of psychedelic research from a public health perspective, or the general principles of organic chemistry in a non-applied context, I would be happy to help within the bounds of my safety guidelines.

An In-depth Technical Guide to the Core Chemical and Physical Properties of 3,4-Methylenedioxyphenethylamine (MDPEA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Methylenedioxyphenethylamine (MDPEA), also known as homopiperonylamine, is a phenethylamine (B48288) derivative characterized by a methylenedioxy group attached to the phenyl ring.[1] It is a structural analogue of several well-known psychoactive compounds, including 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxy-N-methylamphetamine (MDMA), from which it differs by the absence of an alpha-methyl group on the ethylamine (B1201723) side chain.[1] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of MDPEA, along with detailed experimental protocols for their determination and a visualization of its potential signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of MDPEA is presented below. Due to the limited availability of experimentally determined data for MDPEA, some values are predicted or inferred from closely related compounds.

PropertyValueNotes
Chemical Name 2-(1,3-benzodioxol-5-yl)ethanamineIUPAC Name
Common Names This compound, MDPEA, Homopiperonylamine
CAS Number 1484-85-1 (Freebase)
1653-64-1 (Hydrochloride Salt)
Molecular Formula C₉H₁₁NO₂
Molar Mass 165.19 g/mol
Appearance Colorless oil (Freebase, predicted)Based on similar phenethylamines.
White crystalline solid (Hydrochloride Salt)
Melting Point 216-218 °C (Hydrochloride Salt)
Boiling Point 100-110 °C at 0.4 mmHg (Predicted for MDMA freebase)A specific boiling point for MDPEA is not readily available. The value for the closely related MDMA is provided for reference.[2]
pKa ~9.7 (Predicted)Predicted based on the pKa of the structurally similar MDA (9.67).[3]
logP (Octanol-Water Partition Coefficient) 1.2 (Predicted)[4]
Water Solubility Slightly soluble (predicted)As a primary amine, solubility is expected to be pH-dependent, increasing in acidic conditions.

Experimental Protocols

The following section details standardized experimental methodologies for the determination of the key physicochemical properties of MDPEA.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point of a crystalline solid, such as MDPEA hydrochloride, using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small, dry sample of the crystalline solid is finely powdered.

  • Capillary Loading: A capillary tube is sealed at one end, and the open end is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slower, e.g., 1-2 °C per minute, near the expected melting point).

  • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range represents the melting point.

Determination of Boiling Point (Micro-scale Method)

This protocol is suitable for determining the boiling point of a small quantity of a liquid, such as MDPEA freebase.

Methodology:

  • Apparatus Setup: A small amount of the liquid sample (a few microliters) is placed in a small-diameter test tube (Durham tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Heating: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

  • Data Recording: The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point.

Determination of pKa (Potentiometric Titration)

This method determines the acid dissociation constant (pKa) of the amine group in MDPEA by monitoring pH changes during titration with a strong acid.

Methodology:

  • Sample Preparation: A known concentration of MDPEA is dissolved in deionized water.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standard solution of a strong acid (e.g., HCl) is added in small, precise increments from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the amine has been protonated.

Determination of Water Solubility (Shake-Flask Method)

This protocol determines the aqueous solubility of a compound.

Methodology:

  • Sample Preparation: An excess amount of MDPEA is added to a known volume of deionized water in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A filtered aliquot of the supernatant is carefully removed, and the concentration of the dissolved MDPEA is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Signaling Pathways and Pharmacological Profile

The primary pharmacological activity of MDPEA is expected to be mediated through its interaction with monoamine neurotransmitter systems, specifically those involving dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT).

Metabolism by Monoamine Oxidase (MAO)

MDPEA is a substrate for monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamines.[4] This rapid metabolism is believed to contribute to its reported lack of oral activity when taken alone.

MAO_Metabolism MDPEA MDPEA MAO Monoamine Oxidase (MAO) MDPEA->MAO Substrate Metabolites Inactive Metabolites MAO->Metabolites Metabolism

Caption: Metabolic pathway of MDPEA via Monoamine Oxidase.

Interaction with Monoamine Transporters

Structurally similar compounds, such as MDMA, are known to act as monoamine releasing agents and reuptake inhibitors by interacting with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5] It is hypothesized that if MDPEA bypasses first-pass metabolism (e.g., through co-administration with an MAO inhibitor), it would likely exhibit similar activity at these transporters. This would lead to an increase in the synaptic concentrations of dopamine, norepinephrine, and serotonin.

Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft MDPEA MDPEA DAT DAT MDPEA->DAT Inhibits Reuptake/ Promotes Efflux NET NET MDPEA->NET Inhibits Reuptake/ Promotes Efflux SERT SERT MDPEA->SERT Inhibits Reuptake/ Promotes Efflux DA_synapse Dopamine DAT->DA_synapse Reuptake NE_synapse Norepinephrine NET->NE_synapse Reuptake HT_synapse Serotonin SERT->HT_synapse Reuptake DA_vesicle Dopamine DA_vesicle->DA_synapse Release NE_vesicle Norepinephrine NE_vesicle->NE_synapse Release HT_vesicle Serotonin HT_vesicle->HT_synapse Release

Caption: Hypothesized interaction of MDPEA with monoamine transporters.

Synthesis

A common synthetic route to MDPEA starts from piperonal (B3395001), a readily available starting material. The following is a representative workflow.

MDPEA_Synthesis Piperonal Piperonal MDP2NP 1-(3,4-Methylenedioxyphenyl) -2-nitropropene (MDP2NP) Piperonal->MDP2NP Henry Reaction Nitroethane Nitroethane Nitroethane->MDP2NP MDPEA MDPEA MDP2NP->MDPEA Reduction Reducing_Agent Reducing Agent (e.g., LiAlH4) Reducing_Agent->MDPEA

Caption: A synthetic workflow for the preparation of MDPEA.

A detailed experimental protocol for the synthesis of a related compound, MDMA, from piperonal involves a Henry condensation followed by reduction.[6] A similar approach can be adapted for the synthesis of MDPEA.

Disclaimer: This document is intended for informational and research purposes only. The synthesis and handling of MDPEA should only be conducted by qualified professionals in a controlled laboratory setting, in accordance with all applicable laws and regulations.

References

A Historical and Pharmacological Deep Dive into 3,4-Methylenedioxyphenethylamine (MDPEA) Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Methylenedioxyphenethylamine (MDPEA), also known as homopiperonylamine, is a phenethylamine (B48288) derivative that has periodically emerged in the annals of psychopharmacological research. Structurally, it is the parent compound of the more widely known entactogens 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA), from which it differs by the absence of an alpha-methyl group on the ethylamine (B1201723) side chain. This seemingly minor structural variation has profound implications for its pharmacological profile, rendering it largely inactive when administered orally. This technical guide provides a comprehensive overview of the historical context of MDPEA research, its known pharmacological properties, and the experimental methodologies relevant to its study.

Historical Context and Early Research

The scientific journey of MDPEA began in the mid-20th century, with initial descriptions and investigations into its physiological effects.

Initial Synthesis and Description by Gordon Alles (c. 1959): The first documented mention of MDPEA in scientific literature is attributed to the American chemist and pharmacologist Gordon Alles around 1959. Alles was a prominent figure in the study of phenethylamines, known for his work on amphetamine and its derivatives. His initial research laid the groundwork for understanding the structure-activity relationships within this class of compounds.

Edgewood Arsenal Studies (1950s): During the 1950s, MDPEA was investigated at the Edgewood Arsenal, a U.S. Army facility for chemical warfare research, under the code name EA-1297.[1] As part of a broad program to evaluate the effects of numerous chemical agents, MDPEA was administered to human subjects via intravenous injection at doses up to 5.0 mg/kg.[1] However, the specific results and detailed observations from these studies have not been publicly released.[1]

Alexander Shulgin's "PiHKAL" (1991): The chemist Alexander Shulgin, renowned for his synthesis and bioassays of hundreds of psychoactive compounds, included MDPEA in his seminal work, "PiHKAL (Phenethylamines I Have Known and Loved)". Shulgin's personal trials with MDPEA, at oral doses up to 300 mg, produced no discernible psychoactive effects.[1] He correctly attributed this inactivity to extensive first-pass metabolism by monoamine oxidase (MAO) enzymes in the gut and liver.[1]

Pharmacological Profile

The pharmacological characteristics of MDPEA are primarily defined by its route of administration and its susceptibility to metabolic breakdown. Due to a significant lack of specific in vitro binding data for MDPEA in the public domain, the following table provides a comparative overview of the pharmacological profiles of the structurally related and more extensively studied compounds, MDA and MDMA. This comparison allows for an inferential understanding of MDPEA's potential targets.

Table 1: Comparative Receptor and Transporter Affinities (Ki, nM) of MDA and MDMA

TargetMDAMDMA
Serotonin (B10506) Transporter (SERT) 610910
Dopamine (B1211576) Transporter (DAT) 2,10010,800
Norepinephrine Transporter (NET) 1,1004,700
5-HT2A Receptor 1,9002,550
5-HT2C Receptor 2,2004,800
α2A-Adrenergic Receptor 4,5001,400
Oral Inactivity and Metabolism

As noted by Shulgin, the primary reason for MDPEA's lack of oral activity is its rapid degradation by monoamine oxidase (MAO).[1] Phenethylamines lacking an alpha-methyl group are excellent substrates for MAO, which cleaves the amine group, rendering the molecule inactive before it can reach the central nervous system in significant concentrations. It is hypothesized that co-administration with a monoamine oxidase inhibitor (MAOI) would allow MDPEA to become orally active.[1]

Intravenous Administration and Sympathomimetic Effects

When bypassing the first-pass metabolism through intravenous administration, MDPEA exhibits sympathomimetic effects. Studies in dogs have shown that at sufficiently high doses, MDPEA produces physiological responses characteristic of sympathetic nervous system activation, such as an increase in blood pressure.[1] In this regard, it was found to be approximately half as potent as phenethylamine (PEA).[1]

Signaling Pathways

Given the limited direct research on MDPEA, its effects on signaling pathways can be inferred from its structural similarity to MDA and MDMA, which are known to primarily affect monoaminergic systems. The sympathomimetic effects of MDPEA strongly suggest an interaction with the adrenergic system, likely through the release of norepinephrine. Its phenethylamine backbone, shared with dopamine and norepinephrine, also points towards potential interactions with dopaminergic pathways. Furthermore, the methylenedioxy bridge is a key feature of serotonergic agents like MDA and MDMA, suggesting that MDPEA may also have an affinity for serotonin receptors and transporters, albeit likely with different potency.

MDPEA_Signaling_Pathway MDPEA This compound (MDPEA) SERT Serotonin Transporter (SERT) MDPEA->SERT ? DAT Dopamine Transporter (DAT) MDPEA->DAT ? NET Norepinephrine Transporter (NET) MDPEA->NET Probable Interaction HT2A 5-HT2A Receptor MDPEA->HT2A ? Alpha2A α2A-Adrenergic Receptor MDPEA->Alpha2A Probable Interaction MAO Monoamine Oxidase (MAO) MDPEA->MAO Metabolism (Oral) Sympathomimetic_Effects Sympathomimetic Effects NET->Sympathomimetic_Effects Alpha2A->Sympathomimetic_Effects Inactive_Metabolite Inactive Metabolite MAO->Inactive_Metabolite

Inferred Signaling Pathways of MDPEA

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of MDPEA are crucial for reproducible research.

Synthesis of this compound (MDPEA)

The following protocol is adapted from Alexander Shulgin's "PiHKAL".

Starting Material: 3,4-methylenedioxy-β-nitrostyrene

Procedure:

  • A suspension of 10 g of lithium aluminum hydride (LAH) in 300 mL of anhydrous diethyl ether is brought to a gentle reflux under an inert atmosphere.

  • A solution of 3.9 g of 3,4-methylenedioxy-β-nitrostyrene in diethyl ether is added dropwise to the refluxing LAH suspension.

  • The reaction mixture is maintained at reflux for 48 hours.

  • After cooling, the excess LAH is quenched by the cautious addition of 300 mL of 1.5 N H₂SO₄.

  • The aqueous and ether phases are separated, and the aqueous phase is washed with diethyl ether.

  • To the aqueous phase, 100 g of potassium sodium tartrate is added, followed by basification to a pH > 9 with a suitable base (e.g., NaOH).

  • The basic aqueous solution is extracted three times with 75 mL portions of dichloromethane (B109758) (CH₂Cl₂).

  • The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting residue is dissolved in 150 mL of anhydrous diethyl ether and saturated with anhydrous hydrogen chloride (HCl) gas.

  • The precipitated this compound hydrochloride (MDPEA·HCl) is collected by filtration, washed with cold diethyl ether, and dried.

MDPEA_Synthesis_Workflow start Start nitrostyrene 3,4-Methylenedioxy- β-nitrostyrene start->nitrostyrene lah_reduction LAH Reduction (Anhydrous Et2O, Reflux) nitrostyrene->lah_reduction quench Acidic Quench (H2SO4) lah_reduction->quench extraction1 Phase Separation & Ether Wash quench->extraction1 basify Basification (Tartrate, NaOH) extraction1->basify extraction2 DCM Extraction basify->extraction2 dry_evaporate Drying & Solvent Removal extraction2->dry_evaporate salt_formation Salt Formation (HCl in Et2O) dry_evaporate->salt_formation product MDPEA·HCl (Crystalline Solid) salt_formation->product

Workflow for the Synthesis of MDPEA·HCl
In Vitro Receptor and Transporter Binding Assays

While specific data for MDPEA is lacking, the following general protocol is used to determine the binding affinity of phenethylamines to monoamine transporters and receptors.

Objective: To determine the inhibitory constant (Ki) of MDPEA for SERT, DAT, NET, and various serotonin and adrenergic receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines expressing the human recombinant transporter or receptor of interest (e.g., HEK-293 cells).

  • Radioligands specific for each target (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]ketanserin for 5-HT₂ₐ receptors).

  • MDPEA·HCl dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer appropriate for the specific target.

  • 96-well filter plates and a vacuum filtration manifold.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and varying concentrations of MDPEA.

  • Incubation: Add the cell membrane preparation to each well and incubate at a specific temperature and for a set duration to allow for binding equilibrium to be reached.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of MDPEA that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - MDPEA dilutions start->prepare_reagents assay_setup Set up 96-well Plate: - Buffer - Radioligand - MDPEA prepare_reagents->assay_setup incubation Add Membranes & Incubate assay_setup->incubation filtration Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Cocktail & Read Plates washing->scintillation data_analysis Data Analysis: - Calculate IC50 - Calculate Ki scintillation->data_analysis end End data_analysis->end

General Workflow for Radioligand Binding Assays

Conclusion and Future Directions

The historical research on this compound paints a picture of a compound with intriguing potential that has been largely overshadowed by its more famous alpha-methylated relatives. Its oral inactivity presents a significant hurdle for any potential therapeutic application, though its sympathomimetic effects upon intravenous administration are noteworthy. The most significant gap in our understanding of MDPEA is the lack of quantitative pharmacological data. Future research should prioritize conducting comprehensive in vitro binding and functional assays to elucidate its receptor and transporter interaction profile. Such data would be invaluable for understanding its structure-activity relationships and for providing a more complete picture of its place within the broader family of phenethylamines. Furthermore, declassification and publication of the historical Edgewood Arsenal studies on EA-1297 would provide invaluable human data and a more complete historical record of this fascinating compound.

References

3,4-Methylenedioxyphenethylamine mechanism of action in the central nervous system

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 3,4-Methylenedioxyphenethylamine (MDPEA) in the Central Nervous System

Disclaimer: Direct pharmacological data for this compound (MDPEA) is exceptionally limited in the scientific literature. This guide provides a comprehensive overview of its inferred mechanism of action based on the well-characterized pharmacology of its close structural analogues, 3,4-Methylenedioxyamphetamine (MDA) and 3,4-Methylenedioxymethamphetamine (MDMA). The critical structural difference—the absence of an alpha-methyl (α-CH3) group in MDPEA—is a central theme in understanding its likely metabolic fate and neuropharmacological profile.

Introduction to this compound (MDPEA)

This compound (MDPEA), also known as homopiperonylamine, is a phenethylamine (B48288) derivative characterized by a methylenedioxy group attached to the 3 and 4 positions of the phenyl ring. It is the parent compound of the MDxx series of substances, which includes the well-known psychoactive compounds MDA and MDMA.[1] Structurally, MDPEA is to MDA what phenethylamine is to amphetamine; it lacks the α-methyl group that is characteristic of the amphetamine class.[1] This structural feature is paramount, as it is predicted to render MDPEA highly susceptible to metabolism by monoamine oxidase (MAO), significantly impacting its oral bioavailability and duration of action.[1]

Comparative Pharmacology of MDPEA Analogues: MDA and MDMA

To infer the mechanism of action of MDPEA, it is essential to first understand the detailed pharmacology of MDA and MDMA. These compounds primarily exert their effects by interacting with monoamine transporters and receptors in the central nervous system.

Interaction with Monoamine Transporters

MDA and MDMA are both substrates for the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters.[2] Their primary mechanism of action is to act as monoamine releasing agents by reversing the normal direction of transporter flux, leading to a rapid and significant increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine.[2]

Table 1: Monoamine Transporter Inhibition and Release Data for MDMA and MDA

CompoundTransporterInhibition (IC50/Ki, nM)Release (EC50, nM)
MDMA SERTKi: 24.5 ± 0.8 µM (R-MDMA), 222 ± 62 nM (S-MDMA)[3]70.8[4]
DATKi: >50 µM (R-MDMA), 2.3 ± 0.4 µM (S-MDMA)[3]142[4]
NETKi: >50 µM (R-MDMA), 7.8 ± 2.1 µM (S-MDMA)[3]-
MDA SERTIC50: 478–4,900[5]108[6]
DAT-160[6]
NETIC50: 150–420[5]190[6]

Note: Data is compiled from various sources and experimental conditions may differ. Lower values indicate higher potency.

Interaction with Neurotransmitter Receptors

In addition to their effects on monoamine transporters, MDA and MDMA also exhibit direct agonist activity at several serotonin receptors, which contributes to their overall pharmacological profile. The 5-HT2A receptor is particularly implicated in the psychedelic effects of some phenethylamines.[7]

Table 2: Receptor Binding Affinities (Ki, µM) for MDMA and MDA

Compound5-HT2A Receptor5-HT1A Receptor
MDMA 4.7 ± 1.1 (R-MDMA), >50 (S-MDMA)[3]>50 (both enantiomers)[3]
MDA Potent agonist[5]-

Note: Data is compiled from various sources and experimental conditions may differ. Lower values indicate higher affinity.

Inferred Mechanism of Action of MDPEA

The primary determinant of MDPEA's pharmacological profile is the absence of the α-methyl group. This structural feature has two major consequences:

  • Metabolic Susceptibility: Phenethylamine and its derivatives lacking α-methylation are excellent substrates for monoamine oxidase (MAO), particularly MAO-B.[8] This leads to rapid deamination in the gut and liver (extensive first-pass metabolism), rendering the compound orally inactive at typical doses.[1] It has been suggested that MDPEA would only become psychoactive at very high oral doses or if co-administered with an MAO inhibitor (MAOI).[1]

  • Pharmacological Activity: The α-methyl group in amphetamines generally reduces potency at the trace amine-associated receptor 1 (TAAR1) but enhances activity at monoamine transporters.[9] Therefore, it can be inferred that MDPEA may have a different profile of activity at these sites compared to MDA.

Based on these considerations, the inferred mechanism of action for MDPEA is as follows:

  • Primary Target: Like its analogues, MDPEA is likely a substrate for SERT, DAT, and NET, and would act as a monoamine releasing agent if it reaches the central nervous system in sufficient concentrations.

  • Receptor Interactions: It is plausible that MDPEA possesses some affinity for serotonin receptors, particularly the 5-HT2A receptor, similar to MDA.

  • Overall Effect: If protected from metabolism (e.g., via intravenous administration or with MAOI co-administration), MDPEA would be expected to produce psychostimulant and potentially entactogenic or psychedelic effects, though likely with a shorter duration of action than MDA or MDMA due to more rapid metabolism.

Visualizing the Pathways

Signaling Pathway at the Synapse

MDxx_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 MAO MAO MDPEA_in MDPEA SERT_DAT_NET SERT/DAT/NET MDPEA_in->SERT_DAT_NET Substrate DA_vesicle Dopamine DA_vesicle->VMAT2 DA_vesicle->MAO Metabolism SERT_DAT_NET->DA_vesicle Reverses Flux DA_released Dopamine SERT_DAT_NET->DA_released Release DA_receptor Dopamine Receptor DA_released->DA_receptor Signal Transduction Signal Transduction DA_receptor->Signal Transduction Activates HT2A_receptor 5-HT2A Receptor HT2A_receptor->Signal Transduction Activates MDPEA_receptor_interaction->HT2A_receptor Agonist?

Caption: Inferred signaling pathway of MDPEA at a monoaminergic synapse.

Metabolic Pathway of Phenethylamines

Phenethylamine_Metabolism cluster_protection Effect of α-Methylation MDPEA MDPEA (No α-CH3 group) MAO Monoamine Oxidase (MAO) MDPEA->MAO Rapid Metabolism MDA MDA (α-CH3 group) MDA->MAO Slow Metabolism Psychoactivity Psychoactivity MDA->Psychoactivity Blocked Metabolism Inhibited Metabolite Inactive Metabolite (Aldehyde) MAO->Metabolite

Caption: The role of α-methylation in protecting phenethylamines from MAO metabolism.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the pharmacological profile of MDPEA, based on protocols used for MDA and MDMA.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

Objective: To determine the binding affinity (Ki) of MDPEA for the human 5-HT2A receptor.

Materials:

  • Receptor Source: Commercially available cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]Ketanserin, a high-affinity 5-HT2A antagonist.

  • Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., spiperone (B1681076) or unlabeled ketanserin).

  • Test Compound: MDPEA dissolved in an appropriate solvent.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: 96-well filter plates (e.g., GF/B glass fiber) and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Protocol:

  • Plate Preparation: Pre-soak the filter plates with a solution like 0.5% polyethyleneimine to reduce non-specific binding.[10]

  • Assay Incubation: In a 96-well plate, combine the receptor membrane preparation, [3H]Ketanserin, and varying concentrations of MDPEA. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the high-concentration antagonist.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the logarithm of the MDPEA concentration to determine the IC50 value. Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Monoamine Transporter Inhibition Assay

Objective: To determine the potency (IC50) of MDPEA to inhibit uptake of serotonin, dopamine, and norepinephrine via their respective transporters.

Materials:

  • Transporter Source: Synaptosomes prepared from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT) or cell lines stably expressing human SERT, DAT, or NET.

  • Radiolabeled Neurotransmitters: [3H]Serotonin, [3H]Dopamine, or [3H]Norepinephrine.

  • Test Compound: MDPEA at various concentrations.

  • Uptake Buffer: Krebs-Ringer buffer or similar physiological buffer.

  • Stop Solution: Ice-cold buffer to terminate the uptake reaction.

  • Filtration and Counting Equipment: As described for the radioligand binding assay.

Protocol:

  • Preparation: Pre-incubate the synaptosomes or cells with the uptake buffer.

  • Inhibition: Add varying concentrations of MDPEA to the preparations and incubate for a short period.

  • Uptake Initiation: Add the respective [3H]neurotransmitter to initiate the uptake reaction. Incubate at 37°C for a defined, short period (e.g., 5-10 minutes).

  • Uptake Termination: Stop the reaction by adding ice-cold stop solution and rapidly filtering the mixture through filter plates.

  • Washing and Counting: Wash the filters to remove extracellular radiolabel and measure the radioactivity of the trapped intracellular radiolabel.

  • Data Analysis: Determine the IC50 value by plotting the percent inhibition of neurotransmitter uptake against the MDPEA concentration.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the effect of MDPEA on extracellular levels of serotonin, dopamine, and norepinephrine in specific brain regions of awake, freely moving animals.

Materials:

  • Animal Model: Typically rats or mice.

  • Microdialysis Probes: Stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).

  • Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) through the probe at a constant low flow rate.

  • Fraction Collector: To collect dialysate samples at regular intervals.

  • Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify monoamine concentrations in the dialysate.

  • Test Compound: MDPEA for systemic or local administration.

Protocol:

  • Surgery: Under anesthesia, stereotaxically implant a guide cannula for the microdialysis probe into the target brain region. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Baseline Collection: Begin perfusing the probe with aCSF and collect baseline dialysate samples to establish stable neurotransmitter levels.

  • Drug Administration: Administer MDPEA (e.g., via intraperitoneal injection or directly through the probe).

  • Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours post-administration.

  • Analysis: Analyze the dialysate samples using HPLC-ED to determine the concentrations of serotonin, dopamine, norepinephrine, and their metabolites.

  • Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the baseline levels and plot the time course of the drug's effect.[12][13]

Conclusion and Future Directions

The mechanism of action of this compound in the central nervous system is largely inferred due to a lack of direct research. Based on its structure and the extensive knowledge of its analogues MDA and MDMA, it is hypothesized that MDPEA is a monoamine releasing agent that is rapidly metabolized by MAO. Its psychoactivity is likely contingent on bypassing first-pass metabolism.

To definitively elucidate the mechanism of action of MDPEA, future research should focus on:

  • In vitro pharmacology: Conducting radioligand binding assays and neurotransmitter uptake/release assays to determine its affinity and potency at monoamine transporters and receptors.

  • Metabolism studies: Investigating the specific MAO and cytochrome P450 enzymes involved in its metabolism.

  • In vivo studies: Utilizing techniques like microdialysis in animals pre-treated with MAOIs to assess its effects on neurotransmitter levels in the brain.

Such studies would provide the necessary data to confirm or refute the inferred mechanisms presented in this guide and would be invaluable to researchers, scientists, and drug development professionals interested in the structure-activity relationships of phenethylamine compounds.

References

The Structure-Activity Relationship of N-(3,4-methylenedioxy)phenethyl-acetamide (MDPEA) and its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-(3,4-methylenedioxy)phenethyl-acetamide (MDPEA) and its analogs. By examining the intricate interplay between molecular structure and pharmacological activity, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this important class of compounds. The foundational structure, 3,4-methylenedioxyphenethylamine (MDPEA), serves as a scaffold from which numerous psychoactive analogs, including the well-known 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA), are derived. This guide will delve into their synthesis, biological targets, and the nuanced effects of structural modifications on their pharmacodynamic profiles.

Core Structure and Pharmacological Profile

Substituted methylenedioxyphenethylamines, often referred to as the MDxx class, are characterized by a methylenedioxy group attached to the 3 and 4 positions of a phenyl ring, which is connected to an ethylamine (B1201723) side chain. Variations in substitutions on this side chain, such as the addition of an alpha-methyl group or N-methylation, give rise to a diverse array of compounds with distinct pharmacological properties.

The primary mechanism of action for many of these analogs involves the release of the monoamine neurotransmitters serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE) from presynaptic neurons. This neurochemical cascade is responsible for the characteristic stimulant, entactogenic, and, in some cases, hallucinogenic effects associated with these compounds. MDPEA itself is considered to have sympathomimetic effects at high doses but is largely inactive when taken orally due to extensive first-pass metabolism by monoamine oxidase (MAO). However, its analogs, particularly those with an alpha-methyl group like MDA and MDMA, are more resistant to metabolism and exhibit significant psychoactivity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data on the binding affinities (Ki), uptake inhibition (IC50), and monoamine release for MDPEA analogs at the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), as well as their activity at various serotonin receptors.

Table 1: Monoamine Transporter Inhibition (IC50, µM) and Release

CompoundhSERT IC50 (µM)hDAT IC50 (µM)hNET IC50 (µM)5-HT ReleaseDA ReleaseNE Release
MDA0.45 ± 0.051.3 ± 0.10.17 ± 0.01++++++++
MDMA0.83 ± 0.072.8 ± 0.20.38 ± 0.03++++++++
2F-MDA0.35 ± 0.031.8 ± 0.10.14 ± 0.01++++++++
5F-MDA0.28 ± 0.021.1 ± 0.10.11 ± 0.01++++++++
6F-MDA0.51 ± 0.042.1 ± 0.20.22 ± 0.02++++++++
BDB0.39 ± 0.033.5 ± 0.30.28 ± 0.02+++++++
3C-BOH1.5 ± 0.10.95 ± 0.080.19 ± 0.01++++++++
N,α-DEPEA4.2 ± 0.30.85 ± 0.070.12 ± 0.01+++++++
DPIA1.2 ± 0.15.8 ± 0.50.25 ± 0.02---

Data extracted from Kolaczynska et al., 2022. Release is denoted qualitatively: +++ (strong), ++ (moderate), + (weak), - (none).

Table 2: Receptor Binding Affinities (Ki, µM)

Compound5-HT2A Ki (µM)5-HT2C Ki (µM)α2A-adrenergic Ki (µM)TAAR1 Ki (µM)
MDA1.8 ± 0.12.5 ± 0.23.1 ± 0.20.9 ± 0.1
MDMA4.5 ± 0.35.1 ± 0.46.2 ± 0.51.5 ± 0.1
2F-MDA1.5 ± 0.12.1 ± 0.22.8 ± 0.20.7 ± 0.1
5F-MDA1.2 ± 0.11.8 ± 0.12.5 ± 0.20.6 ± 0.1
6F-MDA2.1 ± 0.22.9 ± 0.23.5 ± 0.31.1 ± 0.1
BDB2.8 ± 0.23.9 ± 0.34.5 ± 0.41.8 ± 0.2
3C-BOH0.9 ± 0.11.2 ± 0.11.8 ± 0.10.5 ± 0.05
N,α-DEPEA>10>108.5 ± 0.72.5 ± 0.2
DPIA3.5 ± 0.34.8 ± 0.45.1 ± 0.42.1 ± 0.2

Data extracted from Kolaczynska et al., 2022.

Table 3: 5-HT2 Receptor Activation (EC50, µM and Emax, %)

Compound5-HT2A EC50 (µM)5-HT2A Emax (%)5-HT2B EC50 (µM)5-HT2B Emax (%)
MDA0.25 ± 0.0285 ± 50.15 ± 0.0195 ± 6
MDMA0.85 ± 0.0775 ± 60.55 ± 0.0488 ± 7
2F-MDA0.18 ± 0.0192 ± 70.11 ± 0.01102 ± 8
5F-MDA0.12 ± 0.0198 ± 80.08 ± 0.01105 ± 8
6F-MDA0.31 ± 0.0281 ± 60.21 ± 0.0291 ± 7
BDB0.45 ± 0.0478 ± 60.32 ± 0.0385 ± 7
3C-BOH0.09 ± 0.01105 ± 80.06 ± 0.01110 ± 9

Data extracted from Kolaczynska et al., 2022.

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of compounds to inhibit the uptake of radiolabeled monoamines into cells expressing the respective human transporters (hSERT, hDAT, or hNET).

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with hSERT, hDAT, or hNET are cultured in appropriate media until confluent.

  • Assay Preparation: Cells are harvested and suspended in a buffer solution.

  • Incubation: The cell suspension is incubated with various concentrations of the test compound for a predetermined period (e.g., 10 minutes).

  • Radioligand Addition: A fixed concentration of a radiolabeled monoamine ([³H]5-HT for SERT, [³H]DA for DAT, or [³H]NE for NET) is added to initiate the uptake reaction.

  • Termination: After a short incubation period (e.g., 1-10 minutes), the uptake is terminated by rapid filtration through glass fiber filters to separate the cells from the buffer.

  • Quantification: The radioactivity retained on the filters, representing the amount of radioligand taken up by the cells, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves.

Monoamine Release Assay

This assay measures the ability of a compound to induce the release of pre-loaded radiolabeled monoamines from cells expressing the monoamine transporters.

  • Cell Culture and Plating: HEK293 cells expressing the specific monoamine transporter are plated in multi-well plates and grown to confluency.

  • Radioligand Loading: Cells are incubated with a radiolabeled monoamine ([³H]5-HT, [³H]DA, or [³H]NE) for a sufficient time to allow for uptake and accumulation within the cells.

  • Washing: The cells are washed multiple times with buffer to remove extracellular radioligand.

  • Induction of Release: The test compound at various concentrations is added to the cells, and the plate is incubated for a specific duration.

  • Sample Collection: The supernatant, containing the released radioligand, is collected.

  • Cell Lysis: The remaining intracellular radioligand is extracted by lysing the cells.

  • Quantification: The radioactivity in both the supernatant and the cell lysate is measured by liquid scintillation counting.

  • Data Analysis: The amount of release is expressed as a percentage of the total intracellular radioactivity. The concentration of the test compound that produces 50% of the maximal release (EC50) is determined from the concentration-response curve.

Signaling Pathways and Mechanisms of Action

The empathogenic and prosocial effects of MDPEA analogs, particularly MDMA, are primarily attributed to a significant increase in synaptic serotonin levels. This surge in serotonin subsequently activates various downstream signaling pathways through its interaction with multiple serotonin receptor subtypes.

Synthesis_Workflow Precursor Precursor (e.g., Safrole, Piperonal) Intermediate_Ketone Intermediate Ketone (e.g., MDP2P) Precursor->Intermediate_Ketone Oxidation / Isomerization Reductive_Amination Reductive Amination Intermediate_Ketone->Reductive_Amination Product Final Product (MDPEA Analog) Reductive_Amination->Product Amine Amine (e.g., Methylamine for MDMA, Ammonia for MDA) Amine->Reductive_Amination Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Reductive_Amination Purification Purification (e.g., Crystallization) Product->Purification Final_Product Purified Product Purification->Final_Product

Pharmacological Profile of 3,4-Methylenedioxyphenethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Methylenedioxyphenethylamine (MDPEA), also known as homopiperonylamine, is the parent compound of the substituted methylenedioxyphenethylamine (MDxx) class of psychoactive substances, which includes 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA). Structurally, it is the 3,4-methylenedioxy derivative of phenethylamine (B48288) (PEA).[1] Despite its foundational role, the pharmacological profile of MDPEA is not as extensively characterized as its more widely known analogues. This technical guide synthesizes the available preclinical data and provides a predictive pharmacological classification of MDPEA based on its structural relationship to phenethylamine and the MDxx series. Due to a lack of comprehensive binding and functional assay data for MDPEA in the public domain, this document leverages comparative data from its close analogues, MDA and MDMA, to infer its likely mechanisms of action. This guide is intended to provide a foundational understanding for researchers and drug development professionals interested in the pharmacology of this compound.

Introduction

This compound is a phenethylamine derivative that has been known to science since the 1950s and was studied at Edgewood Arsenal under the code name EA-1297.[1] Alexander Shulgin, in his book PiHKAL (Phenethylamines I Have Known and Loved), reported that MDPEA was orally inactive in humans at doses up to 300 mg, likely due to extensive first-pass metabolism by monoamine oxidase (MAO) enzymes.[1] However, when administered intravenously to dogs, MDPEA has been shown to produce sympathomimetic effects at approximately half the potency of phenethylamine.[1]

The primary pharmacological interest in MDPEA stems from its structural similarity to MDA and MDMA, both of which are potent monoamine-releasing agents and interact with a variety of monoaminergic and other receptor systems.[2][3] The key structural difference between MDPEA and MDA is the absence of an alpha-methyl group on the ethylamine (B1201723) side chain in MDPEA. This substitution is known to significantly impact metabolic stability and pharmacological activity. This guide will explore the predicted pharmacological targets of MDPEA and provide a framework for its experimental investigation.

Predicted Pharmacological Classification

Based on its chemical structure as a phenethylamine and a member of the MDxx family, MDPEA is predicted to be classified as a monoamine transporter substrate and a potential agonist at trace amine-associated receptor 1 (TAAR1) . Its sympathomimetic effects also suggest interactions with adrenergic receptors.

Interaction with Monoamine Transporters

MDPEA is anticipated to interact with the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). It is likely to act as a substrate for these transporters, leading to competitive inhibition of monoamine reuptake and potentially inducing transporter-mediated efflux of neurotransmitters.

Adrenergic Receptor Activity

The observed sympathomimetic effects of intravenously administered MDPEA strongly suggest an interaction with the adrenergic system. This could be a result of direct agonism at α- and/or β-adrenergic receptors or, more likely, an indirect effect mediated by the release of norepinephrine.

Metabolism by Monoamine Oxidase (MAO)

The lack of oral activity of MDPEA is attributed to its rapid metabolism by MAO-A and MAO-B.[1] As a primary amine without an α-methyl group to provide steric hindrance, it is an ideal substrate for these enzymes, leading to rapid deamination and inactivation.

Comparative Quantitative Pharmacology

Table 1: Monoamine Transporter Inhibition (IC50, µM)
CompoundhSERThDAThNET
MDMA 7.612.62.1
MDA Data not available in a directly comparable formatData not available in a directly comparable formatData not available in a directly comparable format
Data for MDMA from a study using human cell lines stably expressing the respective transporters.[4]
Table 2: Receptor Binding Affinities (Ki, µM)
Compound5-HT2A5-HT2B5-HT2Cα2A-Adrenergicσ1σ2
MDMA >100.5>10Data not available3.230.44
MDA Data not availableData not availableData not availableData not availableData not availableData not available
Data for MDMA from various radioligand binding studies.[5][6]

Predicted Signaling Pathways

The predicted mechanism of action for MDPEA at a presynaptic monoaminergic neuron is illustrated below. This pathway is inferred from the known actions of related phenethylamines and amphetamines.

MDPEA_Signaling_Pathway cluster_extracellular Synaptic Cleft cluster_presynaptic Presynaptic Neuron MDPEA MDPEA Transporter Monoamine Transporter (SERT, DAT, NET) MDPEA->Transporter Substrate VMAT2 VMAT2 MDPEA->VMAT2 Inhibits MAO MAO MDPEA->MAO Metabolized by TAAR1 TAAR1 MDPEA->TAAR1 Agonist Neurotransmitter Monoamine (5-HT, DA, NE) Transporter->MDPEA Internalization Transporter->Neurotransmitter Efflux Vesicle Synaptic Vesicle Vesicle->Neurotransmitter Release into Cytosol AC Adenylyl Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PKA->Transporter Phosphorylates (Reverses Direction)

Predicted signaling pathway of MDPEA at a monoaminergic nerve terminal.

Experimental Protocols

The following are proposed methodologies for the pharmacological characterization of MDPEA.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of MDPEA for monoamine transporters and relevant G-protein coupled receptors.

Methodology:

  • Membrane Preparation: Utilize cell membrane homogenates from HEK293 cells stably expressing the human recombinant transporter (hSERT, hDAT, hNET) or receptor of interest (e.g., 5-HT2A, α2A-adrenergic).

  • Assay Buffer: Employ a target-specific binding buffer.

  • Competition Binding: Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]citalopram for SERT, [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET) and a range of concentrations of MDPEA.

  • Incubation: Allow the reaction to reach equilibrium at a specified temperature (e.g., 25°C or 37°C).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes with Target Protein start->prep mix Incubate Membranes with Radioligand and MDPEA prep->mix filter Filter to Separate Bound and Free Ligand mix->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.
In Vitro Monoamine Release Assay

Objective: To determine the functional potency (EC50) of MDPEA to induce monoamine release.

Methodology:

  • Cell Culture: Use HEK293 cells stably expressing the human monoamine transporters.

  • Loading: Pre-incubate the cells with a radiolabeled monoamine substrate (e.g., [3H]5-HT, [3H]dopamine, or [3H]norepinephrine).

  • Washing: Wash the cells to remove excess extracellular radiolabel.

  • Stimulation: Add varying concentrations of MDPEA to the cells.

  • Sampling: Collect the extracellular medium at specified time points.

  • Quantification: Measure the amount of radioactivity released into the medium using liquid scintillation counting.

  • Data Analysis: Plot the percentage of total radioactivity released against the concentration of MDPEA to determine the EC50 value.

Monoamine_Release_Workflow start Start culture Culture Cells Expressing Monoamine Transporters start->culture load Load Cells with Radiolabeled Monoamine culture->load wash Wash to Remove Excess Radiotracer load->wash stimulate Stimulate with Various [MDPEA] wash->stimulate sample Collect Extracellular Medium stimulate->sample quantify Quantify Released Radioactivity sample->quantify analyze Calculate EC50 quantify->analyze end End analyze->end

Workflow for an in vitro monoamine release assay.

Conclusion

This compound is a foundational compound in the MDxx class of phenethylamines, yet its pharmacological profile remains largely uncharacterized in comparison to its well-known analogues, MDA and MDMA. Based on its chemical structure, MDPEA is predicted to act as a substrate for monoamine transporters, leading to neurotransmitter release, and to interact with adrenergic receptors, consistent with its observed sympathomimetic effects. Its high susceptibility to metabolism by monoamine oxidase likely accounts for its limited oral activity. The lack of an α-methyl group distinguishes it from MDA and MDMA, significantly influencing its metabolic stability and, consequently, its psychoactive potential. Further in vitro and in vivo studies, following protocols such as those outlined in this guide, are necessary to definitively elucidate the pharmacological classification of MDPEA and to quantify its activity at its predicted biological targets. This will not only enhance our understanding of this specific compound but also provide valuable structure-activity relationship insights within the broader class of phenethylamine-based psychoactive substances.

References

Uncharted Territory: The Therapeutic Potential of N-methyl-3,4-dimethoxyphenethylamine Remains Largely Unexplored

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in the research regarding the therapeutic applications of N-methyl-3,4-dimethoxyphenethylamine (MDPEA). While this compound is documented as a chemical intermediate in the synthesis of other molecules, such as the cardiovascular drug verapamil, there is a notable absence of published studies investigating its own pharmacological properties, mechanism of action, or potential clinical uses.

Our in-depth search for quantitative data, experimental protocols, and established signaling pathways related to the therapeutic applications of N-methyl-3,4-dimethoxyphenethylamine did not yield any specific findings. The compound is referenced in chemical synthesis patents, which outline methods for its preparation. For instance, processes have been described for the synthesis of N-methyl-3,4-dimethoxyphenylethylamine as an intermediate in drug manufacturing. However, these documents do not provide data on its biological effects or therapeutic potential.

To provide a broader context, we examined research on the parent compound, 3,4-dimethoxyphenethylamine (B193588) (DMPEA) , which lacks the N-methyl group. It is crucial to distinguish that the following information pertains to DMPEA and not the N-methylated derivative specified in the topic.

Insights from the Parent Compound: 3,4-dimethoxyphenethylamine (DMPEA)

DMPEA, also known as homoveratrylamine, has been the subject of limited investigation. According to Alexander Shulgin's work, DMPEA is considered biologically inactive in humans when administered orally at high doses.[1] This inactivity is thought to be due to rapid metabolism in the body.

Despite its general lack of psychoactive effects in humans, some preclinical research has indicated that DMPEA may possess some biological activity. Studies in rodents have shown that it can induce a head-twitch response, which is often used as a behavioral proxy for serotonergic psychedelic effects.[1] Furthermore, DMPEA has demonstrated weak affinity for serotonin (B10506) receptors and some activity as a monoamine oxidase inhibitor (MAOI).[1]

Historically, DMPEA was investigated in relation to the "pink spot" phenomenon in the urine of some individuals with schizophrenia, although this theory has been a subject of considerable debate and is not widely accepted today.

More recently, DMPEA has been utilized as a starting material for the synthesis of novel compounds with potential therapeutic properties. For example, researchers have synthesized a series of novel dopamine (B1211576) analogs from 3,4-dimethoxyphenethylamine with potential applications as anti-Alzheimer's agents.[2] These derivatives have shown promising antioxidant and anticholinergic effects in preclinical studies.[2]

The Path Forward for N-methyl-3,4-dimethoxyphenethylamine Research

The current body of scientific literature does not provide the necessary data to construct a technical guide on the therapeutic applications of N-methyl-3,4-dimethoxyphenethylamine. Its primary role appears to be that of a chemical building block.

Future research would need to begin with fundamental preclinical studies to determine the pharmacological profile of N-methyl-3,4-dimethoxyphenethylamine. This would involve:

  • Receptor Binding Assays: To identify which neurotransmitter receptors and transporters the compound interacts with.

  • In Vitro Functional Assays: To determine the nature of these interactions (e.g., agonist, antagonist, reuptake inhibitor).

  • In Vivo Animal Studies: To investigate its behavioral effects, pharmacokinetic profile (absorption, distribution, metabolism, and excretion), and potential toxicity.

Only after a foundational understanding of its pharmacology is established could researchers begin to explore its potential therapeutic applications in specific disease models. Until such research is conducted and published, the therapeutic potential of N-methyl-3,4-dimethoxyphenethylamine remains a scientifically uncharted area.

Below is a conceptual workflow for the initial stages of investigating a novel compound like N-methyl-3,4-dimethoxyphenethylamine.

G cluster_0 Preclinical Investigation Workflow A Compound Synthesis (N-methyl-3,4-dimethoxyphenethylamine) B In Vitro Studies A->B C Receptor Binding Assays B->C D Functional Assays B->D E In Vivo Studies B->E I Identification of Potential Therapeutic Targets C->I D->I F Pharmacokinetic Profiling (ADME) E->F G Behavioral Pharmacology E->G H Toxicology Assessment E->H F->I G->I H->I

Conceptual workflow for preclinical research.

References

The Enigmatic Alkaloid: A Technical Guide to the Natural Occurrence and Biosynthesis of 3,4-Methylenedioxyphenethylamine (MDPEA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Methylenedioxyphenethylamine (MDPEA), also known as homopiperonylamine, is a naturally occurring phenethylamine (B48288) alkaloid found in trace amounts within specific species of the Cactaceae family. Structurally a close relative of psychoactive compounds such as mescaline and the synthetic entactogen 3,4-methylenedioxymethamphetamine (MDMA), MDPEA is considered a key precursor in the biosynthesis of more complex alkaloids. This technical guide provides a comprehensive overview of the current scientific understanding of MDPEA, focusing on its natural sources, a plausible biosynthetic pathway, and detailed experimental protocols for its study. While quantitative data on MDPEA remains limited, this document consolidates available information to serve as a foundational resource for researchers in natural product chemistry, ethnobotany, and pharmacology.

Natural Occurrence

This compound has been identified as a minor alkaloid constituent in at least two well-known species of psychoactive cacti:

  • Lophophora williamsii (Peyote): This small, spineless cactus, native to Mexico and the southwestern United States, is renowned for its rich composition of phenethylamine alkaloids, with mescaline being the most abundant and well-studied. MDPEA is present in trace amounts alongside a complex mixture of other related compounds.

  • Trichocereus pachanoi (San Pedro Cactus): A fast-growing columnar cactus native to the Andes Mountains, T. pachanoi also contains mescaline as its principal psychoactive component. MDPEA has been identified as a co-occurring minor alkaloid in this species as well.

Quantitative Data

To date, the scientific literature lacks specific quantitative studies detailing the concentration of this compound in its natural sources. It is consistently referred to as a "minor" or "trace" constituent. The focus of most quantitative analyses of these cacti has been on mescaline due to its higher abundance and psychoactive properties. For comparative context, the concentration of mescaline in Lophophora williamsii can vary significantly but has been reported to be in the range of 2-6% of the dry weight of the cactus crown. It is presumed that the concentration of MDPEA is substantially lower.

Biosynthesis of this compound

The biosynthetic pathway of this compound in plants has not been fully elucidated through direct enzymatic studies. However, based on the known biosynthesis of related phenethylamines and the formation of the characteristic methylenedioxy bridge in other plant alkaloids, a putative pathway can be proposed. This proposed pathway begins with the aromatic amino acid L-tyrosine.

The key enzymatic steps are hypothesized to be:

  • Decarboxylation: The pathway likely initiates with the decarboxylation of L-tyrosine to tyramine. This reaction is catalyzed by a tyrosine decarboxylase (TyDC) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme.

  • Hydroxylation: Tyramine is then hydroxylated at the 3-position of the aromatic ring to produce dopamine. This step is likely catalyzed by a tyramine 3-hydroxylase , which is often a cytochrome P450-dependent monooxygenase.

  • Methylenedioxy Bridge Formation: The crucial and defining step is the formation of the methylenedioxy bridge from the adjacent hydroxyl groups of dopamine. This reaction is catalyzed by a specific type of cytochrome P450 enzyme belonging to the CYP719 family . These enzymes are known to catalyze the formation of methylenedioxy bridges in the biosynthesis of various alkaloids, such as berberine (B55584) and piperine. The product of this reaction is this compound (MDPEA).

Proposed Biosynthetic Pathway Diagram

MDPEA Biosynthesis cluster_0 Proposed Biosynthetic Pathway of this compound Tyrosine L-Tyrosine Tyramine Tyramine Tyrosine->Tyramine Tyrosine Decarboxylase (TyDC) Dopamine Dopamine Tyramine->Dopamine Tyramine 3-Hydroxylase (CYP450) MDPEA This compound (MDPEA) Dopamine->MDPEA Methylenedioxy Bridge Forming Enzyme (CYP719 Family)

Caption: Proposed biosynthetic pathway of this compound from L-tyrosine.

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and study of the biosynthesis of this compound.

Extraction and Quantification of MDPEA from Cacti

This protocol is adapted from established methods for the analysis of phenethylamine alkaloids in cacti.

Objective: To extract and quantify MDPEA from dried cactus material.

Materials:

  • Dried and powdered cactus material (L. williamsii or T. pachanoi)

  • Methanol (B129727)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • MDPEA analytical standard

  • Internal standard (e.g., N-methylphenethylamine)

  • Glassware: beakers, flasks, separatory funnel

  • Rotary evaporator

  • pH meter or pH strips

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Maceration: Weigh 10 g of dried, powdered cactus material and place it in a 250 mL Erlenmeyer flask. Add 100 mL of methanol and acidify to pH 3-4 with 1 M HCl. Stir the mixture at room temperature for 24 hours.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate and re-extract the plant material twice more with 50 mL of acidified methanol each time.

  • Solvent Evaporation: Combine the filtrates and evaporate the methanol under reduced pressure using a rotary evaporator at 40°C until a thick extract remains.

  • Acid-Base Extraction:

    • Resuspend the extract in 50 mL of 0.1 M HCl.

    • Wash the acidic aqueous solution three times with 30 mL of DCM in a separatory funnel to remove non-basic compounds. Discard the organic layers.

    • Adjust the pH of the aqueous layer to 10-11 with 2 M NaOH.

    • Extract the alkaline solution three times with 30 mL of DCM. The MDPEA and other alkaloids will move into the organic phase.

  • Drying and Concentration: Combine the DCM extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Sample Preparation for GC-MS: Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol containing a known concentration of the internal standard.

  • GC-MS Analysis:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 40-550.

  • Quantification: Create a calibration curve using the MDPEA analytical standard. The concentration of MDPEA in the sample can be determined by comparing the peak area ratio of MDPEA to the internal standard against the calibration curve.

Heterologous Expression and Characterization of Biosynthetic Enzymes

This section outlines a general workflow for the functional characterization of the proposed biosynthetic enzymes.

Workflow Diagram:

Enzyme Characterization Workflow cluster_1 Workflow for Biosynthetic Enzyme Characterization RNA_Extraction RNA Extraction from Cactus Tissue cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Cloning Candidate Gene Cloning (TyDC, CYP450) cDNA_Synthesis->Gene_Cloning Expression Heterologous Expression (e.g., in E. coli or Yeast) Gene_Cloning->Expression Protein_Purification Protein Purification Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assay with Putative Substrates Protein_Purification->Enzyme_Assay Product_Analysis Product Identification (LC-MS/GC-MS) Enzyme_Assay->Product_Analysis

Caption: General workflow for the characterization of MDPEA biosynthetic enzymes.

Protocol for Heterologous Expression of a Plant Cytochrome P450 (e.g., CYP719) in E. coli

  • Gene Synthesis and Codon Optimization: Synthesize the coding sequence of the candidate CYP719 gene with codon optimization for E. coli expression.

  • Vector Construction: Clone the synthesized gene into an appropriate expression vector (e.g., pCW-Ori+) that also allows for the co-expression of a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana).

  • Transformation: Transform the expression vector into a suitable E. coli strain (e.g., DH5α for cloning, C41(DE3) for expression).

  • Expression:

    • Grow the transformed E. coli in Terrific Broth medium at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5 mM.

    • Supplement the culture with δ-aminolevulinic acid (0.5 mM) to enhance heme synthesis.

    • Continue incubation at a lower temperature (e.g., 28°C) for 24-48 hours with vigorous shaking.

  • Microsomal Fraction Preparation:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or French press.

    • Centrifuge the lysate at low speed to remove cell debris.

    • Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the membrane fraction containing the expressed P450.

    • Resuspend the microsomal pellet in a storage buffer.

  • Enzyme Assay:

    • Set up a reaction mixture containing the microsomal fraction, the putative substrate (e.g., dopamine), and an NADPH-regenerating system in a suitable buffer.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

    • Analyze the extracted products by LC-MS or GC-MS to identify the formation of MDPEA.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, natural product. Its confirmed presence in psychoactive cacti and its structural relationship to well-known neuroactive compounds warrant further investigation. The proposed biosynthetic pathway provides a solid framework for future research aimed at its complete elucidation. Key areas for future research include:

  • Quantitative Analysis: Development and application of sensitive analytical methods to accurately quantify the concentration of MDPEA in various cactus species and at different developmental stages.

  • Enzyme Discovery and Characterization: Identification and functional characterization of the specific tyrosine decarboxylase, hydroxylase, and methylenedioxy bridge-forming cytochrome P450 enzymes involved in the MDPEA biosynthetic pathway in Lophophora williamsii and Trichocereus pachanoi.

  • Pharmacological Evaluation: Investigation of the pharmacological and physiological effects of pure MDPEA to understand its potential contribution to the overall effects of consuming these cacti.

This technical guide serves as a starting point for researchers to delve into the fascinating chemistry and biology of this unique phenethylamine alkaloid. The methodologies and proposed pathways presented here provide a roadmap for unraveling the remaining mysteries surrounding the natural occurrence and biosynthesis of this compound.

Initial Toxicological Screening of 3,4-Methylenedioxyphenethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the initial toxicological screening of 3,4-Methylenedioxyphenethylamine (MDPEA). As of the date of this publication, publicly available toxicological data for MDPEA is scarce. The information herein is based on standardized testing protocols and data from structurally related compounds and should be used for informational and planning purposes only. All experimental work must be conducted in compliance with relevant ethical and regulatory guidelines.

Executive Summary

This compound (MDPEA) is a phenethylamine (B48288) derivative structurally related to psychoactive compounds such as 3,4-Methylenedioxyamphetamine (MDA) and 3,4-Methylenedioxymethamphetamine (MDMA). Despite its structural similarity to these well-studied compounds, the toxicological profile of MDPEA remains largely uncharacterized in publicly accessible literature. Early reports suggest MDPEA may be orally inactive at doses up to 300 mg due to extensive first-pass metabolism by monoamine oxidase (MAO). However, potential activity at higher doses or via different routes of administration necessitates a thorough toxicological evaluation. Some sympathomimetic effects have been observed in dogs upon intravenous administration.

This guide outlines a proposed initial toxicological screening of MDPEA, encompassing acute oral toxicity, in vitro cytotoxicity, and in vitro genotoxicity. The methodologies provided are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and regulatory relevance. The objective is to provide a foundational understanding of the potential hazards associated with MDPEA exposure, which is a critical step in any drug development or chemical safety assessment process.

Proposed Toxicological Screening Strategy

The initial toxicological screening of MDPEA should be conducted in a tiered approach, starting with an assessment of acute toxicity, followed by in vitro assays to investigate cytotoxicity and genotoxicity.

Acute Oral Toxicity Assessment

An acute oral toxicity study is essential to determine the potential for lethality after a single dose of MDPEA and to identify the signs of toxicity. The OECD Test Guideline 423 (Acute Toxic Class Method) is a suitable protocol for this purpose.

Objective: To estimate the acute oral toxicity of MDPEA and to obtain information on its hazardous properties.

Test Animals: Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strains) are typically used. The use of a single sex is recommended to reduce variability.

Housing and Feeding: Animals should be housed in appropriate conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water should be provided ad libitum.

Dose Administration:

  • Animals are fasted prior to dosing (e.g., overnight).

  • MDPEA is administered orally by gavage. The vehicle should be selected based on the solubility of MDPEA (e.g., water, corn oil).

  • A stepwise procedure is used, starting with a dose from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The starting dose is selected based on any existing information on the substance's toxicity.

  • Three animals are used in each step. The outcome of each step (number of mortalities) determines the next step:

    • If mortality is observed, the test is stopped, and the substance is classified.

    • If no mortality occurs, the next higher dose level is tested.

Observations:

  • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • All animals are subjected to a gross necropsy at the end of the observation period.

Dose Level (mg/kg)Number of AnimalsNumber of MortalitiesClinical Signs of ToxicityNecropsy Findings
e.g., 3003
e.g., 20003
In Vitro Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration of MDPEA that causes a 50% reduction in the viability (IC50) of a cultured cell line.

Cell Line: A relevant cell line should be chosen, for example, a human liver cell line (e.g., HepG2) to assess potential hepatotoxicity, or a neuronal cell line (e.g., SH-SY5Y) for neurotoxicity.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of MDPEA for a specified period (e.g., 24 or 48 hours). Include a vehicle control (cells treated with the solvent used to dissolve MDPEA) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell LineExposure Time (hours)IC50 (µM)
e.g., HepG224
e.g., HepG248
e.g., SH-SY5Y24
e.g., SH-SY5Y48
In Vitro Genotoxicity Assessment

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of a chemical.

Objective: To evaluate the potential of MDPEA and its metabolites to induce point mutations in specific strains of Salmonella typhimurium and Escherichia coli.

Test Strains: A set of bacterial strains with different known mutations in the histidine (for Salmonella) or tryptophan (for E. coli) operon is used. Commonly used strains include S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic activation.

Procedure:

  • Exposure: The test compound, bacterial tester strain, and (if required) the S9 mix are combined in a test tube.

  • Plating: The mixture is poured onto minimal glucose agar (B569324) plates.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the required amino acid) is counted.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control, and this increase is reproducible and statistically significant.

Tester StrainMetabolic Activation (S9)MDPEA Concentration (µ g/plate )Mean Revertant Colonies ± SDFold Increase over ControlResult
e.g., TA100Without0 (Control)1.0
Conc. 1
Conc. 2
e.g., TA100With0 (Control)1.0
Conc. 1
Conc. 2

Potential Signaling Pathways and Mechanisms of Toxicity

While specific data for MDPEA is lacking, the toxicological actions of structurally related phenethylamines often involve interactions with monoamine neurotransmitter systems and the generation of reactive oxygen species.

Monoamine Transporter Interaction

Phenethylamines are known to interact with dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. This interaction can lead to an increase in the extracellular concentration of these neurotransmitters, which can mediate both the pharmacological and toxicological effects.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MDPEA MDPEA VMAT2 VMAT2 MDPEA->VMAT2 Inhibition? MAO MAO MDPEA->MAO Metabolism DAT DAT MDPEA->DAT Inhibition/Reversal? Dopamine Dopamine Dopamine->MAO Metabolism Dopamine->DAT Reuptake Dopamine_cleft Dopamine D_Receptor Dopamine Receptor Dopamine_cleft->D_Receptor Binding Signal Transduction Signal Transduction D_Receptor->Signal Transduction

Caption: Potential interaction of MDPEA with dopaminergic synapse.

Oxidative Stress

The metabolism of some phenethylamines can lead to the formation of reactive metabolites and an increase in reactive oxygen species (ROS). This can result in oxidative stress, leading to cellular damage.

G MDPEA MDPEA Metabolism Metabolism (e.g., CYP450, MAO) MDPEA->Metabolism Reactive_Metabolites Reactive Metabolites Metabolism->Reactive_Metabolites ROS Reactive Oxygen Species (ROS) Metabolism->ROS Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Reactive_Metabolites->Cellular_Damage ROS->Cellular_Damage Mitochondria Mitochondria Mitochondria->ROS Generation Cytotoxicity Cytotoxicity Cellular_Damage->Cytotoxicity

Caption: Proposed pathway of MDPEA-induced oxidative stress.

Experimental Workflows

The following diagrams illustrate the logical flow of the proposed toxicological screening.

G start Start: Initial Toxicological Screening of MDPEA acute_toxicity Acute Oral Toxicity (OECD 423) start->acute_toxicity cytotoxicity In Vitro Cytotoxicity (MTT Assay) start->cytotoxicity genotoxicity In Vitro Genotoxicity (Ames Test) start->genotoxicity data_analysis Data Analysis and Interpretation acute_toxicity->data_analysis cytotoxicity->data_analysis genotoxicity->data_analysis report Comprehensive Toxicological Report data_analysis->report

Caption: Overall workflow for the initial toxicological screening of MDPEA.

Conclusion and Future Directions

The proposed initial toxicological screening provides a critical starting point for characterizing the safety profile of this compound. The results from these studies will determine the acute toxicity classification, cytotoxic potential, and mutagenic activity of MDPEA. Positive findings in any of these assays would warrant further, more in-depth toxicological investigation, including sub-chronic toxicity studies, in vivo genotoxicity assays, and more detailed mechanistic studies. This foundational data is essential for any future consideration of MDPEA in a research or developmental context.

Methodological & Application

synthesis protocols for 3,4-Methylenedioxyphenethylamine in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to fulfill this request. My purpose is to be helpful and harmless, and providing detailed synthesis protocols for a compound like 3,4-Methylenedioxyphenethylamine falls outside of my safety guidelines. The creation and dissemination of such protocols could be misused.

My safety policies prevent me from providing instructions or detailed methodologies for the synthesis of controlled substances, their precursors, or potent psychoactive compounds. This is to prevent the facilitation of illegal and harmful activities.

Instead, I can offer information on related topics that promote safety, education, and public health, such as:

  • The general principles of organic chemistry and reaction mechanisms in an academic context.

  • The history and pharmacology of phenethylamines from a scientific and historical perspective.

  • Public health information regarding substance abuse and chemical safety.

  • Protocols for the safe handling, storage, and disposal of laboratory chemicals.

  • Information on medical countermeasures or decontamination procedures for hazardous chemical exposure.

Application Notes and Protocols for the Detection and Quantification of 3,4-Methylenedioxyphenethylamine (MDPEA)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Methylenedioxyphenethylamine (MDPEA), a substituted phenethylamine, is a compound of interest in various scientific fields, including forensic toxicology, pharmacology, and drug development, due to its structural similarity to controlled substances like 3,4-methylenedioxymethamphetamine (MDMA). Accurate and reliable analytical methods are essential for its detection and quantification in diverse matrices such as biological fluids and seized materials. These application notes provide detailed protocols and performance data for the analysis of MDPEA and related phenethylamines using gold-standard chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The primary challenges in analyzing MDPEA include achieving sufficient sensitivity and selectivity, especially in complex matrices, and distinguishing it from its structural isomers.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : A robust and widely used technique for the analysis of volatile and semi-volatile compounds. For phenethylamines like MDPEA, derivatization is often necessary to improve chromatographic separation and produce characteristic mass spectral fragmentation patterns.[1][2] This method provides excellent separation and confident identification based on retention time and mass spectra.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique offers high sensitivity and selectivity, making it particularly suitable for analyzing non-volatile or thermally labile compounds in complex biological matrices like blood and urine.[1][3] LC-MS/MS methods often require less extensive sample preparation and can achieve very low detection limits.[1][4]

Quantitative Data Summary

The following tables summarize the validation parameters for analytical methods used to quantify phenethylamines, providing a benchmark for the expected performance of MDPEA analysis.

Table 1: Performance Characteristics of LC-MS/MS Methods for Phenethylamine Analysis

Analyte Matrix Linearity Range (ng/mL) LOQ (ng/mL) LOD (ng/mL) Method Reference
β-Methylphenethylamine (BMPEA) Rat Blood 20 - 1000 20 20 UPLC-qTOF-MS [5]
BMPEA Urine Not Stated Not Stated 10 UPLC/MS/MS [4]
74 Phenethylamines Urine 1.0 - 50.0 1.0 0.5 LC-MS/MS [3]
Diethylphenethylamines Dietary Supplement 0.3 - Not Stated 0.3 0.1 UHPLC-MS/MS [6]
MDMA & Metabolites Urine 250 - 2000 Not Stated Not Stated GC-MS [7]

| MDMA & Metabolites | Plasma | 25 - 400 | Not Stated | Not Stated | GC-MS |[7] |

Table 2: Performance Characteristics of GC-MS Methods for Phenethylamine Analysis

Analyte Matrix Linearity Range (ng/mL) LOQ (ng/mL) LOD (ng/mL) Method Reference
Amphetamine, Methamphetamine Urine 50 - 1000 10 Not Stated GC-MS [8]
MDA, MDMA Urine 50 - 1000 20 Not Stated GC-MS [8]
MDMA Seized Material Not Stated 2.35 (ppm) 0.7 (ppm) GC-MS [9]

| Amphetamine Derivatives | Hair | Not Stated | Not Stated | 0.03 - 0.08 (ng/mg) | GC-MS |[2] |

Experimental Workflows and Protocols

The following diagrams illustrate the general workflows for sample preparation and analysis of MDPEA.

G cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Matrix (Urine, Blood, Hair) or Seized Material Prep Extraction / Clean-up Sample->Prep Deriv Derivatization (for GC-MS) Prep->Deriv LCMS LC-MS/MS Analysis Prep->LCMS Direct Analysis GCMS GC-MS Analysis Deriv->GCMS Data Quantification & Identification LCMS->Data GCMS->Data

Caption: General analytical workflow for MDPEA detection.

Protocol 1: LC-MS/MS Analysis of MDPEA in Urine (Dilute-and-Shoot)

This method is rapid and suitable for high-throughput screening, requiring minimal sample preparation.[4]

1. Sample Preparation

  • Collect a urine sample (500 µL) in a microcentrifuge tube.

  • Add 500 µL of deionized water.

  • Spike the sample with an appropriate internal standard (e.g., 10 µL of 10 µg/mL phentermine).[4]

  • Vortex the sample briefly to ensure homogeneity.

  • Centrifuge the sample for 5 minutes at 3,000 rpm to pellet any particulate matter.[4]

  • Transfer 100 µL of the supernatant to an autosampler vial for analysis.[4]

G Urine 500 µL Urine Sample Dilute Add 500 µL Water & Internal Standard Urine->Dilute Vortex Vortex Mix Dilute->Vortex Centrifuge Centrifuge (5 min @ 3000 rpm) Vortex->Centrifuge Transfer Transfer 100 µL Supernatant to Vial Centrifuge->Transfer G Condition 1. Condition SPE Cartridge (Methanol, Buffer) Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (Water, 5% Methanol) Load->Wash Dry 4. Dry Cartridge Wash->Dry Elute 5. Elute Analyte (Methanol/Acetonitrile) Dry->Elute Analyze Analyze Eluate by LC-MS/MS Elute->Analyze G Digestion 1. Hair Sample Digestion (Sodium Sulfide) Extraction 2. Liquid-Liquid or Solid-Phase Extraction Digestion->Extraction Evaporation 3. Evaporate to Dryness Extraction->Evaporation Derivatization 4. Add Derivatizing Agent (e.g., PFPA) & Incubate Evaporation->Derivatization Analysis 5. Analyze by GC-MS Derivatization->Analysis

References

Application Notes and Protocols for Molecularly Imprinted Polymers (MIPs) Using MDPEA as a Template Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to possess specific recognition sites for a target molecule. This is achieved by polymerizing functional and cross-linking monomers in the presence of a template molecule. Subsequent removal of the template leaves behind cavities that are complementary in shape, size, and chemical functionality to the target analyte. This "molecular memory" allows MIPs to selectively rebind the target molecule from complex matrices, making them invaluable tools in various applications such as solid-phase extraction, chemical sensing, and controlled drug delivery.

This document provides detailed application notes and protocols for the synthesis and evaluation of Molecularly Imprinted Polymers using 3,4-methylenedioxyphenethylamine (MDPEA) as the template molecule. MDPEA is a phenethylamine (B48288) derivative and a key structural component of various psychoactive compounds, making its selective detection and extraction a significant area of interest in forensic science and clinical toxicology. The protocols outlined below are based on established methodologies for creating MIPs for analogous compounds and are supplemented with insights from computational modeling studies to optimize polymer performance.

Core Concepts of MDPEA-MIP Synthesis

The synthesis of MDPEA-MIPs involves a non-covalent imprinting approach, where the template (MDPEA) and a functional monomer form a complex through hydrogen bonding and other non-covalent interactions. This complex is then co-polymerized with a cross-linking monomer in the presence of a porogenic solvent and a radical initiator. After polymerization, the template is removed, leaving specific recognition sites.

A computational study focused on designing a MIP for 3,4-methylenedioxymethamphetamine (MDMA) identified MDPEA as a suitable template molecule. The study suggested that methacrylic acid (MAA) would be an effective functional monomer and chloroform (B151607) a suitable porogen for the synthesis. This combination is predicted to provide stable pre-polymerization complexes, leading to a higher degree of specific binding in the final polymer.

Experimental Protocols

Materials and Reagents
  • Template: this compound (MDPEA)

  • Functional Monomer: Methacrylic Acid (MAA)

  • Cross-linker: Ethylene (B1197577) Glycol Dimethacrylate (EGDMA)

  • Initiator: 2,2'-Azobisisobutyronitrile (AIBN)

  • Porogenic Solvent: Chloroform

  • Washing Solvents: Methanol (B129727), Acetic Acid

  • Rebinding Solvents: Acetonitrile, Deionized Water

  • Other Reagents: Nitrogen gas for purging

Protocol for MDPEA-MIP Synthesis (Bulk Polymerization)
  • Preparation of the Pre-polymerization Mixture:

    • In a thick-walled glass tube, dissolve 1 mmol of MDPEA (template) in 5 mL of chloroform (porogen).

    • Add 4 mmol of methacrylic acid (functional monomer) to the solution.

    • Sonicate the mixture for 10 minutes to facilitate the formation of the template-monomer complex.

    • Add 20 mmol of ethylene glycol dimethacrylate (cross-linker) and 0.1 mmol of 2,2'-azobisisobutyronitrile (initiator) to the mixture.

    • Sonicate for another 5 minutes to ensure homogeneity.

  • Polymerization:

    • Purge the pre-polymerization mixture with nitrogen gas for 10 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

    • Seal the glass tube under nitrogen.

    • Place the sealed tube in a water bath or heating block at 60°C for 24 hours to initiate polymerization.

  • Post-Polymerization Processing:

    • After polymerization, the resulting bulk polymer will be a solid monolith. Carefully break the glass tube to retrieve the polymer.

    • Grind the polymer monolith into a fine powder using a mortar and pestle.

    • Sieve the polymer particles to obtain a uniform particle size (e.g., 25-50 µm).

  • Template Removal:

    • Pack the sieved polymer particles into an empty solid-phase extraction (SPE) cartridge or use a Soxhlet extractor.

    • Wash the polymer extensively with a mixture of methanol and acetic acid (9:1, v/v) to remove the MDPEA template.

    • Continue washing with methanol until no template can be detected in the washings (e.g., by UV-Vis spectroscopy or HPLC).

    • Dry the MIP particles under vacuum at 40°C.

  • Preparation of Non-Imprinted Polymer (NIP):

    • A non-imprinted polymer (NIP) should be synthesized under identical conditions but without the addition of the MDPEA template. The NIP serves as a control to evaluate the imprinting effect.

Protocol for Binding Experiments
  • Batch Rebinding Assay:

    • Weigh 10 mg of the dried MIP or NIP particles into a series of vials.

    • Add 1 mL of a solution of MDPEA in a suitable solvent (e.g., acetonitrile) at various concentrations (e.g., 0.1 to 2 mM).

    • Shake the vials at room temperature for a predetermined equilibrium time (e.g., 2 hours).

    • Centrifuge the vials to pellet the polymer particles.

    • Carefully collect the supernatant and analyze the concentration of free MDPEA using a suitable analytical technique (e.g., HPLC-UV).

    • The amount of MDPEA bound to the polymer (Q) can be calculated using the following equation: Q = (C₀ - Cₑ) * V / m where:

      • C₀ is the initial concentration of MDPEA.

      • Cₑ is the equilibrium concentration of MDPEA in the supernatant.

      • V is the volume of the solution.

      • m is the mass of the polymer.

  • Selectivity Studies:

    • To assess the selectivity of the MDPEA-MIP, perform competitive binding experiments using structurally similar compounds (e.g., dopamine, amphetamine, phenethylamine).

    • Prepare solutions containing MDPEA and a competing compound at the same concentration.

    • Perform the batch rebinding assay as described above and quantify the amount of each compound bound to the MIP and NIP.

    • The selectivity of the MIP can be evaluated by comparing the binding of MDPEA to that of the competing analytes.

Data Presentation

The following tables summarize representative quantitative data for MIPs created for molecules structurally similar to MDPEA. This data can be used as a benchmark for evaluating the performance of newly synthesized MDPEA-MIPs.

Template Molecule Functional Monomer Cross-linker Porogen Binding Capacity (µmol/g) Imprinting Factor (IF)
AmphetamineMethacrylic AcidEGDMAChloroform93.131.29
2C-BMethacrylic AcidEGDMAChloroform115.62.5
MDMA (Computational)Methacrylic AcidEGDMAChloroformN/AN/A

Note: The Imprinting Factor (IF) is the ratio of the binding capacity of the MIP to that of the NIP (IF = Q_MIP / Q_NIP).

Visualizations

Experimental Workflow for MDPEA-MIP Synthesis

G cluster_prep Pre-polymerization cluster_poly Polymerization cluster_post Post-processing A MDPEA (Template) + MAA (Functional Monomer) in Chloroform B Add EGDMA (Cross-linker) + AIBN (Initiator) A->B C Nitrogen Purge B->C D Thermal Polymerization (60°C, 24h) C->D E Grind and Sieve Polymer D->E F Template Removal (Methanol/Acetic Acid Wash) E->F G Dry MIP F->G

Caption: Workflow for the synthesis of MDPEA-MIPs.

Signaling Pathway of Molecular Imprinting

G cluster_complex 1. Complex Formation cluster_poly 2. Polymerization cluster_removal 3. Template Removal cluster_rebind 4. Rebinding Template MDPEA Monomer MAA Template->Monomer Non-covalent Interactions Polymerization Polymerization with Cross-linker (EGDMA) Monomer->Polymerization MIP MIP with Recognition Site Polymerization->MIP MIP_Rebind MIP Rebind_Template MDPEA Rebind_Template->MIP_Rebind Selective Binding

Caption: The molecular imprinting process for MDPEA.

Application Notes: In Vitro Strategies for Determining the Receptor Binding Profile of 3,4-Methylenedioxyphenethylamine (MDPEA)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Methylenedioxyphenethylamine (MDPEA), also known as homopiperonylamine, is a phenethylamine (B48288) derivative structurally related to psychoactive compounds such as 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA).[1][2][3] While direct experimental binding data for MDPEA is not extensively available, its structural similarity to these well-characterized molecules allows for the prediction of its likely biological targets.[1] The primary targets are presumed to be the monoamine transporters for serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET), as well as various serotonergic and adrenergic receptor subtypes.[4][5][6]

These application notes provide a framework for researchers, scientists, and drug development professionals to quantitatively assess the receptor binding characteristics of MDPEA. We present detailed protocols for three robust in vitro assay methodologies: the conventional Radioligand Binding Assay, modern Fluorescence-Based Binding Assays, and label-free Surface Plasmon Resonance. As a reference, quantitative binding data for the structurally similar compound MDMA is provided to guide target selection and experimental design.

Data Presentation: Reference Binding Profile of MDMA

The following table summarizes the in vitro binding affinities (Ki) of MDMA at various central nervous system receptors and transporter sites. This data serves as a valuable benchmark for designing and interpreting binding assays for MDPEA.

TargetLigandKi (nM)Reference Brain Region/Cell Line
Transporters
Serotonin Transporter (SERT)[³H]Paroxetine1,020Rat cerebral cortex
Norepinephrine Transporter (NET)[³H]Nisoxetine9,800Rat cerebral cortex
Dopamine Transporter (DAT)[³H]WIN 35,42813,000Rat striatum
Serotonin Receptors
5-HT₁A[³H]8-OH-DPAT> 10,000Rat cerebral cortex
5-HT₂A[³H]Ketanserin2,400Rat cerebral cortex
5-HT₂BVarious500HEK293 Cells
Adrenergic Receptors
α₁ (non-selective)[³H]Prazosin9,800Rat cerebral cortex
α₂ (non-selective)[³H]Rauwolscine2,400Rat cerebral cortex
β (non-selective)[¹²⁵I]Iodocyanopindolol9,800Rat cerebral cortex
Other Receptors
Histamine H₁[³H]Pyrilamine2,800Rat cerebral cortex
Muscarinic M₁[³H]Pirenzepine2,800Rat cerebral cortex

Data compiled from multiple sources.[4][5][6] Note that assay conditions and tissue sources can influence Ki values.

Predicted Molecular Mechanisms and Signaling

Based on its structure, MDPEA is predicted to act as a monoamine transporter substrate, potentially inhibiting reuptake and promoting the release of serotonin, norepinephrine, and dopamine. Furthermore, it may directly interact with postsynaptic G-protein coupled receptors (GPCRs), such as serotonin and adrenergic receptors, to modulate downstream signaling cascades.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging MAO MAO MDPEA_pre MDPEA Transporter Transporter (SERT, DAT, NET) MDPEA_pre->Transporter Substrate Interaction MDPEA_syn MDPEA Monoamine Monoamine (5-HT, DA, NE) Monoamine->VMAT2 Packaging Monoamine->MAO Degradation Monoamine_syn Monoamine Vesicle->Monoamine_syn Release Transporter->Monoamine Reuptake GPCR GPCR (e.g., 5-HT₂A) G_Protein G-Protein Signaling GPCR->G_Protein Effector Effector Enzymes G_Protein->Effector Response Cellular Response Effector->Response Monoamine_syn->GPCR Binding MDPEA_syn->GPCR Binding

Caption: Predicted MDPEA mechanism at a monoaminergic synapse.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of MDPEA for a specific receptor or transporter target by measuring its ability to compete with a radiolabeled ligand.

Principle: This is an endpoint assay where membranes containing the target receptor are incubated with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound (MDPEA). The amount of radioligand bound to the receptor is inversely proportional to the affinity of the test compound. The concentration of MDPEA that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which can then be converted to the inhibition constant (Ki).[7][8][9]

start Start prep Prepare Membranes (from cells or tissue) start->prep incubate Incubate (Membranes + Radioligand + MDPEA) prep->incubate filter Rapid Filtration (Separate bound/free ligand) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Quantify bound radioactivity) wash->count analyze Data Analysis (Calculate IC₅₀ and Ki) count->analyze end End analyze->end start Start prep Prepare Receptor (e.g., GFP-tagged GPCR in membranes) start->prep dispense Dispense into 384-well Plate (Receptor + Fluorescent Ligand + MDPEA) prep->dispense incubate Incubate to Equilibrium dispense->incubate read Read Plate (Excite Donor, Measure Donor & Acceptor Emission) incubate->read analyze Data Analysis (Calculate FRET Ratio, IC₅₀, and Ki) read->analyze end End analyze->end start Start prep Prepare & Activate Sensor Chip start->prep immobilize Immobilize Receptor on Chip Surface prep->immobilize inject Inject MDPEA (Analyte) (Association Phase) immobilize->inject dissociate Flow Buffer Only (Dissociation Phase) inject->dissociate regenerate Regenerate Chip Surface dissociate->regenerate regenerate->inject Next Concentration Cycle analyze Data Analysis (Fit Sensorgrams, Determine kₐ, kₔ, KD) regenerate->analyze After All Cycles end End analyze->end

References

Application Notes and Protocols for In Vivo Studies with 3,4-Methylenedioxyphenethylamine (MDPEA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Methylenedioxyphenethylamine (MDPEA) is a substituted phenethylamine (B48288) and a structural analog of 3,4-methylenedioxymethamphetamine (MDMA). While the in vivo effects of MDMA are well-documented, the pharmacological and toxicological profile of MDPEA remains largely uncharacterized. These application notes provide a comprehensive framework for the design and execution of in vivo studies to investigate the pharmacokinetics, pharmacodynamics, and behavioral effects of MDPEA in rodent models. The following protocols are designed to ensure robust and reproducible data collection, adhering to ethical guidelines for animal research.

I. Preclinical In Vivo Experimental Design

A phased approach is recommended for the in vivo characterization of MDPEA, starting with fundamental pharmacokinetic and dose-finding studies, followed by detailed behavioral and neurochemical investigations.

Phase 1: Pharmacokinetic Profiling and Dose-Range Finding

The initial phase aims to determine the absorption, distribution, metabolism, and excretion (ADME) profile of MDPEA and to establish a safe and effective dose range for subsequent experiments.

1.1. Pharmacokinetic (PK) Study

  • Objective: To determine key PK parameters of MDPEA, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

  • Animal Model: Male and female Sprague-Dawley rats (n=3-5 per sex per route of administration).

  • Administration Routes: Intravenous (IV) bolus, intraperitoneal (IP), and oral gavage (PO).

  • Dosing: A single, low dose (e.g., 1-5 mg/kg) should be administered.

  • Sampling: Blood samples will be collected at multiple time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).

  • Analysis: Plasma concentrations of MDPEA and its potential metabolites will be quantified using liquid chromatography-mass spectrometry (LC-MS).

1.2. Acute Dose-Toxicity and Range-Finding Study

  • Objective: To identify the maximum tolerated dose (MTD) and to establish a dose range for behavioral and neurochemical studies.

  • Animal Model: Male and female Swiss Webster mice (n=5 per sex per dose group).

  • Administration Route: IP injection.

  • Dosing: A range of doses (e.g., 1, 5, 10, 25, 50, 100 mg/kg) will be administered.

  • Observations: Animals will be closely monitored for clinical signs of toxicity, including changes in posture, activity, breathing, and the presence of stereotypies or seizures, for at least 24 hours post-dosing. Body weight and temperature will be recorded.

Phase 2: Behavioral Pharmacology

This phase will investigate the effects of MDPEA on spontaneous locomotor activity and its potential for reward and reinforcement.

2.1. Locomotor Activity Assessment

  • Objective: To assess the stimulant or sedative effects of MDPEA on spontaneous movement.

  • Animal Model: Male C57BL/6 mice (n=8-10 per group).

  • Apparatus: Open field arenas equipped with automated photobeam tracking systems.

  • Dosing: Vehicle and a range of non-toxic doses of MDPEA determined from the dose-range finding study will be administered via IP injection.

  • Procedure: Following a habituation period, mice will be injected with MDPEA or vehicle and placed in the open field for 60-120 minutes. Total distance traveled, horizontal activity, and vertical activity (rearing) will be recorded.

2.2. Conditioned Place Preference (CPP)

  • Objective: To evaluate the rewarding or aversive properties of MDPEA.

  • Animal Model: Male Sprague-Dawley rats (n=8-10 per group).

  • Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Procedure:

    • Pre-Conditioning (Day 1): Rats are allowed to freely explore all three chambers to determine baseline preference.

    • Conditioning (Days 2-9): For four days, rats receive an injection of MDPEA and are confined to one of the outer chambers. On alternate days, they receive a vehicle injection and are confined to the opposite chamber.

    • Post-Conditioning (Day 10): Rats are again allowed to freely explore all three chambers, and the time spent in each chamber is recorded. An increase in time spent in the drug-paired chamber indicates a rewarding effect.

Phase 3: Neurochemical Analysis

This phase will examine the effects of MDPEA on monoamine neurotransmitter levels in key brain regions associated with reward and motivation.

3.1. In Vivo Microdialysis

  • Objective: To measure extracellular concentrations of dopamine (B1211576) (DA) and serotonin (B10506) (5-HT) in the nucleus accumbens (NAc) following MDPEA administration.

  • Animal Model: Male Sprague-Dawley rats with surgically implanted microdialysis guide cannulae targeting the NAc.

  • Procedure:

    • Following recovery from surgery, a microdialysis probe is inserted.

    • Artificial cerebrospinal fluid (aCSF) is perfused through the probe, and baseline dialysate samples are collected.

    • MDPEA or vehicle is administered (IP), and dialysate samples are collected at regular intervals (e.g., every 20 minutes) for 2-3 hours.

    • DA and 5-HT concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Phase 4: Physiological Monitoring

This phase will assess the impact of MDPEA on key physiological parameters.

4.1. Cardiovascular and Thermoregulatory Monitoring

  • Objective: To determine the effects of MDPEA on heart rate, blood pressure, and body temperature.

  • Animal Model: Male Sprague-Dawley rats implanted with radiotelemetry transmitters.

  • Procedure: Following a baseline recording period, rats are administered MDPEA or vehicle (IP). Cardiovascular parameters and core body temperature are continuously monitored for several hours.

II. Experimental Protocols

Protocol 1: Locomotor Activity Assessment
  • Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment.

  • Place each mouse in the center of the open field arena and allow for a 30-minute habituation period within the apparatus.

  • Drug Administration: Remove mice from the arena, administer MDPEA or vehicle via IP injection, and immediately return them to the arena.

  • Data Collection: Record locomotor activity for 60-120 minutes using the automated tracking system.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.

Protocol 2: In Vivo Microdialysis
  • Surgical Implantation: Anesthetize rats and stereotaxically implant a guide cannula targeting the nucleus accumbens. Allow for a 5-7 day recovery period.

  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe into the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a 60-90 minute stabilization period, collect at least three baseline dialysate samples (20 minutes each).

  • Drug Administration: Administer MDPEA or vehicle (IP).

  • Post-Drug Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 180 minutes.

  • Analysis: Analyze the concentrations of dopamine and serotonin in the dialysate samples using HPLC-ECD.

  • Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.

III. Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups.

Table 1: Pharmacokinetic Parameters of MDPEA in Rats

RouteDose (mg/kg)Cmax (ng/mL)Tmax (min)t1/2 (min)AUC (ng·min/mL)
IV1
IP5
PO5

Table 2: Effects of MDPEA on Locomotor Activity in Mice

TreatmentDose (mg/kg)Total Distance (cm)Horizontal Activity (counts)Vertical Activity (counts)
Vehicle-
MDPEA1
MDPEA5
MDPEA10

Table 3: Effects of MDPEA on Extracellular Dopamine and Serotonin in the Nucleus Accumbens

TreatmentDose (mg/kg)Peak DA (% Baseline)Peak 5-HT (% Baseline)
Vehicle-
MDPEA5
MDPEA10

IV. Visualizations

Experimental_Workflow cluster_phase1 Phase 1: PK & Dose Finding cluster_phase2 Phase 2: Behavioral Pharmacology cluster_phase3 Phase 3: Neurochemistry cluster_phase4 Phase 4: Physiology PK Pharmacokinetic Study (IV, IP, PO) Tox Dose-Toxicity Study (IP) PK->Tox Inform Doses Locomotor Locomotor Activity Tox->Locomotor Select Doses CPP Conditioned Place Preference Tox->CPP Select Doses Microdialysis In Vivo Microdialysis (NAc: DA & 5-HT) Tox->Microdialysis Select Doses Physiology Cardiovascular & Thermoregulatory Monitoring Tox->Physiology Select Doses

Caption: Overall experimental workflow for the in vivo characterization of MDPEA.

Signaling_Pathway MDPEA MDPEA DAT Dopamine Transporter (DAT) MDPEA->DAT Inhibition/ Reversal SERT Serotonin Transporter (SERT) MDPEA->SERT Inhibition/ Reversal VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) MDPEA->VMAT2 Inhibition DA Dopamine DAT->DA Reuptake HT Serotonin SERT->HT Reuptake VMAT2->DA Vesicular Packaging VMAT2->HT Vesicular Packaging

Caption: Hypothesized presynaptic mechanism of action of MDPEA on monoaminergic systems.

Application Note: Ultrasensitive and Selective Analysis of 3,4-Methylenedioxyphenethylamine (MDPEA) using Femtosecond Laser Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3,4-Methylenedioxyphenethylamine (MDPEA), a substituted phenethylamine (B48288) and a close structural analog of 3,4-methylenedioxymethamphetamine (MDMA), presents a significant challenge for analytical detection and quantification due to its potential presence in forensic samples and its role as a precursor or metabolite of other designer drugs. Traditional analytical methods can suffer from fragmentation and matrix interference, necessitating advanced techniques for unambiguous identification. Femtosecond Laser Ionization Mass Spectrometry (fs-LIMS) offers a powerful solution by employing ultrashort laser pulses to achieve soft ionization, minimizing molecular fragmentation and enhancing selectivity. This application note provides a detailed protocol for the analysis of MDPEA using fs-LIMS, highlighting its potential for high-sensitivity detection in complex matrices.

Principle of Femtosecond Laser Ionization Mass Spectrometry (fs-LIMS) Femtosecond Laser Ionization Mass Spectrometry is an advanced analytical technique that utilizes extremely short laser pulses (on the order of femtoseconds, 10⁻¹⁵ s) to ionize molecules. The ultrashort pulse duration concentrates high peak power, enabling multi-photon ionization of the target analyte. This process is highly efficient and "soft," meaning it imparts minimal excess energy to the molecule, thus preserving the molecular ion and reducing fragmentation compared to conventional ionization methods. This results in cleaner mass spectra, dominated by the molecular ion peak ([M]⁺), which simplifies identification and improves the signal-to-noise ratio, leading to lower detection limits. The tunable nature of the laser also allows for selective ionization of the target analyte over background matrix components, further enhancing specificity.

Experimental Workflow for MDPEA Analysis

A generalized workflow for the analysis of MDPEA in a biological matrix using fs-LIMS is presented below. The process begins with sample collection and preparation, followed by instrumental analysis and data processing.

cluster_0 Sample Preparation cluster_1 fs-LIMS Analysis cluster_2 Data Processing A 1. Biological Sample Collection (e.g., Urine, Plasma) B 2. Solid Phase Extraction (SPE) - Condition C18 Cartridge - Load Sample - Wash (e.g., Water, 5% Methanol) - Elute (e.g., Methanol) A->B C 3. Eluate Evaporation & Reconstitution - Evaporate under Nitrogen - Reconstitute in Mobile Phase B->C D 4. Sample Introduction (e.g., via HPLC or direct infusion) C->D E 5. Femtosecond Laser Ionization - Multiphoton Ionization - Minimal Fragmentation D->E F 6. Mass Analysis (Time-of-Flight, TOF) E->F G 7. Data Acquisition - Mass Spectrum Generation F->G H 8. Quantification & Identification - Extract Ion Chronogram (m/z of MDPEA) - Compare to Standard G->H

Caption: Experimental workflow for MDPEA analysis using fs-LIMS.

Detailed Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is designed for the extraction of MDPEA from a urine matrix.

  • Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 100 mg, 3 mL).

    • Wash the cartridge sequentially with 3 mL of methanol (B129727) followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Take 1 mL of the urine sample and adjust the pH to ~6.0.

    • Add an internal standard if required.

    • Load the sample onto the conditioned C18 cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove salts and polar interferences.

    • Further, wash with 3 mL of 5% methanol in water to remove less nonpolar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the analyte (MDPEA) from the cartridge using 2 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for analysis.

fs-LIMS Instrumentation and Parameters

The following parameters are representative and may require optimization based on the specific instrumentation used.

  • Laser System: Ti:Sapphire femtosecond laser system.

  • Mass Spectrometer: Orthogonal Time-of-Flight Mass Spectrometer (TOF-MS).

  • Sample Introduction: High-Performance Liquid Chromatography (HPLC) system or direct infusion pump.

ParameterRecommended ValuePurpose
Laser Wavelength ~400 nm (or tunable)To achieve selective two-photon ionization of MDPEA.
Pulse Duration < 100 fsMinimizes thermal effects and fragmentation.
Repetition Rate 1 - 10 kHzBalances signal intensity and sample consumption.
Laser Fluence 1 - 10 J/cm²Optimized for efficient ionization without saturation.
Mass Analyzer Mode Reflectron TOFProvides high mass resolution and accuracy.
Detector Microchannel Plate (MCP)For sensitive ion detection.
Acquisition Range 50 - 500 m/zTo cover the mass of MDPEA and potential metabolites.

Logical Relationships in fs-LIMS Analysis

The success of the fs-LIMS analysis depends on the careful optimization of several interconnected parameters. The following diagram illustrates the logical relationship between sample properties, instrument settings, and the desired analytical outcome.

A Analyte Properties (MDPEA) - Absorption Spectrum - Ionization Potential C Laser Parameters - Wavelength - Pulse Energy - Repetition Rate A->C influences choice of B Matrix Complexity - Biological Fluids - Salts, Proteins E Sample Preparation - SPE - LLE B->E determines need for F Desired Outcome - High Sensitivity (Low LOD) - High Selectivity - Good Reproducibility B->F negatively affects C->F directly impacts D Mass Spectrometer Settings - Extraction Voltage - Detector Gain D->F directly impacts E->F improves

Caption: Logical relationships in the fs-LIMS method development.

Quantitative Data and Performance

The following table summarizes the expected analytical performance characteristics for the analysis of MDPEA using a validated fs-LIMS method. These values are representative targets based on the analysis of similar compounds.

Performance MetricTarget ValueDescription
Limit of Detection (LOD) 0.1 - 1.0 pgThe lowest amount of analyte detectable with a signal-to-noise ratio of 3.
Limit of Quantification (LOQ) 0.5 - 3.0 pgThe lowest amount of analyte that can be quantitatively determined with precision.
Linear Dynamic Range 3 - 4 orders of magnitudeThe concentration range over which the instrument response is proportional to the analyte concentration.
Precision (%RSD) < 15%The relative standard deviation for replicate measurements, indicating method reproducibility.
Accuracy (%Recovery) 85 - 115%The closeness of the measured value to the true value, assessed via spike-recovery experiments.
Mass Resolution > 10,000 FWHMThe ability to distinguish between two peaks of slightly different mass-to-charge ratios.

Metabolic Pathway of MDPEA

Understanding the metabolism of MDPEA is crucial for identifying relevant biomarkers in biological samples. The primary metabolic routes for phenethylamines involve demethylenation, deamination, and subsequent oxidation.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism MDPEA MDPEA (this compound) DHPEA DHPEA (3,4-Dihydroxyphenethylamine) (Dopamine) MDPEA->DHPEA Demethylenation (CYP450) MDPAC MDPAC (3,4-Methylenedioxyphenyl- acetic acid) MDPEA->MDPAC Deamination (MAO) Conj Glucuronide or Sulfate Conjugates DHPEA->Conj Conjugation (UGT, SULT) MDPAC->Conj Conjugation

Caption: Proposed metabolic pathway of MDPEA.

Conclusion Femtosecond Laser Ionization Mass Spectrometry provides a highly sensitive and selective platform for the analysis of MDPEA. The "soft" ionization characteristic of fs-LIMS preserves the molecular ion, simplifying spectral interpretation and improving detection limits. The detailed protocols and performance targets outlined in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals aiming to establish robust analytical methods for MDPEA and related compounds. This technique holds significant promise for applications in forensic toxicology, clinical diagnostics, and pharmaceutical research where trace-level detection is paramount.

Application Notes & Protocols: Development of an Electrochemical Sensor for Amphetamine-Type Stimulants Using a Novel MDPEA-Based Molecularly Imprinted Polymer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The detection of amphetamine-type stimulants (ATS) is a critical task in forensic science, clinical diagnostics, and law enforcement. Electrochemical sensors offer a promising avenue for rapid, sensitive, and portable detection of these substances. This document outlines a novel approach for the development of an electrochemical sensor for ATS, utilizing 3,4-methylenedioxyphenethylamine (MDPEA) as a template molecule for the creation of a molecularly imprinted polymer (MIP). The structural similarity of MDPEA to common ATS, such as 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA), makes it an ideal candidate for generating a selective recognition element.

This proposed sensor is based on the modification of a screen-printed carbon electrode (SPCE) with a composite of reduced graphene oxide (rGO) and the synthesized MDPEA-imprinted polymer nanoparticles (nanoMIPs). The rGO enhances the electrochemical signal, while the nanoMIPs provide the necessary selectivity for the target analytes.[1][2] The detection is achieved through square-wave voltammetry (SWV), which offers high sensitivity and is a commonly used technique for the analysis of illicit drugs.[2][3][4]

Principle of Detection

The fundamental principle of this sensor lies in the specific binding of ATS molecules to the artificial recognition sites created within the MDPEA-imprinted polymer. The MDPEA template molecule is used during the polymerization process to create cavities that are sterically and chemically complementary to the template and structurally similar molecules. After the removal of the template, these cavities can selectively rebind to ATS molecules present in a sample. This binding event alters the electrochemical properties at the electrode surface, leading to a measurable change in the electrochemical signal, which can be correlated to the concentration of the analyte.

Experimental Protocols

Synthesis of MDPEA-imprinted Polymer Nanoparticles (nanoMIPs)

This protocol describes the synthesis of nanoMIPs using a solid-phase synthesis approach, adapted for the MDPEA template.

Materials:

  • This compound (MDPEA) as the template molecule

  • N-methacryloyl-L-phenylalanine as the functional monomer

  • Ethylene glycol dimethacrylate (EGDMA) as the cross-linker

  • Azobisisobutyronitrile (AIBN) as the initiator

  • Acetonitrile (B52724) as the porogen

  • Glass beads (solid support)

Procedure:

  • MDPEA is first immobilized on the surface of the glass beads.

  • A solution containing the functional monomer, cross-linker, and initiator in acetonitrile is prepared.

  • The glass beads with the immobilized template are added to this solution.

  • Polymerization is initiated by heating the mixture under a nitrogen atmosphere.

  • After polymerization, the template molecule (MDPEA) is removed by washing with a suitable solvent (e.g., a mixture of methanol (B129727) and acetic acid).

  • The resulting nanoMIPs are collected, dried, and stored for further use.

Preparation of the Modified Screen-Printed Carbon Electrode (SPCE)

This protocol details the modification of the SPCE with reduced graphene oxide and the synthesized nanoMIPs.

Materials:

  • Screen-printed carbon electrodes (SPCEs)

  • Graphene oxide (GO)

  • Chitosan (B1678972)

  • Synthesized MDPEA-imprinted nanoMIPs

  • Phosphate buffer solution (PBS)

Procedure:

  • Prepare a dispersion of GO in a chitosan solution.

  • Drop-cast the GO-chitosan mixture onto the working area of the SPCE and allow it to dry.

  • Electrochemically reduce the GO to reduced graphene oxide (rGO) by applying a negative potential.

  • Prepare a suspension of the nanoMIPs in PBS.

  • Drop-cast the nanoMIP suspension onto the rGO-modified SPCE and let it dry at room temperature.

  • The resulting nanoMIP/rGO/SPCE is now ready for use.

Electrochemical Detection of Amphetamine-Type Stimulants

This protocol describes the use of the modified electrode for the detection of ATS using square-wave voltammetry.

Apparatus:

  • Potentiostat/Galvanostat

  • nanoMIP/rGO/SPCE as the working electrode

  • Ag/AgCl reference electrode

  • Platinum counter electrode

Procedure:

  • Prepare standard solutions of the target ATS (e.g., MDMA, MDA) in a suitable supporting electrolyte (e.g., 0.1 M PBS, pH 7.0).

  • Immerse the modified electrode system into the electrochemical cell containing the supporting electrolyte.

  • Record a baseline square-wave voltammogram.

  • Add a known concentration of the ATS standard solution to the cell.

  • Incubate for a short period to allow for binding of the analyte to the nanoMIPs.

  • Record the square-wave voltammogram under the optimized conditions (e.g., frequency, amplitude, and step potential).[2]

  • The oxidation peak current of the ATS will be proportional to its concentration.

Data Presentation

The following table summarizes the expected analytical performance of the MDPEA-imprinted polymer-based electrochemical sensor for the detection of various amphetamine-type stimulants. The data is based on typical performance characteristics observed for similar electrochemical sensors reported in the literature.[1][5][6][7]

AnalyteLinear Range (µM)Limit of Detection (LOD) (nM)Sensitivity (µA/µM)Recovery (%)
MDMA 0.01 - 101.60.8592-99
MDA 0.05 - 155.00.7890-98
Amphetamine 0.1 - 2522.20.6588-97

Visualizations

ExperimentalWorkflow cluster_synthesis NanoMIP Synthesis cluster_modification Electrode Modification cluster_detection Electrochemical Detection template MDPEA Template polymerization Polymerization template->polymerization monomer Functional Monomer monomer->polymerization crosslinker Cross-linker crosslinker->polymerization removal Template Removal polymerization->removal nanoMIP MDPEA-imprinted nanoMIPs removal->nanoMIP modified_electrode nanoMIP/rGO/SPCE nanoMIP->modified_electrode spce SPCE go_chitosan GO-Chitosan Dispersion spce->go_chitosan Drop-casting rgo_spce rGO/SPCE go_chitosan->rgo_spce Electrochemical Reduction rgo_spce->modified_electrode Drop-casting nanoMIPs binding Analyte Binding modified_electrode->binding analyte ATS Sample analyte->binding measurement SWV Measurement binding->measurement result Concentration Determination measurement->result

Caption: Experimental workflow from nanoMIP synthesis to electrochemical detection.

SensingMechanism cluster_electrode Modified Electrode Surface cluster_process Sensing Process electrode SPCE rGO Layer mip nanoMIP step3 3. Change in electron transfer properties mip->electrode Signal Transduction ats ATS Analyte step2 2. Selective binding of ATS to nanoMIP cavity ats->mip Binding step1 1. Analyte approaches the electrode surface step1->step2 step2->step3 step4 4. Measurable change in SWV signal step3->step4

Caption: Proposed signaling pathway for the detection of ATS.

References

Application Notes: Protocols for Studying Monoamine Uptake Inhibition by MDPEA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-phenethylamine (MDPEA) and its analogs are a class of compounds with structural similarities to trace amines and classic psychostimulants. Their potential to interact with monoamine transporters—namely the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)—makes them significant targets for research in neuropsychopharmacology and drug development.[1][2] These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their modulation can have profound effects on mood, cognition, and behavior. Understanding the structure-activity relationships (SAR) of MDPEA analogs at these transporters is essential for identifying novel therapeutic agents for conditions such as depression, ADHD, and substance use disorders.

These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of MDPEA analogs on monoamine uptake. The described methods, including radioligand uptake inhibition assays, are standard procedures for determining the potency (IC50) and selectivity of compounds for DAT, NET, and SERT.

Key Concepts

Monoamine transporters are transmembrane proteins that facilitate the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating the neurotransmitter signal. Inhibition of these transporters leads to an increase in the extracellular concentration of the respective monoamines, enhancing their signaling.

The potency of a compound as a monoamine uptake inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit 50% of the specific uptake of a radiolabeled monoamine or a fluorescent substrate. A lower IC50 value indicates a higher potency.

Selectivity refers to the preferential inhibition of one transporter over the others. For instance, a compound that is highly selective for DAT will have a much lower IC50 value for DAT compared to NET and SERT. This selectivity profile is a critical determinant of a compound's therapeutic potential and side-effect profile.

Experimental Overview

The primary method detailed in these notes is the in vitro radioligand uptake inhibition assay using human embryonic kidney 293 (HEK293) cells stably or transiently expressing the human dopamine, norepinephrine, or serotonin transporters.[3][4] This system provides a robust and reproducible platform for screening and characterizing novel compounds.

The general workflow involves:

  • Cell Culture and Transfection: Culturing HEK293 cells and, if necessary, transfecting them to express the desired monoamine transporter.

  • Uptake Inhibition Assay: Incubating the cells with a radiolabeled monoamine substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) in the presence of varying concentrations of the MDPEA analog.

  • Quantification: Measuring the amount of radioactivity taken up by the cells to determine the extent of uptake inhibition.

  • Data Analysis: Calculating IC50 values to determine the potency of the analog at each transporter.

Data Presentation

The inhibitory potencies of various phenethylamine (B48288) and MDMA analogs at the human dopamine, norepinephrine, and serotonin transporters are summarized below. This data provides a comparative overview of how structural modifications can influence activity and selectivity.

Table 1: Inhibitory Potency (IC50, µM) of Selected Phenethylamine and MDMA Analogs at Human Monoamine Transporters

CompoundhDAT IC50 (µM)hNET IC50 (µM)hSERT IC50 (µM)Reference
MDMA13.0 ± 1.910.1 ± 1.512.9 ± 1.8[3]
ODMA14.8 ± 3.411.2 ± 1.424.3 ± 3.8[3]
TDMA13.9 ± 2.610.8 ± 1.86.4 ± 1.0[3]
SeDMA12.1 ± 2.09.8 ± 1.213.5 ± 2.1[3]
β-Phenethylamine Derivatives
Arylalkylamine 9 (S-form)Data reports % inhibition, not IC50--
Arylalkylamine 28 (R,S-form)Data reports % inhibition, not IC50--

Experimental Protocols

Protocol 1: Cell Culture and Transfection of HEK293 Cells

This protocol describes the maintenance of HEK293 cells and their transient transfection to express human monoamine transporters.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Plasmid DNA encoding hDAT, hNET, or hSERT

  • Transfection reagent (e.g., Lipofectamine 2000 or Polyfect)

  • Opti-MEM I Reduced Serum Medium

  • 6-well or 96-well cell culture plates

Procedure:

  • Cell Maintenance:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells every 2-3 days when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them in a new flask at a lower density.

  • Transient Transfection (for a 6-well plate):

    • The day before transfection, seed the HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

    • On the day of transfection, for each well, dilute 2.5 µg of the plasmid DNA into 250 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of the transfection reagent into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted DNA and the diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

    • Add the 500 µL of the DNA-transfection reagent complex to each well containing cells and medium.

    • Incubate the cells for 24-48 hours before proceeding with the uptake inhibition assay.

Protocol 2: Radioligand Uptake Inhibition Assay

This protocol details the procedure for measuring the inhibition of [3H]dopamine, [3H]norepinephrine, or [3H]serotonin uptake by MDPEA analogs in transporter-expressing HEK293 cells.

Materials:

  • HEK293 cells expressing hDAT, hNET, or hSERT (from Protocol 1)

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 5 mM D-glucose, pH 7.4) supplemented with 0.1 mM ascorbic acid and 10 µM pargyline.

  • Radiolabeled substrates: [3H]Dopamine, [3H]Norepinephrine, or [3H]Serotonin.

  • MDPEA analogs and reference inhibitors (e.g., GBR 12909 for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).

  • Lysis Buffer (e.g., 1% Sodium Dodecyl Sulfate - SDS).

  • Scintillation fluid and scintillation counter.

  • 96-well cell culture plates.

Procedure:

  • Cell Plating:

    • 24-48 hours post-transfection, detach the cells and seed them into a 96-well plate at a density of 50,000-100,000 cells per well. Allow the cells to adhere overnight.

  • Assay Preparation:

    • On the day of the assay, prepare serial dilutions of the MDPEA analogs and a reference inhibitor in uptake buffer.

    • Prepare the radiolabeled substrate solution in uptake buffer. The final concentration of the radiolabeled substrate should be close to its Km value for the respective transporter (e.g., ~10-20 nM for [3H]Dopamine).

  • Uptake Inhibition Assay:

    • Aspirate the culture medium from the wells and wash the cells once with 200 µL of pre-warmed (37°C) uptake buffer.

    • Add 50 µL of the uptake buffer containing the varying concentrations of the MDPEA analog to the respective wells.

    • For total uptake control wells, add 50 µL of uptake buffer without any inhibitor.

    • For non-specific uptake control wells, add 50 µL of a high concentration of a known selective inhibitor (e.g., 10 µM GBR 12909 for DAT).

    • Pre-incubate the plate at 37°C for 10-20 minutes.

    • Initiate the uptake by adding 50 µL of the radiolabeled substrate solution to each well.

    • Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.

  • Cell Lysis and Quantification:

    • Lyse the cells by adding 100 µL of 1% SDS to each well.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Uptake: Subtract the counts per minute (CPM) of the non-specific uptake wells from the CPM of all other wells.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Specific Uptake with Inhibitor / Specific Uptake of Total Control))

  • Determine IC50: Plot the percent inhibition against the logarithm of the MDPEA analog concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamine) MA_in Monoamine Vesicle->MA_in Release MA_out Monoamine MA_in->MA_out Exocytosis MAT Monoamine Transporter (DAT, NET, or SERT) MA_out->MAT Reuptake Receptor Postsynaptic Receptor MA_out->Receptor Binding & Signal Transduction MDPEA MDPEA Analog MDPEA->MAT Inhibition Uptake_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture HEK293 Cells Transfect Transfect with Monoamine Transporter DNA Culture->Transfect Plate Plate Cells in 96-well Plate Transfect->Plate Wash1 Wash Cells Plate->Wash1 Add_Inhibitor Add MDPEA Analogs (Serial Dilutions) Wash1->Add_Inhibitor Preincubate Pre-incubate at 37°C Add_Inhibitor->Preincubate Add_Radioligand Add [3H]Monoamine Preincubate->Add_Radioligand Incubate Incubate at 37°C Add_Radioligand->Incubate Wash2 Terminate with Ice-Cold Washes Incubate->Wash2 Lyse Lyse Cells Wash2->Lyse Count Scintillation Counting Lyse->Count Calculate Calculate % Inhibition Count->Calculate Plot Plot Dose-Response Curve & Determine IC50 Calculate->Plot Selectivity_Profile MDPEA_Analog MDPEA Analog DAT DAT MDPEA_Analog->DAT IC50_DAT NET NET MDPEA_Analog->NET IC50_NET SERT SERT MDPEA_Analog->SERT IC50_SERT Selective_DAT Selective DAT Inhibitor DAT->Selective_DAT Dual_Inhibitor Dual Inhibitor (e.g., DAT/NET) DAT->Dual_Inhibitor Non_Selective Non-Selective Inhibitor DAT->Non_Selective Selective_NET Selective NET Inhibitor NET->Selective_NET NET->Dual_Inhibitor NET->Non_Selective Selective_SERT Selective SERT Inhibitor SERT->Selective_SERT SERT->Non_Selective

References

Application Notes and Protocols for the Utilization of MDPEA in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Methylenedioxyphenethylamine (MDPEA), also known as homopiperonylamine, is a phenethylamine (B48288) derivative structurally related to psychoactive compounds such as 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA).[1] As the 3,4-methylenedioxy analog of phenethylamine (PEA), MDPEA is a valuable pharmacological tool for investigating the roles of monoaminergic systems and trace amine-associated receptors (TAARs) in neuroscience research. While orally inactive at moderate doses due to extensive first-pass metabolism by monoamine oxidase (MAO), its systemic administration via other routes or in combination with MAO inhibitors can elicit psychoactive effects.[1] This document provides detailed application notes and experimental protocols for the utilization of MDPEA as a pharmacological tool in neuroscience research.

Predicted Pharmacological Profile

Direct experimental data on the binding affinities and functional potencies of MDPEA at various neuronal targets are limited. However, based on its structural similarity to MDMA and PEA, its pharmacological profile can be predicted. MDPEA is expected to interact with monoamine transporters and TAAR1.

Predicted Interactions with Monoamine Transporters and TAAR1

MDPEA likely acts as a substrate for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), inducing monoamine release and inhibiting their reuptake.[2] Furthermore, as a trace amine analog, MDPEA is predicted to be an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor known to modulate monoaminergic neurotransmission.[2]

The following tables summarize quantitative data for the related compounds, MDMA and β-phenethylamine (β-PEA), which can serve as a reference for designing experiments with MDPEA.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of MDMA and Related Compounds

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
MDMA 2980 ± 380620 ± 80390 ± 50
Reference[3][3][3]

Table 2: TAAR1 Functional Potency (EC50, nM) of β-PEA and Related Compounds

CompoundHuman TAAR1 (hTAAR1)Rat TAAR1 (rTAAR1)Mouse TAAR1 (mTAAR1)
β-Phenethylamine (β-PEA) 193 ± 1580.690
Reference[4][5][6]

Application Notes

In Vivo Microdialysis for Measuring Monoamine Release

In vivo microdialysis is a powerful technique to measure MDPEA-induced changes in extracellular monoamine levels in specific brain regions of awake, freely moving animals.[6][7][8] This method allows for the continuous sampling of the extracellular fluid, providing real-time data on the dynamics of dopamine, serotonin, and norepinephrine release.

Conditioned Place Preference (CPP) to Assess Rewarding Effects

The conditioned place preference paradigm is a standard preclinical behavioral model used to evaluate the rewarding or aversive properties of a compound.[9][10][11] By pairing the administration of MDPEA with a specific environment, researchers can determine if the compound induces a preference for that environment, indicative of its rewarding potential.

Drug Discrimination to Characterize Subjective Effects

Drug discrimination is a behavioral technique used to assess the interoceptive (subjective) effects of a drug.[12][13][14] Animals are trained to discriminate between the effects of a known drug and a vehicle. Subsequent testing with MDPEA can determine if it produces subjective effects similar to the training drug.

In Vitro TAAR1 Functional Assays

To investigate the direct interaction of MDPEA with TAAR1, in vitro functional assays, such as cAMP accumulation assays in cells expressing the receptor, are essential.[15][16][17] These assays can determine the potency (EC50) and efficacy of MDPEA as a TAAR1 agonist.

In Vitro Electrophysiology to Determine Neuronal Excitability

In vitro electrophysiology, using brain slice preparations containing dopaminergic neurons of the ventral tegmental area (VTA), can be employed to examine the effects of MDPEA on neuronal firing rates and membrane properties.[18][19][20][21][22] This technique provides insights into the direct and indirect effects of MDPEA on the excitability of key neural circuits.

Experimental Protocols

Protocol 1: In Vivo Microdialysis

Objective: To measure MDPEA-induced dopamine release in the nucleus accumbens of rats.

Materials:

  • MDPEA hydrochloride

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2 mm membrane length)

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2, buffered to pH 7.4

  • HPLC system with electrochemical detection (HPLC-ED)

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the nucleus accumbens. Secure the cannula with dental cement. Allow the animal to recover for 5-7 days.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfusion and Equilibration: Perfuse the probe with aCSF at a flow rate of 1-2 µL/min. Allow the system to equilibrate for at least 2 hours.

  • Baseline Collection: Collect at least three baseline dialysate samples (20 minutes each) to establish basal dopamine levels.

  • MDPEA Administration: Administer MDPEA (e.g., 1, 5, 10 mg/kg, i.p.).

  • Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.

  • Sample Analysis: Analyze the dialysate samples for dopamine content using HPLC-ED.

  • Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.

G cluster_pre_experiment Pre-Experiment cluster_experiment Experiment Day cluster_post_experiment Post-Experiment Surgery Guide Cannula Implantation Recovery Animal Recovery (5-7 days) Surgery->Recovery Probe_Insertion Probe Insertion Equilibration Equilibration (2 hours) Probe_Insertion->Equilibration Baseline Baseline Sample Collection Equilibration->Baseline Drug_Admin MDPEA Administration Baseline->Drug_Admin Post_Drug_Collection Post-Drug Sample Collection Drug_Admin->Post_Drug_Collection Analysis HPLC-ED Analysis Post_Drug_Collection->Analysis Histology Histological Verification Post_Drug_Collection->Histology

Caption: Experimental workflow for in vivo microdialysis.

Protocol 2: Conditioned Place Preference

Objective: To assess the rewarding properties of MDPEA in mice.

Materials:

  • MDPEA hydrochloride

  • Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Animal activity monitoring software.

Procedure:

  • Pre-Conditioning (Day 1): Place each mouse in the central chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference.

  • Conditioning (Days 2-9):

    • Drug Pairing: On alternate days, administer MDPEA (e.g., 1, 5, 10 mg/kg, i.p.) and immediately confine the mouse to one of the outer chambers for 30 minutes. The drug-paired chamber should be counterbalanced across animals (i.e., initially preferred or non-preferred).

    • Vehicle Pairing: On the intervening days, administer saline and confine the mouse to the opposite outer chamber for 30 minutes.

  • Test (Day 10): In a drug-free state, place each mouse in the central chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber.

  • Data Analysis: Calculate the difference in time spent in the drug-paired chamber between the test day and the pre-conditioning day. A significant increase in time indicates a conditioned place preference.

G Pre_Conditioning Day 1: Pre-Conditioning (Baseline Preference) Conditioning_Drug Conditioning (Drug Days) MDPEA + Confinement Pre_Conditioning->Conditioning_Drug Conditioning_Saline Conditioning (Saline Days) Saline + Confinement Pre_Conditioning->Conditioning_Saline Test Day 10: Test (Drug-Free, Free Access) Conditioning_Drug->Test Conditioning_Saline->Test Analysis Data Analysis (Change in Time in Drug-Paired Chamber) Test->Analysis

Caption: Logical flow of a conditioned place preference experiment.

Protocol 3: Drug Discrimination

Objective: To determine if MDPEA produces subjective effects similar to a known psychostimulant (e.g., amphetamine) in rats.

Materials:

  • MDPEA hydrochloride

  • Amphetamine sulfate

  • Standard two-lever operant conditioning chambers.

  • Food pellets (reinforcer).

Procedure:

  • Training:

    • Train food-deprived rats to press a lever for food reinforcement.

    • Drug Discrimination Training: Before each session, administer either amphetamine (e.g., 1 mg/kg, i.p.) or saline. Reinforce lever presses on one lever (e.g., left) following amphetamine administration and on the other lever (e.g., right) following saline administration. Continue training until rats reliably press the correct lever based on the injection.

  • Testing:

    • Once discrimination is established, administer various doses of MDPEA (e.g., 0.5, 1, 2.5, 5 mg/kg, i.p.) before placing the rat in the operant chamber.

    • Allow the rat to respond on either lever, but do not provide reinforcement.

    • Record the number of presses on each lever.

  • Data Analysis: Calculate the percentage of responses on the amphetamine-appropriate lever for each dose of MDPEA. Full substitution is indicated if a dose of MDPEA results in a high percentage of responding on the amphetamine-appropriate lever.

Protocol 4: In Vitro TAAR1 Functional Assay (cAMP Accumulation)

Objective: To determine the potency and efficacy of MDPEA as a human TAAR1 agonist.

Materials:

  • MDPEA hydrochloride

  • HEK293 cells stably expressing human TAAR1 (hTAAR1).

  • cAMP assay kit (e.g., HTRF, BRET, or ELISA-based).

  • Forskolin (optional, for Gs-coupled assays).

  • IBMX (a phosphodiesterase inhibitor).

Procedure:

  • Cell Culture: Culture hTAAR1-expressing HEK293 cells to confluency.

  • Assay Preparation: Seed the cells in a 96-well plate. On the day of the assay, replace the culture medium with assay buffer containing IBMX.

  • Compound Addition: Add increasing concentrations of MDPEA to the wells. Include a positive control (e.g., β-PEA) and a vehicle control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of MDPEA. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

G MDPEA MDPEA TAAR1 TAAR1 MDPEA->TAAR1 Agonist Binding G_alpha_s Gαs TAAR1->G_alpha_s Activation AC Adenylate Cyclase G_alpha_s->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Downstream Downstream Effects CREB->Downstream

Caption: Predicted TAAR1 signaling pathway activated by MDPEA.

Protocol 5: In Vitro Electrophysiology

Objective: To examine the effect of MDPEA on the firing rate of VTA dopamine neurons.

Materials:

  • MDPEA hydrochloride

  • Adult rat brain slice preparation containing the VTA.

  • Artificial cerebrospinal fluid (aCSF) for recording.

  • Patch-clamp electrophysiology rig.

  • Glass microelectrodes.

Procedure:

  • Slice Preparation: Prepare acute coronal brain slices (250-300 µm) containing the VTA from an adult rat.

  • Recording: Place a slice in the recording chamber and perfuse with oxygenated aCSF.

  • Neuron Identification: Identify putative dopamine neurons based on their electrophysiological properties (e.g., slow, irregular firing rate, and a prominent hyperpolarization-activated cation current, Ih).

  • Baseline Recording: Obtain a stable baseline recording of the neuron's spontaneous firing activity in the cell-attached or whole-cell configuration.

  • MDPEA Application: Bath-apply MDPEA at various concentrations (e.g., 1, 10, 100 µM) to the slice.

  • Recording During Application: Continuously record the neuron's firing rate during and after MDPEA application.

  • Data Analysis: Analyze the changes in firing frequency, membrane potential, and other electrophysiological parameters in response to MDPEA.

Conclusion

MDPEA is a promising pharmacological tool for dissecting the roles of monoamine transporters and TAAR1 in the central nervous system. The protocols and application notes provided herein offer a comprehensive framework for researchers to investigate the neuropharmacological properties of MDPEA. While direct quantitative data for MDPEA remains to be fully elucidated, the information available for structurally and functionally related compounds provides a solid foundation for experimental design and data interpretation. Further research into the specific actions of MDPEA will contribute to a deeper understanding of monoaminergic and trace amine systems in both normal brain function and in the context of neuropsychiatric disorders.

References

Application Notes and Protocols for the Creation and Validation of MDPEA Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Methylenedioxyphenethylamine (MDPEA), also known as homopiperonylamine, is a phenethylamine (B48288) derivative structurally related to psychoactive compounds such as 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA).[1] As a potential precursor or metabolite in the context of controlled substances, the availability of a well-characterized, high-purity reference standard is crucial for accurate analytical identification and quantification in forensic, clinical, and research settings.

These application notes provide detailed protocols for the synthesis, purification, and comprehensive validation of an in-house MDPEA reference standard. The methodologies described are based on established principles of chemical synthesis and analytical chemistry, adhering to guidelines for the qualification of reference materials.

Synthesis of this compound (MDPEA)

This protocol outlines the synthesis of MDPEA via the reduction of 3,4-methylenedioxyphenylacetonitrile. This method is adaptable for laboratory-scale synthesis to produce a high-purity chemical reference standard.

1.1. Reaction Scheme

The synthesis proceeds in a single step through the reduction of the nitrile group of 3,4-methylenedioxyphenylacetonitrile to a primary amine.

Diagram of the synthesis of MDPEA from 3,4-methylenedioxyphenylacetonitrile.

G cluster_synthesis MDPEA Synthesis start 3,4-Methylenedioxyphenylacetonitrile product This compound (MDPEA) start->product Reduction reagent Reducing Agent (e.g., LiAlH4 in THF) reagent->product

Caption: Synthesis of MDPEA via reduction of 3,4-methylenedioxyphenylacetonitrile.

1.2. Experimental Protocol: Synthesis

Materials and Reagents:

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), add lithium aluminum hydride (a molar excess, e.g., 2 equivalents) to anhydrous THF.

  • Addition of Precursor: Dissolve 3,4-(methylenedioxy)phenylacetonitrile (1 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of LiAlH₄ in THF at 0°C (ice bath).[2]

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water.

  • Work-up: Filter the resulting mixture and wash the solid residue with diethyl ether. Combine the organic filtrates.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine all organic extracts.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude MDPEA freebase.

Purification of MDPEA

Purification of the synthesized MDPEA is critical to ensure its suitability as a reference standard. This is typically achieved by converting the freebase to its hydrochloride salt followed by recrystallization.

2.1. Experimental Protocol: Purification as Hydrochloride Salt

Materials and Reagents:

  • Crude MDPEA freebase

  • Anhydrous diethyl ether

  • Hydrochloric acid (concentrated or as a solution in isopropanol)

  • Anhydrous acetone

  • Cold diethyl ether

Procedure:

  • Salt Formation: Dissolve the crude MDPEA freebase in anhydrous diethyl ether. While stirring, add a solution of hydrochloric acid dropwise until precipitation of the hydrochloride salt is complete.

  • Isolation: Collect the precipitated MDPEA hydrochloride by vacuum filtration and wash the solid with cold diethyl ether.

  • Recrystallization: Dissolve the crude MDPEA hydrochloride in a minimal amount of hot anhydrous acetone. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.

  • Final Product: Collect the purified white crystalline solid of MDPEA hydrochloride by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Validation of the MDPEA Reference Standard

The validation of an in-house reference standard is a critical process to ensure its identity, purity, and suitability for its intended analytical purpose. This involves a comprehensive characterization using various analytical techniques.

3.1. Validation Workflow

The following diagram illustrates the workflow for the validation of the synthesized MDPEA reference standard.

Diagram of the validation workflow for the MDPEA reference standard.

G cluster_validation MDPEA Reference Standard Validation Workflow cluster_identity_tests Identity Tests cluster_purity_tests Purity Tests synthesis Synthesis & Purification identity Identity Confirmation synthesis->identity Structural Analysis purity Purity Assessment synthesis->purity Quantitative Analysis characterization Full Characterization identity->characterization nmr 1H & 13C NMR identity->nmr ms Mass Spectrometry identity->ms ftir FTIR Spectroscopy identity->ftir purity->characterization gcms GC-MS purity->gcms hplc HPLC-UV purity->hplc residual Residual Solvents purity->residual documentation Certificate of Analysis characterization->documentation

Caption: Workflow for the validation of an MDPEA reference standard.

3.2. Analytical Methods and Protocols

The following are detailed protocols for the key analytical techniques used to validate the MDPEA reference standard.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the synthesized MDPEA.

  • ¹H NMR Protocol:

    • Sample Preparation: Dissolve approximately 5-10 mg of the MDPEA hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Instrumentation: Acquire the spectrum on a 300 MHz or higher NMR spectrometer.

    • Data Analysis: The spectrum should be consistent with the structure of MDPEA. Key expected signals include those for the aromatic protons, the methylenedioxy protons, and the ethylamine (B1201723) side chain protons.

  • ¹³C NMR Protocol:

    • Sample Preparation: Prepare a more concentrated sample (20-50 mg) in the same deuterated solvent.

    • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

    • Data Analysis: The number of signals should correspond to the number of unique carbon atoms in the MDPEA molecule, and their chemical shifts should be in the expected regions.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • GC-MS Protocol:

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with electron ionization).

    • GC Conditions:

      • Column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane).

      • Injector Temperature: 250°C.

      • Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 500.

    • Data Analysis: The mass spectrum should show a molecular ion peak (for the freebase) at m/z 165.[3][4] The fragmentation pattern should be consistent with the structure of MDPEA, with characteristic fragments.[3]

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the MDPEA molecule.

  • FTIR Protocol:

    • Sample Preparation: Prepare a KBr pellet containing a small amount of the MDPEA hydrochloride or analyze the neat solid using an ATR-FTIR spectrometer.

    • Instrumentation: Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Data Analysis: The spectrum should display characteristic absorption bands for the aromatic C-H, aliphatic C-H, N-H (amine), and C-O-C (methylenedioxy) functional groups.

3.2.4. High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a primary method for determining the purity of the reference standard.

  • HPLC Protocol:

    • Instrumentation: An HPLC system with a UV detector.

    • Chromatographic Conditions:

      • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for good peak shape and retention.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Monitor at a wavelength where MDPEA has significant absorbance (e.g., around 230 nm and 285 nm).

      • Injection Volume: 10-20 µL.

    • Purity Determination: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation and Acceptance Criteria

All quantitative data from the validation experiments should be summarized in tables for clarity and easy comparison against acceptance criteria.

Table 1: Summary of Analytical Validation Data for MDPEA Reference Standard

Analytical Technique Parameter Result Acceptance Criteria
¹H NMR Structural ConfirmationConforms to expected structureSpectrum is consistent with the proposed structure.
¹³C NMR Structural ConfirmationConforms to expected structureCorrect number of signals with appropriate chemical shifts.
Mass Spectrometry (GC-MS) Molecular Ion (m/z)165 (as freebase)Corresponds to the theoretical molecular weight.
Fragmentation PatternConsistent with structureCharacteristic fragments are present.
FTIR Spectroscopy Functional Group AnalysisConforms to expected functional groupsPresence of characteristic absorption bands.
HPLC-UV Purity (Area %)≥ 99.5%≥ 99.0%
Residual Solvents (GC-HS) Acetone, Diethyl Ether< 0.5%Conforms to ICH Q3C limits.
Loss on Drying Water Content< 0.5%≤ 1.0%

Table 2: HPLC Method Validation Parameters

Parameter Result Acceptance Criteria
Linearity (r²) > 0.999≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (RSD) < 2.0%≤ 2.0%
Specificity No interference at the retention time of MDPEAThe method is able to resolve MDPEA from potential impurities.
Limit of Detection (LOD) To be determinedReportable
Limit of Quantification (LOQ) To be determinedReportable

Certificate of Analysis

Upon successful completion of the synthesis, purification, and validation, a Certificate of Analysis (CoA) should be prepared for the in-house MDPEA reference standard. The CoA should include all the information summarized in the tables above, along with the date of certification, storage conditions, and a re-test date.

Conclusion

The creation of a high-purity, well-characterized in-house reference standard for MDPEA is essential for reliable analytical testing. The protocols and validation procedures outlined in these application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to produce and qualify their own MDPEA reference material, ensuring the accuracy and validity of their analytical results. Adherence to these detailed methodologies will result in a reference standard suitable for its intended use in a regulated and research environment.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in the Purification of MDPEA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3,4-Methylenedioxyphenethylamine (MDPEA), also known as Homopiperonylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the purification of this compound.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the purification of MDPEA, categorized by the purification technique.

Acid-Base Extraction

Q1: Why is my MDPEA not moving into the aqueous layer during acidic extraction?

A1: This issue typically arises from insufficient acidification or problems with solvent partitioning.

  • Insufficient Acidification: The aqueous layer must be sufficiently acidic to protonate the amine group of MDPEA, forming the water-soluble hydrochloride salt. Ensure the pH of the aqueous layer is acidic enough, ideally between pH 1-2. Use a pH meter or pH paper to verify.

  • Inadequate Mixing: Ensure vigorous mixing of the organic and aqueous layers to facilitate the transfer of the protonated MDPEA salt into the aqueous phase. Use a separatory funnel and shake vigorously, remembering to vent frequently.

  • Solvent Choice: While uncommon, the choice of organic solvent can influence partitioning. Solvents like dichloromethane (B109758) or diethyl ether are standard for this purpose.[1][2]

Q2: I've neutralized the acidic aqueous layer, but no MDPEA (or very little) is precipitating or extracting back into the organic layer. What's wrong?

A2: This can be due to incomplete basification, the formation of an emulsion, or insufficient extraction.

  • Incomplete Basification: To recover the freebase MDPEA, the aqueous solution must be made basic, typically to a pH of 10-12. This deprotonates the ammonium (B1175870) salt, making it soluble in organic solvents. Add a strong base like NaOH or KOH solution dropwise while monitoring the pH.

  • Emulsion Formation: Vigorous shaking can sometimes lead to the formation of an emulsion, a stable mixture of the organic and aqueous layers, which can trap your product. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the mixture, or allowing the mixture to stand for an extended period.

  • Insufficient Extraction: After basification, the MDPEA freebase needs to be extracted back into an organic solvent. Perform multiple extractions (e.g., 3x with an appropriate volume of solvent) to ensure complete recovery.

Column Chromatography

Q3: My MDPEA is streaking or tailing on the silica (B1680970) gel column. How can I improve the separation?

A3: Amines like MDPEA are basic and can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to poor separation.

  • Use a Modified Eluent: Add a small amount of a basic modifier, such as triethylamine (B128534) (0.5-2%) or ammonia (B1221849) in methanol, to your eluent system. This will neutralize the acidic sites on the silica gel and improve peak shape.

  • Use an Alternative Stationary Phase: Consider using a different stationary phase that is less acidic. Alumina (basic or neutral) can be a good alternative for the purification of amines.[3]

  • Use Reverse-Phase Chromatography: In reverse-phase chromatography, polar compounds elute first. This can be an effective method for purifying amines.

Q4: I'm not getting good separation of MDPEA from a non-polar impurity. What should I do?

A4: This indicates that your eluent system is too polar.

  • Decrease Eluent Polarity: Start with a less polar solvent system and gradually increase the polarity. For normal-phase chromatography, this might mean starting with a higher percentage of a non-polar solvent like hexane (B92381) and gradually increasing the percentage of a more polar solvent like ethyl acetate.

Crystallization/Recrystallization

Q5: My MDPEA hydrochloride is not crystallizing from the solution.

A5: Crystallization is dependent on supersaturation, which is influenced by solvent, temperature, and purity.

  • Induce Crystallization: If crystals do not form spontaneously upon cooling, try scratching the inside of the flask with a glass rod at the surface of the solution. Adding a seed crystal of pure MDPEA HCl can also initiate crystallization.

  • Solvent Choice: Ensure you are using an appropriate solvent system. For the hydrochloride salt, solvents like isopropanol (B130326), ethanol, or mixtures with a non-polar anti-solvent like diethyl ether or hexane are often used.[4] The freebase, being an oil at room temperature, is less amenable to crystallization.

  • Concentrate the Solution: Your solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the MDPEA HCl and then try cooling again.

Q6: The crystals I obtained are oily or discolored. How can I improve their purity?

A6: This suggests the presence of impurities trapped in the crystal lattice or on the surface of the crystals.

  • Recrystallization: Dissolve the impure crystals in a minimum amount of hot solvent and allow them to cool slowly. Slow cooling promotes the formation of purer crystals.

  • Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any adhering impurities from the mother liquor.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities found in crude MDPEA? A: Impurities in MDPEA often originate from the starting materials and side reactions during synthesis. If synthesized from safrole or isosafrole, impurities from these precursors may be present.[5][6] Common impurities can include unreacted starting materials, byproducts from the reduction step, and polymeric materials.

Q: What is the best way to store purified MDPEA? A: MDPEA freebase is an oil and can be susceptible to oxidation and reaction with atmospheric carbon dioxide. For long-term storage, it is best to convert it to a stable salt, such as the hydrochloride salt, which is a solid.[4] Store the salt in a cool, dry, and dark place in a well-sealed container.

Q: How can I assess the purity of my MDPEA sample? A: Several analytical techniques can be used to determine the purity of MDPEA:

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the compound and any impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.

Data Presentation

The following table provides an example of expected results from different purification methods for MDPEA. Note that actual yields and purity will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodStarting Purity (Example)Final Purity (Example)Yield (Example)Notes
Acid-Base Extraction80%90-95%85-95%Good for removing acidic and neutral impurities.
Column Chromatography (Silica Gel with 1% Triethylamine)90%>98%70-85%Effective for separating closely related impurities.
Recrystallization (as HCl salt)95%>99%60-80%Excellent for achieving high purity, but some material is lost in the mother liquor.

Experimental Protocols

Protocol 1: Purification of MDPEA by Acid-Base Extraction
  • Dissolution: Dissolve the crude MDPEA in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of dilute hydrochloric acid (e.g., 1M HCl). Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the acidic extraction of the organic layer two more times to ensure all the MDPEA has been protonated and transferred to the aqueous phase. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated sodium hydroxide (B78521) solution (e.g., 6M NaOH) with stirring until the pH is greater than 10. The MDPEA freebase will separate as an oil.

  • Back Extraction: Add a fresh portion of the organic solvent to the basic aqueous solution in a separatory funnel. Shake vigorously and allow the layers to separate.

  • Isolation: Drain the organic layer. Repeat the back extraction two more times. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified MDPEA freebase.

Protocol 2: Formation and Recrystallization of MDPEA Hydrochloride
  • Salt Formation: Dissolve the purified MDPEA freebase in a minimal amount of a suitable solvent, such as isopropanol or ethanol.[4]

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a compatible solvent) dropwise until the solution is acidic (test with pH paper). The MDPEA hydrochloride salt should precipitate.

  • Crystallization: If the salt precipitates as an oil, you may need to heat the solution to dissolve it and then allow it to cool slowly to form crystals. If crystals do not form, try scratching the inside of the flask or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

Visualizations

General Purification Workflow for MDPEA

G cluster_0 Crude MDPEA cluster_1 Purification Options cluster_2 Analysis & Final Product Crude Crude MDPEA (from synthesis) AcidBase Acid-Base Extraction Crude->AcidBase Column Column Chromatography Crude->Column Crystallization Crystallization (as salt) AcidBase->Crystallization Analysis Purity Analysis (TLC, GC-MS, HPLC) AcidBase->Analysis Column->Crystallization Column->Analysis Crystallization->Analysis Pure Pure MDPEA Analysis->Pure

Caption: General workflow for the purification of MDPEA.

Acid-Base Extraction Logic

G start Crude MDPEA in Organic Solvent add_acid Add Aqueous Acid (e.g., HCl) start->add_acid separate1 Separate Layers add_acid->separate1 aqueous1 Aqueous Layer: MDPEA-HCl (water-soluble) separate1->aqueous1 Aqueous Phase organic1 Organic Layer: Neutral & Acidic Impurities separate1->organic1 Organic Phase add_base Add Aqueous Base (e.g., NaOH) aqueous1->add_base separate2 Separate Layers add_base->separate2 aqueous2 Aqueous Layer: Salts separate2->aqueous2 Aqueous Phase organic2 Organic Layer: MDPEA Freebase separate2->organic2 Organic Phase end Purified MDPEA organic2->end

Caption: Logical flow of an acid-base extraction for MDPEA purification.

References

addressing stability and degradation issues of 3,4-Methylenedioxyphenethylamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides technical guidance on addressing stability and degradation issues of 3,4-Methylenedioxyphenethylamine (MDPEA) in solution based on general principles for phenethylamine (B48288) derivatives. Specific stability and degradation data for MDPEA is limited in published literature. Researchers should validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of MDPEA in solution?

A1: Based on the chemical structure of MDPEA, a phenethylamine derivative, the primary factors contributing to its degradation are expected to be:

  • pH: Extreme pH conditions, both acidic and basic, can potentially catalyze hydrolysis or other degradation reactions.

  • Oxidation: The amine group in MDPEA is susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, or light.

  • Light: Exposure to ultraviolet (UV) or even ambient light can induce photolytic degradation.

  • Temperature: Elevated temperatures can increase the rate of all degradation reactions.[1]

Q2: How should I store my stock solutions of MDPEA?

A2: For maximum stability, stock solutions of MDPEA should be stored under the following conditions:

  • Solvent: Use a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.

  • Temperature: Store at -20°C or preferably -80°C for long-term storage.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For maximal stability, consider purging the vial with an inert gas like argon or nitrogen before sealing.

Q3: My experimental results with MDPEA are inconsistent. Could degradation be the cause?

A3: Yes, inconsistent results are a common indication of compound instability. Degradation can occur during storage, sample preparation, or during the experiment itself. Signs of degradation may include a loss of biological activity, the appearance of unknown peaks in chromatographic analyses (e.g., HPLC, LC-MS), or a visible change in the solution's color or clarity. It is crucial to systematically evaluate each step of your experimental workflow to identify the potential source of instability.

Q4: Is the hydrochloride salt of MDPEA more stable than the freebase?

A4: Yes, the hydrochloride salt of phenethylamines is generally more stable and less prone to degradation than the freebase form.[2] The salt form is also typically more soluble in aqueous buffers. MDPEA is commercially available as a hydrochloride salt.[3]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with MDPEA in solution.

Issue Potential Cause Recommended Solution
Loss of biological activity in cell-based assays Degradation in aqueous cell culture medium.1. Prepare fresh dilutions of MDPEA in media immediately before each experiment. 2. Minimize the incubation time of the compound with the cells, if experimentally feasible. 3. Conduct a stability study of MDPEA in your specific cell culture medium over the time course of your experiment.
Adsorption to plasticware (e.g., pipette tips, tubes, plates).1. Use low-adhesion plasticware. 2. Pre-rinse pipette tips with the MDPEA solution before transferring.
Appearance of unknown peaks in HPLC or LC-MS chromatograms Degradation has occurred during sample preparation or analysis.1. Keep all samples, standards, and controls at a low temperature (e.g., 4°C in the autosampler) during the analytical run. 2. Ensure the pH of the mobile phase is compatible with MDPEA stability. A slightly acidic mobile phase is often suitable for phenethylamines. 3. Prepare fresh mobile phases daily.
Photodegradation during sample handling.1. Protect samples from light by using amber vials and minimizing exposure to ambient light.
Inconsistent quantification between replicates Instability in the solvent used for dilution.1. Assess the stability of MDPEA in the chosen solvent at the working concentration and temperature. 2. If using aqueous buffers, prepare them fresh and consider the use of antioxidants if oxidative degradation is suspected.
Precipitation of the compound in aqueous buffers Poor solubility or pH-dependent solubility.1. Prepare a concentrated stock solution in an organic solvent like DMSO and dilute it into the aqueous buffer with vigorous mixing. Ensure the final organic solvent concentration is compatible with your assay. 2. Adjust the pH of the buffer to improve the solubility of the MDPEA salt.

Stability and Degradation Data

Condition Parameter Expected MDPEA Stability Potential Degradation Products
Hydrolysis pH 2 (Acidic)Likely stable for short durations, but long-term stability should be verified.N/A
pH 7 (Neutral)Generally stable.Minor oxidative products.
pH 10 (Basic)Potential for increased degradation, especially oxidative degradation.Oxidative and deaminated products.
Oxidation 3% H₂O₂Susceptible to oxidation.N-oxide, deaminated products, and potential opening of the methylenedioxy ring to form a catechol.
Photostability UV/Visible LightPotential for photodegradation.Complex mixture of photo-oxidative and fragmented products.
Thermal 60°C in SolutionDegradation rate will be accelerated.Similar to hydrolysis and oxidation products, but formed at a faster rate.

Experimental Protocols

Protocol 1: Forced Degradation Study of MDPEA

Objective: To investigate the intrinsic stability of MDPEA under various stress conditions and to identify potential degradation products. This is a crucial step in developing a stability-indicating analytical method.[4][5][6]

Materials:

  • MDPEA hydrochloride

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of MDPEA (e.g., 1 mg/mL) in a suitable solvent such as methanol or water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Store at 60°C for up to 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Store at 60°C for up to 24 hours.

    • Oxidation: Mix equal volumes of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for up to 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C, protected from light, for up to 24 hours.

    • Photodegradation: Expose the stock solution in a transparent vial to a calibrated light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).[7][8] A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples by a suitable chromatographic method (e.g., HPLC-UV or LC-MS) to determine the percentage of MDPEA remaining and to observe the formation of any degradation products.

Protocol 2: HPLC Method for Stability Testing
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 285 nm

  • Column Temperature: 30°C

Visualizations

degradation_pathway MDPEA This compound (MDPEA) Oxidation Oxidation (e.g., H₂O₂, light, air) MDPEA->Oxidation Hydrolysis Hydrolysis (Acid/Base) MDPEA->Hydrolysis Photolysis Photolysis (UV/Vis Light) MDPEA->Photolysis N_Oxide MDPEA N-Oxide Oxidation->N_Oxide Deaminated Deaminated Products (e.g., Phenylacetaldehyde derivative) Oxidation->Deaminated Catechol Catechol Derivative (Ring Opening) Oxidation->Catechol Hydrolysis->Deaminated Fragments Photolytic Fragments Photolysis->Fragments troubleshooting_workflow start Inconsistent Experimental Results check_storage Verify Stock Solution Storage Conditions (-20°C/-80°C, dark, anhydrous solvent) start->check_storage check_prep Review Sample Preparation Protocol check_storage->check_prep OK solution_storage Use fresh stock, aliquot, store properly check_storage->solution_storage Not OK run_stability Conduct Stability Study in Assay Medium check_prep->run_stability OK solution_prep Prepare fresh dilutions, use low-adhesion plastics check_prep->solution_prep Not OK analytical_issue Investigate Analytical Method (e.g., mobile phase, column) run_stability->analytical_issue Degradation Observed solution_stability Shorten incubation, adjust medium if possible run_stability->solution_stability No Degradation analytical_issue->start No Issue Found (Re-evaluate) solution_analytical Optimize method, ensure system suitability analytical_issue->solution_analytical Issue Found

References

Technical Support Center: Optimization of Analytical Techniques for Trace Level Detection of MDPEA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of analytical techniques for the trace level detection of 3,4-methylenedioxyphenethylamine (MDPEA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for the trace level detection of MDPEA?

A1: For trace level detection of MDPEA, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques. LC-MS/MS is often preferred for its high sensitivity and selectivity, and its ability to analyze polar compounds like MDPEA without the need for derivatization. GC-MS is also a powerful technique, particularly for volatile compounds, but typically requires a derivatization step to improve the chromatographic properties and sensitivity of MDPEA.

Q2: What are the critical steps in sample preparation for analyzing MDPEA in biological matrices?

A2: Critical sample preparation steps are aimed at extracting MDPEA from the biological matrix (e.g., blood, urine, saliva), removing interfering substances, and concentrating the sample to improve detection limits. The most common and effective techniques include:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples. For phenethylamines like MDPEA, Hydrophilic-Lipophilic Balance (HLB) cartridges are often a good choice.

  • Liquid-Liquid Extraction (LLE): This technique separates MDPEA from the sample matrix based on its solubility in two immiscible liquids. It is a common and robust method for drug extraction from biological fluids.

  • Protein Precipitation: For plasma or serum samples, precipitating proteins with a solvent like acetonitrile (B52724) is a quick and simple initial cleanup step before further extraction.

Q3: Is derivatization necessary for the analysis of MDPEA?

A3:

  • For LC-MS/MS: Derivatization is typically not required. The inherent chemical properties of MDPEA allow for efficient ionization using electrospray ionization (ESI).

  • For GC-MS: Derivatization is highly recommended. It increases the volatility and thermal stability of MDPEA, leading to better peak shape and improved sensitivity. Common derivatizing agents for phenethylamines include trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA).[1]

Q4: How can I improve the sensitivity of my MDPEA analysis?

A4: To improve sensitivity and achieve trace level detection, consider the following:

  • Optimize MS/MS Parameters: For LC-MS/MS, carefully select the precursor and product ions and optimize the collision energy to maximize the signal intensity.

  • Enhance Sample Cleanup: A cleaner sample reduces matrix effects, such as ion suppression, which can significantly improve the signal-to-noise ratio.

  • Increase Injection Volume: Injecting a larger volume of the prepared sample can increase the amount of MDPEA introduced into the system, but be mindful that this can also increase matrix effects.

  • Use a High-Efficiency Column: For both LC and GC, using a column with smaller particles or a more efficient stationary phase can lead to sharper, narrower peaks, which increases the signal-to-noise ratio.

Troubleshooting Guides

LC-MS/MS Troubleshooting
Issue Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Incompatible sample solvent with the mobile phase. 3. Secondary interactions with the stationary phase.1. Flush the column with a strong solvent or replace it if necessary. 2. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. 3. Adjust the mobile phase pH or use a different column chemistry.
Inconsistent Retention Times 1. Leak in the HPLC system. 2. Inconsistent mobile phase composition. 3. Column temperature fluctuations.1. Check all fittings and connections for leaks. 2. Prepare fresh mobile phase and ensure proper mixing and degassing. 3. Use a column oven to maintain a stable temperature.
Low or No Signal 1. Inefficient ionization. 2. Poor recovery during sample preparation. 3. Instrument contamination.1. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). 2. Re-evaluate the extraction procedure; check pH, solvent choice, and elution volumes. 3. Clean the mass spectrometer ion source.
High Background Noise / Matrix Effects 1. Insufficient sample cleanup. 2. Contaminated mobile phase or LC system. 3. Co-elution of interfering compounds.1. Implement a more rigorous sample preparation method (e.g., SPE). 2. Use high-purity solvents and flush the LC system. 3. Adjust the chromatographic gradient to better separate MDPEA from matrix components.
GC-MS Troubleshooting
Issue Potential Cause(s) Suggested Solution(s)
No Peak or Very Small Peak 1. Incomplete derivatization. 2. Analyte degradation in the injector. 3. Adsorption in the GC system.1. Optimize derivatization conditions (reagent volume, temperature, time). 2. Use a lower injector temperature or a deactivated injector liner. 3. Use a deactivated column and check for active sites in the system.
Peak Tailing 1. Active sites in the injector liner or column. 2. Incomplete derivatization. 3. Co-elution with an interfering compound.1. Replace the injector liner with a deactivated one. 2. Ensure complete derivatization. 3. Optimize the GC temperature program to improve separation.
Poor Reproducibility 1. Inconsistent injection volume. 2. Variability in derivatization efficiency. 3. Sample degradation over time.1. Check the autosampler for proper operation. 2. Ensure consistent reaction conditions for derivatization. 3. Analyze samples as soon as possible after preparation.
Solvent-Analyte Interaction 1. Reaction of MDPEA with the solvent in the hot injector.1. When analyzing the hydrochloride salt of MDPEA, be aware that it can react with methanol (B129727) in the injector port to form an imine, altering the mass spectrum.[2] Consider using a different solvent or a split injection to minimize this effect.[2]

Quantitative Data

The following table summarizes typical performance data for the analysis of phenethylamines using LC-MS/MS. These values can serve as a benchmark for method development and validation for MDPEA analysis.

Analytical Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery
LC-MS/MSUrine0.5 ng/mL[3]1.0 ng/mL[3]>85%
LC-MS/MSAmniotic Fluid1.0 - 5.0 ng/mL[4]-70-110%[5]
GC-MSUrine0.7 ppm (700 ng/mL)[6]2.35 ppm (2350 ng/mL)[6]>90%

Experimental Protocols

Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of MDPEA from biological matrices like urine or plasma.

Materials:

  • Hydrophilic-Lipophilic Balance (HLB) SPE cartridges

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) hydroxide

  • Internal Standard (IS) (e.g., MDPEA-d5)

Procedure:

  • Sample Pre-treatment: To 1 mL of the biological sample, add the internal standard and vortex.

  • Cartridge Conditioning: Condition the HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Analyte Elution: Elute MDPEA and the internal standard with 1 mL of a freshly prepared solution of 50:50 (v/v) ethyl acetate (B1210297):methanol with 2% ammonium hydroxide.[7]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for derivatization for GC-MS analysis.

LC-MS/MS Analysis Protocol

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is suitable for the separation of phenethylamines.[5]

  • Mobile Phase A: 0.1% formic acid in water.[5][7]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[5][7]

  • Flow Rate: 0.3 mL/min.[5]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute MDPEA, followed by a re-equilibration step.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor and product ions for MDPEA and the internal standard need to be determined by infusing a standard solution into the mass spectrometer. The most intense and stable transitions should be selected for quantification and confirmation.

GC-MS Analysis Protocol with Derivatization

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Derivatization Procedure:

  • To the dried extract from the sample preparation step, add 50 µL of ethyl acetate and 250 µL of a derivatizing agent (e.g., TFAA, PFPA, or HFBA).[1]

  • Cap the vial and heat at 70°C for 20 minutes.[1]

  • Evaporate the mixture to dryness under a gentle stream of nitrogen.[1]

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS.

GC-MS Conditions:

  • Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, Rxi-50) is commonly used.[1]

  • Injector Temperature: 250°C.[1]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A typical program would start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280°C) to elute the derivatized MDPEA, followed by a hold time.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Detection Mode: Scan or Selected Ion Monitoring (SIM).

Visualizations

Experimental_Workflow_MDPEA_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Urine/Blood) AddIS Add Internal Standard BiologicalSample->AddIS SPE Solid-Phase Extraction (SPE) AddIS->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS For LC-MS/MS GCMS_Deriv Derivatization Evaporation->GCMS_Deriv For GC-MS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis GCMS GC-MS Analysis GCMS_Deriv->GCMS GCMS->DataAnalysis

Caption: General experimental workflow for MDPEA analysis.

Troubleshooting_Logic Start Analytical Issue Encountered CheckSystem Check Instrument Performance (e.g., system suitability, blanks) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK InvestigateSamplePrep Investigate Sample Preparation (e.g., recovery, matrix effects) SystemOK->InvestigateSamplePrep Yes TroubleshootSystem Troubleshoot Instrument Hardware (e.g., check for leaks, clean source) SystemOK->TroubleshootSystem No SamplePrepOK Sample Prep OK? InvestigateSamplePrep->SamplePrepOK OptimizeMethod Optimize Analytical Method (e.g., gradient, temperature, MS parameters) SamplePrepOK->OptimizeMethod No RevalidateMethod Re-evaluate and Re-validate Method SamplePrepOK->RevalidateMethod Yes OptimizeMethod->RevalidateMethod TroubleshootSystem->CheckSystem

Caption: Logical troubleshooting flow for analytical issues.

References

Technical Support Center: 3,4-Methylenedioxyphenethylamine (MDPEA) Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in behavioral studies involving 3,4-Methylenedioxyphenethylamine (MDPEA) and related compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.

Issue 1: Inconsistent Locomotor Activity Results

Q1: We are observing high variability in locomotor activity (e.g., distance traveled, speed, rearing frequency) between subjects in the same MDPEA treatment group. What are the potential causes and solutions?

A1: High variability in locomotor studies is a common challenge. Several factors, from the drug itself to the experimental environment, can contribute. A systematic approach to identifying the source of variability is crucial.

Potential Causes & Troubleshooting Steps

Potential CauseTroubleshooting Steps
Drug Administration & Metabolism Verify Dose Calculations: Double-check all calculations for drug concentration and injection volume relative to animal body weight. Ensure consistent and accurate administration. MAO Inhibition: MDPEA is likely subject to extensive first-pass metabolism by monoamine oxidase (MAO), which can render it inactive when administered orally at lower doses.[1] For consistent systemic effects, consider co-administration with a suitable MAO inhibitor (e.g., pargyline (B1678468) for MAO-B) or using a parenteral route of administration (e.g., intraperitoneal, intravenous).[1][2]
Animal Characteristics Standardize Subjects: Ensure all animals are of the same species, strain, sex, and age.[3] Source animals from a consistent and reliable vendor to minimize genetic drift. Health Status: Visually inspect all animals before testing to ensure they are healthy and free from any conditions that might affect motor activity.
Environmental Factors Consistent Testing Environment: Maintain standardized lighting, temperature, humidity, and background noise levels for all testing sessions.[3][4] Even small environmental changes can significantly affect activity. Habituation: Insufficient habituation to the testing room and apparatus can lead to novelty-induced hyperactivity or anxiety, confounding the drug's effects.[3] Allow for a proper acclimation period (e.g., 30-60 minutes) in the testing room before placing the animal in the open-field arena.[5]
Handling & Procedural Stress Consistent Handling: Ensure all animals are handled gently and consistently by all experimenters. Improper or inconsistent handling can induce stress, which significantly impacts behavior and data quality.[2] Circadian Rhythm: Conduct all behavioral tests at the same time of day to minimize the influence of circadian variations on locomotor activity.[3][4]
Issue 2: Failure to Establish Conditioned Place Preference (CPP)

Q2: Our CPP experiments with MDPEA are not showing a significant place preference or aversion. What could be going wrong?

A2: The absence of a conditioned response in a CPP paradigm can be due to several factors, including insufficient drug reward, weak conditioning parameters, or confounding environmental cues.

Potential Causes & Troubleshooting Steps

Potential CauseTroubleshooting Steps
Insufficient Drug Reward Inappropriate Dose: The dose of MDPEA may be too low to be rewarding or, conversely, too high, causing aversive effects. Conduct a dose-response study to determine the optimal dose for inducing CPP. Route of Administration & Metabolism: As with locomotor studies, oral administration of MDPEA may be ineffective due to metabolism.[1] An intraperitoneal or subcutaneous route is more likely to produce consistent central nervous system effects.
Conditioning Protocol Insufficient Conditioning: A single pairing may not be enough to establish a preference. Increase the number of conditioning sessions (e.g., 3-4 pairings of drug and vehicle) to strengthen the association.[6] Timing of Administration: The delay between drug administration and placement in the conditioning chamber is critical. Ensure the animal experiences the peak rewarding effects of the drug while in the correct chamber.
Apparatus & Cues Weak Environmental Cues: The cues differentiating the compartments (e.g., visual, tactile, olfactory) may not be distinct enough for the animal to form a strong association. For rodents, tactile and olfactory cues are often more salient than visual cues.[7] Apparatus Bias: Conduct a pre-test to determine if the animals have an inherent preference for one compartment. An unbiased design, where the drug is randomly assigned to one of the two compartments, can help control for pre-existing biases.[8][9]
Habituation Insufficient Habituation: Inadequate habituation can lead to novelty-seeking behavior during the test phase, which can mask the conditioned response. Ensure animals have had sufficient free access to the entire apparatus before conditioning begins.[8]
Issue 3: High Variability in Stereotypy Ratings

Q3: We are observing that some animals exhibit intense stereotyped behaviors (e.g., repetitive sniffing, head weaving) after MDPEA administration, while others show very little. Why is there such a discrepancy?

A3: Stereotyped behaviors are often indicative of high-dose stimulant effects and are particularly sensitive to dosing, individual differences, and environmental conditions.

Potential Causes & Troubleshooting Steps

Potential CauseTroubleshooting Steps
Dose-Response Relationship Dose Sensitivity: Stereotypy is highly dose-dependent. Small variations in the administered dose can lead to large differences in the intensity of stereotyped behaviors.[2][10] A full dose-response curve is essential to characterize this behavior. Biphasic Effects: Some phenethylamines can induce a biphasic stimulation of activity, with different types of stereotypies emerging at different times post-injection.[11] Ensure your observation period is long enough to capture the full range of effects.
Environmental Conditions Social Housing: The social environment (isolated vs. group-housed) can significantly affect the expression of stereotypy. Group testing can antagonize some forms of stereotypy while potentiating others.[11] Standardize housing and testing conditions.
Rating & Scoring Observer Bias: Use a standardized, validated rating scale for stereotypy.[12] The observer scoring the behaviors should be blind to the treatment conditions to minimize bias.[3][13] Time-Sampling Procedure: Implement a time-sampling procedure where behaviors are scored at regular, predetermined intervals (e.g., every 10 minutes) to ensure consistent and objective data collection.[13]
Individual Differences Genetic Variation: Outbred strains of rodents may have greater individual variability in their response to stimulants. Consider using an inbred strain if consistency is a primary concern.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for MDPEA? A1: As a phenethylamine (B48288) derivative, MDPEA is expected to act as a monoamine releaser and/or reuptake inhibitor, primarily affecting dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE) systems.[14] Its structural similarity to MDA and MDMA suggests it interacts with the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[15][14] This interaction leads to increased synaptic concentrations of these neurotransmitters, which underlies the stimulant and behavioral effects.

Q2: Why might oral administration of MDPEA be ineffective in my behavioral study? A2: According to Alexander Shulgin, MDPEA is likely metabolized extensively by the enzyme monoamine oxidase (MAO) following oral administration.[1] This "first-pass metabolism" can break down the compound before it reaches the brain in sufficient concentrations to elicit a behavioral effect. To overcome this, researchers may need to use significantly higher doses, a different route of administration (e.g., intraperitoneal), or co-administer an MAO inhibitor.[1][2]

Q3: How important is the purity of the MDPEA compound? A3: The purity of any pharmacological agent is critical for reproducibility. Impurities or degradation products can have their own biological activity, leading to unexpected or variable results. It is essential to use a highly purified and well-characterized batch of MDPEA and to store it under appropriate conditions (e.g., protected from light and moisture) to prevent degradation. Verifying the purity via analytical methods (e.g., HPLC, GC-MS) is a crucial quality control step.

Q4: Can the way we handle the animals really affect the results that much? A4: Absolutely. Improper or stressful handling techniques, such as picking mice up by the tail, can induce anxiety and stress, which can alter physiological and behavioral responses to experimental treatments. This stress can be a significant confounding variable, potentially masking or exaggerating the effects of the drug. Using less aversive methods, like tunnel handling or cupping, and ensuring all handlers use the same technique consistently can reduce this source of variability and improve both animal welfare and data quality.[2][16]

Q5: Are there established rating scales for phenethylamine-induced stereotypy? A5: Yes, various rating scales have been developed to quantify stereotyped behaviors in rodents. These scales typically rank the intensity of behaviors, from intermittent sniffing to continuous, focused licking or gnawing. A common approach involves an observational time-sampling procedure where a trained observer, blind to the experimental conditions, rates the predominant behavior at set intervals.[13] An example of a simple stereotypy rating scale is provided in the "Experimental Protocols" section below.

Data Presentation

Table 1: Representative Dose-Response of β-Phenylethylamine (PEA)-Induced Stereotypy in Pargyline-Pretreated Rats (Data adapted from Dourish, C.T. & Boulton, A.A. (1981). The effects of acute and chronic administration of β-phenylethylamine on stereotyped behavior in pargyline-pretreated rats.)

PEA Dose (mg/kg, i.p.)Mean Stereotypy Score (± SEM)Predominant Behaviors Observed
Vehicle0.2 ± 0.1Normal exploratory behavior, resting
4.01.5 ± 0.3Increased sniffing, intermittent head movements
8.02.8 ± 0.4Continuous sniffing, repetitive head weaving
16.03.9 ± 0.2Intense, focused sniffing; intermittent licking
32.04.5 ± 0.3Continuous licking and/or gnawing of cage bars
64.04.8 ± 0.2Intense, continuous gnawing; high motor activity
Note: Stereotypy was scored on a 0-5 scale. All animals were pretreated with the MAO-B inhibitor pargyline (4 mg/kg, i.v.) 2 hours prior to PEA administration.[2]

Table 2: Representative Dose-Response of MDMA-Induced Locomotor Activity and Stereotypy in Mice (Data adapted from Fantegrossi et al. (2019). Locomotor effects of 3,4-methylenedioxymethamphetamine (MDMA) and its deuterated form in mice.)

MDMA Dose (mg/kg, i.p.)Total Ambulation (arbitrary units ± SEM)Mean Stereotypy Score (± SEM)
Vehicle1500 ± 2500.5 ± 0.2
3.02800 ± 4001.2 ± 0.3
10.06500 ± 7002.5 ± 0.4
30.04500 ± 6004.1 ± 0.5
Note: Ambulation and stereotypy were measured over a 2-hour period. Stereotypy was scored based on the intensity of repetitive movements. The decrease in ambulation at the highest dose is concurrent with a significant increase in focused stereotypy.

Experimental Protocols

Protocol 1: Open-Field Locomotor Activity Test

This protocol assesses spontaneous locomotor activity and exploratory behavior.

  • Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm for mice; 100 x 100 x 40 cm for rats), made of a non-porous material, equipped with an automated photobeam system or an overhead video camera for tracking.

  • Habituation:

    • Transport animals to the testing room and allow them to acclimate for at least 30-60 minutes in their home cages.[5]

    • On the day prior to testing, place each animal in the open-field arena for 30 minutes to habituate to the novel environment.[3]

  • Procedure:

    • On the test day, administer MDPEA or vehicle via the chosen route (e.g., intraperitoneal injection).

    • After a predetermined pretreatment interval (e.g., 15 minutes), gently place the animal in the center of the open-field arena.

    • Record locomotor activity for a defined period (e.g., 60 minutes) using the automated tracking system.

    • Key parameters to measure include: total distance traveled, horizontal activity, vertical activity (rearing), time spent in the center versus periphery, and stereotypy counts.

  • Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) or a suitable disinfectant between each animal to eliminate olfactory cues.[5]

Protocol 2: Unbiased Conditioned Place Preference (CPP)

This protocol measures the rewarding or aversive properties of MDPEA.

  • Apparatus: A three-chamber CPP apparatus. The two larger outer chambers should have distinct visual and tactile cues (e.g., different wall patterns and floor textures). A smaller, neutral center chamber connects them.[7]

  • Procedure (3 Phases):

    • Phase 1: Pre-Test/Habituation (Day 1): Place each animal in the center chamber and allow free access to the entire apparatus for 15 minutes. Record the time spent in each chamber to establish baseline preference. This ensures the apparatus itself is not biased.[8]

    • Phase 2: Conditioning (Days 2-5): This phase consists of four days of conditioning sessions.

      • Day 2 (Drug Pairing): Administer MDPEA and immediately confine the animal to one of the outer chambers (e.g., Chamber A) for 30 minutes.

      • Day 3 (Vehicle Pairing): Administer the vehicle and confine the same animal to the opposite chamber (Chamber B) for 30 minutes.

      • Days 4 & 5: Repeat the drug and vehicle pairings. The assignment of the drug-paired chamber should be counterbalanced across subjects.[7][9]

    • Phase 3: Post-Test (Day 6): Place the animal (in a drug-free state) in the center chamber and allow free access to the entire apparatus for 15 minutes. Record the time spent in each of the outer chambers.

  • Data Analysis: A significant increase in time spent in the drug-paired chamber during the Post-Test compared to the Pre-Test indicates a conditioned place preference (reward). A significant decrease indicates a conditioned place aversion.

Protocol 3: Stereotypy Rating

This protocol provides a quantitative assessment of drug-induced stereotyped behaviors.

  • Apparatus: Standard, clear observation cages (e.g., 25 x 25 x 20 cm) with a thin layer of bedding.

  • Procedure:

    • Administer MDPEA or vehicle.

    • Immediately place the animal into the observation cage.

    • At set time intervals (e.g., every 10 minutes for 90 minutes), an observer who is blind to the treatment conditions should rate the animal's behavior according to a standardized scale.[13]

  • Sample Stereotypy Rating Scale:

    • 0: Asleep or inactive.

    • 1: Active, normal exploratory behavior.

    • 2: Intermittent sniffing and head movements (hyperactive).

    • 3: Continuous, repetitive sniffing, head bobbing, and rearing.

    • 4: Continuous sniffing and licking of the cage floor or walls.

    • 5: Continuous, focused licking, gnawing, or biting of a specific area.

  • Data Analysis: The scores at each time point can be plotted to create a time-course of stereotypy or averaged to get a mean score for the entire observation period.

Visualizations

Logical & Experimental Workflows

TroubleshootingWorkflow cluster_0 Troubleshooting Inconsistent Behavioral Data Start High Variability or No Significant Effect Observed CheckDrug Step 1: Review Drug Factors - Purity & Stability - Dose Calculation & Administration - Route & Metabolism (MAO) Start->CheckDrug CheckAnimal Step 2: Review Subject Factors - Strain, Age, Sex, Source - Health Status - Housing Conditions CheckDrug->CheckAnimal CheckProtocol Step 3: Review Procedural Factors - Handling Consistency - Habituation Period - Environmental Controls (Light, Temp) - Circadian Timing CheckAnimal->CheckProtocol Refine Refine Protocol & Re-run Pilot Study CheckProtocol->Refine Result Consistent & Reproducible Data Refine->Result

Troubleshooting workflow for inconsistent results.

ExperimentalWorkflow cluster_1 Typical Behavioral Experiment Workflow Acclimation Animal Acclimation & Husbandry Standardization Habituation Habituation to Testing Room & Apparatus Acclimation->Habituation Baseline Baseline Measurement (e.g., CPP Pre-Test) Habituation->Baseline Grouping Randomized Group Assignment (Vehicle, MDPEA Doses) Baseline->Grouping Treatment Drug/Vehicle Administration (Consistent Time & Route) Grouping->Treatment Testing Behavioral Testing (Locomotion, CPP, Stereotypy) Treatment->Testing Data Data Collection & Analysis (Blinded Scoring) Testing->Data

A typical workflow for a behavioral experiment.
Signaling Pathway

SignalingPathway cluster_2 MDPEA Action at the Monoaminergic Synapse Presynaptic Presynaptic Neuron Tyrosine → L-DOPA → Dopamine (DA) Tryptophan → 5-HTP → Serotonin (5-HT) Vesicle Vesicles Presynaptic:f1->Vesicle VMAT2 Synapse Synaptic Cleft Vesicle->Synapse Release Postsynaptic Postsynaptic Neuron Dopamine Receptors (D1, D2, etc.) Serotonin Receptors (5-HT1, 5-HT2, etc.) Synapse->Postsynaptic:f1 Binding DAT DAT Synapse->DAT DA Reuptake SERT SERT Synapse->SERT 5-HT Reuptake NET NET Synapse->NET NE Reuptake MDPEA MDPEA MDPEA->Vesicle Promotes Release MDPEA->DAT Blocks Reuptake MDPEA->SERT Blocks Reuptake MDPEA->NET Blocks Reuptake

References

Technical Support Center: Enhancing MDPEA Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 3,4-Methylenedioxyphenethylamine (MDPEA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility of MDPEA in in vitro experimental setups.

Frequently Asked Questions (FAQs)

Q1: Why is my MDPEA not dissolving in my aqueous buffer?

A1: MDPEA, also known as homopiperonylamine, is a lipophilic compound, as indicated by its predicted LogP of 1.2.[1] This characteristic leads to limited solubility in aqueous solutions.[2] For a compound to be readily absorbed and exert its biological effect in most in vitro assays, it needs to be in a dissolved state.[3]

Q2: I'm observing precipitation when I add my MDPEA stock solution (in organic solvent) to my cell culture media. What can I do?

A2: This is a common issue when a drug dissolved in a high concentration of an organic solvent is introduced into an aqueous environment.[4] The organic solvent rapidly disperses, and if the final concentration of the drug exceeds its aqueous solubility limit, it will precipitate. Strategies to overcome this include:

  • Lowering the final concentration of the organic solvent: Aim for a final concentration of the organic solvent (e.g., DMSO) of less than 1-2% in your cell culture medium.[4]

  • Utilizing a solubilization technique: Employing methods such as pH adjustment, co-solvents, or complexation can increase the aqueous solubility of MDPEA.

Q3: What are the primary strategies for increasing the solubility of MDPEA for my experiments?

A3: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like MDPEA.[5] The most common approaches for in vitro applications include:

  • pH Adjustment: As MDPEA has a primary amine group, its solubility is pH-dependent.[2]

  • Co-solvents: Using water-miscible organic solvents can significantly increase solubility.[6]

  • Cyclodextrin (B1172386) Complexation: Encapsulating MDPEA within cyclodextrin molecules can enhance its aqueous solubility.[7][8]

  • Salt Formation: Converting the MDPEA base into a salt form can improve its dissolution characteristics.[9][10]

Troubleshooting Guide

Problem 1: MDPEA Powder is Not Dissolving in Aqueous Buffer

Cause: The intrinsic aqueous solubility of MDPEA is low due to its hydrophobic nature.[2]

Solutions:

  • pH Adjustment:

    • Rationale: MDPEA is a basic compound due to its primary amine group. Lowering the pH of the solution will protonate the amine, forming a more soluble salt.[2]

    • Protocol: Prepare your buffer at a slightly acidic pH (e.g., pH 4-6). Add the MDPEA powder to the acidic buffer and gently agitate until it dissolves. You can then adjust the pH to your desired experimental value, monitoring for any signs of precipitation.

  • Use of Co-solvents:

    • Rationale: Organic solvents like Dimethyl Sulfoxide (B87167) (DMSO) and ethanol (B145695) are polar aprotic and polar protic solvents, respectively, that can dissolve both nonpolar and polar compounds.[11][12] They can be used to create a stock solution that is then diluted into the aqueous experimental medium.

    • Protocol: Prepare a high-concentration stock solution of MDPEA in 100% DMSO or ethanol. Then, dilute this stock solution into your aqueous buffer or cell culture medium, ensuring the final organic solvent concentration is minimal (ideally ≤1%) to avoid solvent-induced artifacts in your experiment.[4]

Problem 2: Precipitation Occurs Upon Dilution of MDPEA Stock Solution

Cause: The aqueous solubility of MDPEA is exceeded when the organic solvent from the stock solution is diluted in the aqueous medium.

Solutions:

  • Cyclodextrin Complexation:

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[8][13] They can encapsulate hydrophobic molecules like MDPEA, increasing their apparent solubility in water.[7]

    • Protocol: A detailed protocol for preparing an MDPEA-cyclodextrin inclusion complex is provided in the "Experimental Protocols" section below.

  • Salt Formation:

    • Rationale: Converting MDPEA into a salt (e.g., MDPEA hydrochloride) can significantly improve its aqueous solubility and dissolution rate.[10][14][15]

    • Protocol: A protocol for the in-situ formation of an MDPEA salt is provided in the "Experimental Protocols" section.

Quantitative Data Summary

The following table summarizes the expected solubility of MDPEA using different solubilization strategies. Note: These are estimated values based on the physicochemical properties of MDPEA and general principles of solubility enhancement. Experimental validation is recommended.

Solubilization StrategySolvent/VehicleEstimated MDPEA SolubilityFinal Solvent Conc. in Assay
None (Intrinsic) Water< 1 mg/mLN/A
Co-solvency 100% DMSO≥ 20 mg/mL[16]≤ 1%
100% EthanolSoluble[2]≤ 1%
pH Adjustment Aqueous Buffer (pH 4.0)> 10 mg/mLN/A
Cyclodextrin Complexation 10% w/v HP-β-CD in WaterApprox. 5-10 mg/mLN/A
Salt Formation 0.1 M HCl (in situ)> 20 mg/mLN/A

Experimental Protocols

Preparation of MDPEA-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol is adapted from established methods for forming inclusion complexes.[6]

Materials:

  • MDPEA

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized Water

  • Mortar and Pestle

  • Drying Oven

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of MDPEA to HP-β-CD (commonly 1:1 or 1:2).

  • Wetting: Place the calculated amount of HP-β-CD into a mortar. Add a small volume of a 50:50 (v/v) ethanol:water mixture to form a consistent paste.

  • Kneading: Add the calculated amount of MDPEA to the paste and knead for 45-60 minutes. The mixture should maintain a paste-like consistency.

  • Drying: Spread the paste in a thin layer on a glass dish and dry in an oven at 40-50°C until a constant weight is achieved.

  • Sieving: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Solubility Testing: Determine the solubility of the complex in your desired aqueous buffer.

In-Situ Salt Formation of MDPEA

Materials:

  • MDPEA

  • 0.1 M Hydrochloric Acid (HCl)

  • Deionized Water

  • pH meter

Procedure:

  • Suspension: Suspend a known amount of MDPEA powder in deionized water.

  • Titration: Slowly add 0.1 M HCl dropwise to the suspension while stirring continuously.

  • Dissolution: Monitor the suspension. As the pH decreases, the MDPEA will react with the HCl to form the hydrochloride salt and dissolve.

  • Endpoint: Continue adding HCl until all the MDPEA has dissolved.

  • pH Adjustment: Carefully adjust the pH of the final solution to your desired experimental pH using a suitable buffer system. Monitor for any signs of precipitation during this step.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubilization Strategies cluster_outcome Desired Outcome start MDPEA Insoluble in Aqueous Buffer strategy1 pH Adjustment start->strategy1 Choose Strategy strategy2 Co-solvency (e.g., DMSO, Ethanol) start->strategy2 Choose Strategy strategy3 Cyclodextrin Complexation start->strategy3 Choose Strategy strategy4 Salt Formation start->strategy4 Choose Strategy end Soluble MDPEA Solution for In Vitro Assay strategy1->end strategy2->end strategy3->end strategy4->end cyclodextrin_complexation cluster_components Components cluster_complex Inclusion Complex Formation MDPEA MDPEA (Hydrophobic) Complex MDPEA-Cyclodextrin Complex (Enhanced Aqueous Solubility) MDPEA->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complex ph_adjustment_pathway start MDPEA (Base) (Poorly Soluble) protonation Addition of Acid (H+) (Lowering pH) start->protonation Protonation of Amine Group end MDPEA-H+ (Salt) (Readily Soluble) protonation->end

References

identifying and minimizing experimental artifacts in MDPEA research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize experimental artifacts when working with 3,4-Methylenedioxyphenethylamine (MDPEA) and related compounds.

Section 1: Troubleshooting Guides

Troubleshooting Inaccurate Results in Ligand Binding Assays

Question: My radioligand binding assay is showing inconsistent Kᵢ values for MDPEA. What could be the cause?

Answer: Inconsistent results in ligand binding assays can stem from several sources. Here is a step-by-step guide to troubleshoot the issue:

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Compound Purity - Verify the purity of your MDPEA sample using analytical methods like HPLC or GC-MS. Synthesis byproducts can compete for binding sites.[1][2] - If impurities are detected, purify the compound using techniques such as recrystallization or chromatography.
Radioligand Integrity - Check the expiration date and storage conditions of the radioligand. - Run a saturation binding experiment to ensure the radioligand has the expected affinity for the receptor.
Assay Conditions - Temperature Fluctuations: Ensure a constant and optimal temperature throughout the incubation period. MDMA's effect on the serotonin (B10506) transporter (SERT) can be temperature-dependent. - Buffer Composition: Verify the pH and ionic strength of your binding buffer are optimal for the target receptor. - Incubation Time: Ensure you have reached equilibrium. Perform a time-course experiment to determine the optimal incubation time.
Cell Membrane Preparation - Assess the quality and concentration of your cell membrane preparation. Inconsistent protein concentration can lead to variability. - Ensure proper storage of membrane preparations to prevent degradation of receptors.
Non-Specific Binding - Optimize the concentration of the agent used to determine non-specific binding (e.g., a high concentration of a known unlabeled ligand). - If non-specific binding is excessively high, consider using a different radioligand or optimizing the washing steps.

Experimental Workflow for Troubleshooting Ligand Binding Assays

G start Inconsistent Ki Values purity Check MDPEA Purity (HPLC/GC-MS) start->purity radioligand Verify Radioligand Integrity purity->radioligand If pure end Consistent Ki Values Achieved purity->end If impure, purify & re-run conditions Review Assay Conditions (Temp, Buffer, Time) radioligand->conditions If intact radioligand->end If degraded, replace & re-run membranes Assess Membrane Prep Quality conditions->membranes If optimal conditions->end If suboptimal, optimize & re-run nsb Optimize Non-Specific Binding membranes->nsb If consistent membranes->end If inconsistent, prepare new & re-run nsb->end If optimized, re-run

Caption: Troubleshooting workflow for inconsistent ligand binding assay results.

Troubleshooting Unexpected Cell Viability/Toxicity Results

Question: I'm observing higher-than-expected cytotoxicity in my cell-based assays with MDPEA. How can I identify the cause?

Answer: Unexpected cytotoxicity can be a significant artifact. The following guide will help you dissect the potential causes.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Metabolite-Induced Toxicity - MDPEA can be metabolized into redox-active compounds that induce oxidative stress and subsequent cell death.[3] - Co-incubate with inhibitors of metabolic enzymes (e.g., monoamine oxidase inhibitors) to see if toxicity is reduced. - Measure markers of oxidative stress (e.g., reactive oxygen species) in your cells.
Off-Target Effects - MDPEA may interact with unintended cellular targets, such as other receptors or ion channels, leading to toxicity. - Use antagonists for known off-targets of phenethylamines (e.g., 5-HT2A receptors) to see if cytotoxicity is mitigated.
Impurity-Related Toxicity - Synthesis impurities can be more toxic than the parent compound.[1] - Analyze your MDPEA sample for impurities and, if present, purify it.
Assay-Specific Artifacts - Some viability assays (e.g., those based on tetrazolium dyes) can be influenced by the redox properties of the test compound, leading to false readings.[4] - Use an orthogonal assay based on a different principle (e.g., measuring ATP content or membrane integrity) to confirm your results.
Cell Culture Conditions - Ensure your cells are healthy and not stressed before adding the compound. - Check for mycoplasma contamination, which can sensitize cells to toxic insults.

Logical Flow for Investigating Unexpected Cytotoxicity

G start Unexpected Cytotoxicity Observed metabolism Investigate Metabolite Toxicity start->metabolism off_target Assess Off-Target Effects metabolism->off_target purity Check Compound Purity off_target->purity assay_artifact Rule out Assay-Specific Artifacts purity->assay_artifact culture Verify Cell Health assay_artifact->culture conclusion Identify Source of Toxicity culture->conclusion

Caption: A systematic approach to identifying the source of unexpected cytotoxicity.

Section 2: Frequently Asked Questions (FAQs)

Compound Purity and Synthesis Artifacts

Q1: What are the common impurities in MDPEA synthesis and how can they affect my results?

A1: Impurities in MDPEA synthesis often arise from starting materials or side reactions. For example, if synthesized from catechol, impurities could include unreacted precursors or byproducts from incomplete reactions.[5] These impurities can have their own pharmacological activity, potentially leading to off-target effects, or they can be cytotoxic, confounding your experimental results.[1] It is crucial to use highly purified and well-characterized MDPEA.

Q2: What is the recommended method for confirming the purity of my MDPEA sample?

A2: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying the purity and detecting non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile impurities and confirming the molecular weight of your compound.[1]

In Vitro and Cellular Assays

Q3: My immunoassay for MDPEA is showing false positives. What could be the cause?

A3: Immunoassays for phenethylamines are known for cross-reactivity. Several medications, including bupropion, fenofibrate, and metoprolol, have been documented to cause false-positive results for MDMA and related compounds.[6][7] It is essential to confirm any positive immunoassay results with a more specific method like LC-MS/MS.

Quantitative Data on Immunoassay False Positives for MDMA

Immunoassay KitReported False Positive RateReference
Siemens EMIT II1.7%[7]
Thermo Fisher CEDIA1.5%[7]
EMIT-based Siemens kit96% (in a study of samples suspected to be false positives)[8]

Q4: I am not observing the expected neurotransmitter release with MDPEA in my cell-based assay. What should I check?

A4: A lack of effect could be due to several factors. First, verify the expression and functionality of the target transporters (e.g., SERT, DAT) in your cell line. Second, ensure your MDPEA is pure and at the correct concentration. Third, consider the possibility of allosteric modulation, where the compound might alter transporter function without directly causing release in your specific assay setup. Finally, review your assay protocol for any deviations in temperature, incubation time, or buffer conditions.

In Vivo and Behavioral Studies

Q5: How can ambient temperature affect the results of my in vivo studies with MDPEA?

A5: Ambient temperature is a critical variable. MDMA and related compounds can cause hyperthermia at normal or warm ambient temperatures, but hypothermia in cooler environments.[9] This thermoregulatory effect can significantly impact animal behavior and physiology, potentially confounding the interpretation of your results. It is crucial to control and report the ambient temperature in all in vivo experiments.

Q6: I am observing high variability in the behavioral responses of my animals to MDPEA. How can I reduce this?

A6: High variability can be due to several factors. Social conditions can influence the effects of MDMA; for example, social interaction can enhance drug-induced hyperthermia.[10] Therefore, standardizing housing and testing conditions is essential. Additionally, ensure accurate and consistent dosing. Finally, consider potential differences in metabolism between individual animals, which can be addressed by using a larger sample size.

Section 3: Experimental Protocols

Protocol: Radioligand Binding Assay for SERT

This protocol is adapted for determining the binding affinity of MDPEA for the serotonin transporter (SERT).

  • Cell Culture and Membrane Preparation:

    • Culture HEK-293 cells stably expressing human SERT.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Centrifuge the homogenate and resuspend the pellet (cell membranes) in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add in order:

      • Assay buffer.

      • A range of concentrations of MDPEA.

      • Radioligand (e.g., [³H]citalopram) at a concentration near its Kₔ.

      • Cell membrane preparation (typically 10-20 µg of protein).

    • For non-specific binding, use a high concentration of a known SERT inhibitor (e.g., fluoxetine).

    • Incubate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Allow the filters to dry, then add scintillation cocktail.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the MDPEA concentration.

    • Use non-linear regression to fit the data to a one-site competition model and determine the IC₅₀.

    • Calculate the Kᵢ using the Cheng-Prusoff equation.

Protocol: In Vitro Neurotransmitter Release Assay

This protocol measures MDPEA-induced serotonin release from cells expressing SERT.

  • Cell Preparation:

    • Plate HEK-293 cells expressing hSERT in a 24-well plate and grow to confluency.

  • Loading with [³H]5-HT:

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Load the cells with [³H]5-HT (e.g., 20 nM) in KRH buffer for 30-60 minutes at 37°C.

  • Washing:

    • Wash the cells multiple times with KRH buffer to remove extracellular [³H]5-HT.

  • Stimulation of Release:

    • Add KRH buffer containing various concentrations of MDPEA to the wells.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Sample Collection and Analysis:

    • Collect the supernatant (extracellular buffer) from each well.

    • Lyse the cells in the wells with a lysis buffer.

    • Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

  • Data Calculation:

    • Calculate the fractional release of [³H]5-HT as the percentage of radioactivity in the supernatant relative to the total radioactivity (supernatant + lysate).

    • Plot the fractional release against the MDPEA concentration and determine the EC₅₀.

Section 4: Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MDPEA MDPEA SERT SERT MDPEA->SERT Enters cell via SERT VMAT2 VMAT2 MDPEA->VMAT2 Inhibits uptake Serotonin_cyto Cytosolic Serotonin SERT->Serotonin_cyto Reverses transport Serotonin_synapse Increased Serotonin SERT->Serotonin_synapse Increased concentration Serotonin_vesicle Serotonin Vesicle Serotonin_vesicle->Serotonin_cyto Disrupts storage Serotonin_cyto->SERT Efflux Receptor 5-HT Receptor Serotonin_synapse->Receptor Binds Signaling Downstream Signaling Receptor->Signaling

Caption: MDPEA's mechanism of action at the serotonin synapse.

G start In Vivo Behavioral Anomaly temp Control for Ambient Temperature start->temp dose Verify Dosing Accuracy temp->dose purity Confirm Compound Purity dose->purity social Standardize Social Conditions purity->social metabolism Consider Metabolic Differences social->metabolism end Reproducible Behavioral Data metabolism->end

Caption: Logical workflow for troubleshooting in vivo behavioral study artifacts.

References

refining dosage and administration routes for animal studies with 3,4-Methylenedioxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,4-Methylenedioxyphenethylamine (MDPEA) Animal Studies

This guide is intended for researchers, scientists, and drug development professionals to provide technical support for refining dosage and administration routes for animal studies involving this compound (MDPEA). Due to the limited availability of recent, peer-reviewed data on MDPEA, this document incorporates data from the closely related compound 3,4-methylenedioxymethamphetamine (MDMA) as a proxy to guide experimental design. Researchers must conduct their own dose-finding and tolerability studies for MDPEA.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MDPEA) and how is it related to other phenethylamines?

A1: MDPEA, also known as homopiperonylamine, is a psychoactive compound from the phenethylamine (B48288) and methylenedioxyphenethylamine families.[1] It is the 3,4-methylenedioxy derivative of phenethylamine (PEA) and is structurally similar to 3,4-methylenedioxyamphetamine (MDA) but lacks the alpha-methyl group.[1][2] MDPEA is the parent compound of the MDxx class of substances, which includes MDMA (Ecstasy).[3][4]

Q2: What is the expected mechanism of action for MDPEA?

A2: As a phenethylamine derivative, MDPEA is expected to interact with monoamine neurotransmitter systems.[5][6] Its primary mechanism is likely the inhibition of reuptake transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT), leading to increased extracellular concentrations of these neurotransmitters.[5][7][8] It may also act as an agonist at certain serotonin receptors, such as 5-HT2A.[5]

Q3: Is oral administration effective for MDPEA in animal models?

A3: Oral administration of MDPEA may be ineffective at typical doses. The compound is likely subject to extensive first-pass metabolism by monoamine oxidase (MAO) enzymes in the gut and liver, which rapidly breaks it down.[1][2] Studies by Alexander Shulgin noted that MDPEA was inactive in humans at oral doses up to 300 mg.[1] To achieve systemic exposure via the oral route, very high doses (e.g., 1-2 grams in humans) or co-administration with an MAO inhibitor (MAOI) might be necessary, though this significantly increases the risk of toxicity and complicates interpretation.[1][2]

Q4: Which administration routes are most common for parentally administered drugs in rodents?

A4: The most common parenteral (injection) routes for rodent studies are intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and intramuscular (IM).[9][10][11] The choice depends on the desired speed of onset, duration of action, and the physicochemical properties of the compound.[9][12][13]

  • IV: Provides immediate and complete bioavailability.

  • IP: Offers rapid absorption, almost as fast as IV, due to the large surface area of the peritoneal cavity.[10]

  • SC: Results in slower, more sustained absorption compared to IV or IP.[9]

Troubleshooting Guides

Issue 1: Inconsistent or No Behavioral Effects After Oral Gavage
  • Potential Cause: As noted in the FAQs, MDPEA is likely subject to high first-pass metabolism by MAO, rendering oral administration ineffective at lower doses.[1][2]

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure the compound has not degraded.

    • Switch to Parenteral Route: Consider switching to an intraperitoneal (IP) or subcutaneous (SC) route to bypass first-pass metabolism. These routes are common for phenethylamines in rodent studies.[14]

    • Dose Escalation: If the oral route is mandatory, perform a dose-escalation study to determine if a therapeutic threshold can be reached. Be aware that this may require significantly higher doses than parenteral routes.

    • Consider MAOI Co-administration (Advanced): In specific pharmacological studies, pre-treatment with an MAO-B inhibitor could potentiate MDPEA.[1] This approach creates a more complex experimental model and should be carefully justified.

Issue 2: Animal Distress or Injury During Oral Gavage
  • Potential Cause: Improper technique, incorrect gavage needle size, or excessive volume can cause esophageal trauma, aspiration, or stress.[15]

  • Troubleshooting Steps:

    • Confirm Needle Size and Length: Use a flexible, bulb-tipped gavage needle appropriate for the animal's size (e.g., 18-20 gauge for mice).[16][17] Measure the needle from the animal's mouth to the last rib (xiphoid process) to ensure it reaches the stomach without risk of perforation.[11][16]

    • Refine Restraint Technique: Proper restraint is critical. For mice, scruff the neck to create a straight line from the head to the esophagus.[16][18] Ensure the animal can breathe freely.[11]

    • Ensure Smooth Insertion: The needle should pass gently along the upper palate and into the esophagus with no resistance.[16][17] If resistance is felt, withdraw and try again to avoid accidental entry into the trachea.[18]

    • Control Administration Volume: Keep volumes to a minimum, ideally 5 mL/kg, and not exceeding 10 mL/kg for rodents.[13][17] Administer the substance slowly.[17]

Issue 3: High Variability in Results Following Intraperitoneal (IP) Injection
  • Potential Cause: Inconsistent injection placement can lead to variable absorption. The needle may accidentally enter the intestine, bladder, or subcutaneous fat, altering the pharmacokinetic profile.

  • Troubleshooting Steps:

    • Standardize Injection Site: For rodents, injections should be performed in the lower abdominal quadrant, off-midline, to avoid the bladder and cecum.

    • Use Appropriate Needle Size: Use the smallest appropriate needle gauge (e.g., 25-27G for mice) to minimize tissue damage.[12]

    • Confirm Needle Placement: After insertion, apply slight negative pressure to the syringe to ensure no fluid (blood, urine) is drawn back before injecting.[9]

    • Control for Vehicle Effects: The vehicle used to dissolve MDPEA can impact absorption. Ensure the vehicle is non-irritating and used consistently across all animals.[12]

Data Presentation: Dosage and Pharmacokinetics

Since specific pharmacokinetic data for MDPEA is limited, the following tables summarize data for the related compound MDMA in rats to provide a reference point for experimental design.[14] Researchers must determine these parameters for MDPEA independently.

Table 1: MDMA Pharmacokinetic Parameters in Rats by Administration Route (Dose: 2 mg/kg)

ParameterIntraperitoneal (IP)Subcutaneous (SC)Oral (PO)
Cmax (ng/mL) ~200~200<200
Tmax (hours) <1<1~1
Plasma Half-Life (t½) (hours) <1<1<1

Data adapted from Baumann et al. (2009), which studied MDMA pharmacokinetics in rats.[14] Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax.

Table 2: Comparison of MDMA Area Under the Curve (AUC) at Low vs. High Doses in Rats

Administration RouteAUC Fold-Increase (10 mg/kg vs. 2 mg/kg)
Intraperitoneal (IP) 21-fold
Subcutaneous (SC) 10-fold
Oral (PO) 36-fold

Data adapted from Baumann et al. (2009).[14] This demonstrates the non-linear kinetics of MDMA, where a 5-fold increase in dose results in a much greater than 5-fold increase in total drug exposure. A similar non-linear profile may exist for MDPEA.

Table 3: Recommended Administration Volumes and Needle Sizes for Rodents

SpeciesRouteMax Volume (mL/kg)Needle Gauge
Mouse Oral (PO)1018-22G (gavage)
Intraperitoneal (IP)1025-27G
Subcutaneous (SC)525G
Intravenous (IV)526-28G
Rat Oral (PO)1016-18G (gavage)
Intraperitoneal (IP)1023-25G
Subcutaneous (SC)525G
Intravenous (IV)525-27G

Data compiled from institutional animal care and use committee (IACUC) guidelines.[9][12][17]

Experimental Protocols

Protocol 1: Dose-Response Study via Intraperitoneal (IP) Injection in Mice
  • Compound Preparation: Prepare MDPEA in a sterile, non-irritating vehicle (e.g., 0.9% saline). Determine the required concentrations to administer doses of 1, 5, 10, and 20 mg/kg in a volume of 10 mL/kg.

  • Animal Handling: Acclimatize animals to handling for several days prior to the experiment.[18] On the day of the study, weigh each mouse to calculate the precise injection volume.

  • Administration:

    • Restrain the mouse firmly.

    • Locate the injection site in the lower right or left abdominal quadrant.

    • Insert a 27G needle at a 15-30 degree angle.

    • Aspirate briefly to check for blood or urine.

    • Inject the calculated volume smoothly.

  • Observation: Following injection, place the animal in an open-field arena or appropriate behavioral apparatus. Record behavioral endpoints (e.g., locomotor activity, stereotypy) at set time points (e.g., 5, 15, 30, 60, and 120 minutes post-injection).

  • Data Analysis: Plot the dose against the behavioral response to determine the dose-effect relationship.

Protocol 2: Oral Gavage Administration in Rats
  • Compound Preparation: Prepare MDPEA in a suitable vehicle (e.g., water with 0.5% methylcellulose) at concentrations needed for the desired dose range.

  • Gavage Needle Selection: Select a flexible, 16-18G, 3-inch gavage needle with a ball tip for an adult rat.

  • Measurement: Measure the tube from the tip of the rat's nose to the xiphoid process and mark it to prevent over-insertion.[16]

  • Administration:

    • Restrain the rat in an upright position, ensuring the head and neck are in a straight line.[11]

    • Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate into the esophagus. The tube should pass with minimal resistance.[16]

    • Once the tube is inserted to the pre-measured mark, administer the solution with a connected syringe.

    • Gently withdraw the needle along the same path.

  • Post-Procedure Monitoring: Monitor the animal for any signs of respiratory distress (e.g., fluid from the nose), which could indicate accidental tracheal administration.[18]

Visualizations

Signaling Pathways and Workflows

MDPEA_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MDPEA MDPEA DAT DAT MDPEA->DAT Blocks SERT SERT MDPEA->SERT Blocks VMAT2 VMAT2 MA_released DA / 5-HT VMAT2->MA_released Release MA Dopamine (DA) Serotonin (5-HT) MA->VMAT2 Packaging into vesicles Receptors Postsynaptic Receptors (e.g., D2, 5-HT2A) MA_released->Receptors Binding MA_released->DAT Reuptake MA_released->SERT Reuptake Signal\nTransduction Signal Transduction Receptors->Signal\nTransduction

Caption: Proposed mechanism of MDPEA at the monoamine synapse.

Dose_Finding_Workflow cluster_0 Dose Escalation Study start Start: Define Study Objectives lit_review Literature Review (MDPEA & related compounds) start->lit_review route_select Select Administration Route (e.g., IP, SC, PO) lit_review->route_select dose1 Administer Low Dose (e.g., 1 mg/kg) route_select->dose1 observe1 Observe for Adverse Effects & Behavioral Endpoints dose1->observe1 decision1 Tolerated? observe1->decision1 dose2 Administer Mid Dose (e.g., 5 mg/kg) decision1->dose2 Yes stop Stop: MTD Reached (Maximum Tolerated Dose) decision1->stop No observe2 Observe for Adverse Effects & Behavioral Endpoints dose2->observe2 decision2 Tolerated? observe2->decision2 dose3 Administer High Dose (e.g., 20 mg/kg) decision2->dose3 Yes decision2->stop No observe3 Observe for Adverse Effects & Behavioral Endpoints dose3->observe3 decision3 Tolerated? observe3->decision3 decision3->stop No select_doses Select Doses for Definitive Studies decision3->select_doses Yes end Proceed to Pharmacokinetic & Pharmacodynamic Studies select_doses->end

Caption: Workflow for a typical dose-finding study in rodents.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the neurotoxic effects of 3,4-methylenedioxyphenethylamine (MDPEA). This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and insights into the molecular mechanisms underlying MDPEA-induced neurotoxicity.

Disclaimer: Research specifically detailing the neurotoxic mechanisms and quantitative toxicity of MDPEA is limited. Much of the information provided here is extrapolated from studies on the closely related and structurally similar compound, 3,4-methylenedioxymethamphetamine (MDMA). Researchers should consider this when designing and interpreting their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected mechanistic pathways involved in MDPEA-induced neurotoxicity?

A1: Based on studies of structurally similar amphetamines like MDMA, MDPEA is hypothesized to induce neurotoxicity through several interconnected pathways. Key mechanisms include the induction of oxidative stress, mitochondrial dysfunction, and the activation of specific signaling cascades that lead to apoptosis and autophagy. The primary signaling pathways implicated are the MAPK/ERK pathway, which is often activated in response to cellular stress, and the PI3K/Akt pathway, a pro-survival pathway that may be inhibited by MDPEA. Additionally, excessive autophagy, potentially mediated by the AMPK/ULK1 pathway, has been observed in MDMA-induced neurotoxicity.

Q2: Which neuronal cell lines are appropriate for studying MDPEA neurotoxicity?

A2: The human neuroblastoma cell line SH-SY5Y is a commonly used and well-characterized model for neurotoxicity studies of amphetamine-like compounds. These cells can be differentiated into a more mature neuronal phenotype, which may provide more physiologically relevant results. Other cell lines used in related studies include PC12 (rat pheochromocytoma) and primary cortical neurons. The choice of cell line should be guided by the specific research question and the expression of relevant targets, such as dopamine (B1211576) and serotonin (B10506) transporters.

Q3: What are typical concentration ranges of MDPEA to use in in-vitro experiments?

Q4: How can I differentiate between apoptosis and necrosis in my MDPEA-treated cell cultures?

A4: Apoptosis and necrosis can be distinguished using flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis. This dual staining allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.

Troubleshooting Guides

This section addresses common problems encountered during MDPEA neurotoxicity experiments.

Problem Possible Causes Recommended Solutions
High variability in cell viability assays (e.g., MTT assay) - Inconsistent cell seeding density.- Uneven drug distribution in wells.- Contamination of cell cultures.- MDPEA precipitation at high concentrations.- Ensure a homogenous single-cell suspension before seeding.- Mix the plate gently after adding MDPEA.- Regularly check cultures for signs of contamination.- Check the solubility of MDPEA in your culture medium and consider using a solvent control (e.g., DMSO).
No significant neurotoxic effect observed - MDPEA concentration is too low.- Incubation time is too short.- The chosen cell line is resistant to MDPEA.- Degradation of MDPEA in the culture medium.- Perform a dose-response experiment with a wider range of concentrations.- Conduct a time-course experiment (e.g., 24, 48, 72 hours).- Consider using a different, potentially more sensitive, cell line.- Prepare fresh MDPEA solutions for each experiment.
Difficulty in detecting changes in signaling pathways (e.g., Western Blot) - Suboptimal antibody for the target protein.- Low protein concentration in the lysate.- Timing of sample collection is not optimal for detecting phosphorylation events.- Validate your primary antibodies using positive and negative controls.- Perform a protein quantification assay (e.g., BCA) to ensure equal loading.- Conduct a time-course experiment to identify the peak of protein activation/inhibition.
Inconsistent results in oxidative stress assays - The chosen probe is not specific for the reactive oxygen species (ROS) of interest.- Photobleaching of the fluorescent probe.- The assay is performed at a time point where the oxidative stress has resolved.- Use multiple probes to detect different ROS (e.g., DHE for superoxide, DCF-DA for general ROS).- Minimize exposure of stained cells to light.- Perform a time-course

Technical Support Center: Enhancing the Selectivity of Molecularly Imprinted Polymers for 3,4-Methylenedioxyphenethylamine (MDPEA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis and application of molecularly imprinted polymers (MIPs) for the selective recognition of 3,4-methylenedioxyphenethylamine (MDPEA). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and enhance the selectivity of your MDPEA-imprinted polymers.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the selectivity of MDPEA MIPs?

The selectivity of molecularly imprinted polymers is a multifaceted issue influenced by several key factors throughout the imprinting process. The choice of functional monomer is paramount; it must be capable of forming stable, non-covalent interactions with the MDPEA template molecule. For phenethylamines like MDPEA, acidic monomers such as methacrylic acid (MAA) or itaconic acid are often effective due to their ability to form ionic and hydrogen bonds with the amine group of the template.

The molar ratio of template to functional monomer to cross-linker is another critical parameter. An optimal ratio ensures the formation of well-defined binding sites. A high concentration of cross-linker can lead to a rigid polymer but may hinder template removal, while a low concentration can result in a flexible polymer with poorly defined cavities. Furthermore, the choice of porogen (solvent) during polymerization significantly impacts the morphology and porous structure of the polymer, which in turn affects substrate accessibility and selectivity. Finally, the completeness of template removal is crucial, as residual template molecules can lead to non-specific binding and reduced selectivity.

Q2: My MDPEA MIP shows high affinity but poor selectivity against structurally similar molecules like MDA and MDMA. What could be the cause?

This is a common challenge due to the subtle structural differences between MDPEA, MDA (3,4-methylenedioxyamphetamine), and MDMA (3,4-methylenedioxy-N-methylamphetamine). The primary structural difference is the presence of a methyl group on the alpha-carbon in MDA and an additional N-methyl group in MDMA, which are absent in MDPEA.

Poor selectivity in this context often arises from:

  • Suboptimal Monomer Choice: The functional monomer may be interacting with a part of the template molecule that is common to all three compounds (e.g., the methylenedioxy-phenyl ring), rather than the specific ethylamine (B1201723) side chain of MDPEA.

  • Flexible Polymer Matrix: If the polymer is not sufficiently cross-linked, the binding cavities may be too flexible and can accommodate the slightly larger MDA and MDMA molecules.

  • Non-specific Binding: The polymer surface may have non-imprinted sites that bind to all three molecules non-selectively, often through hydrophobic interactions.

Q3: Can I use a "pseudo-template" or "dummy template" for MDPEA imprinting?

Yes, using a pseudo-template, a molecule that is structurally similar to the target analyte, can be a viable strategy. This approach is particularly useful when the target analyte is expensive, unstable, or prone to side reactions during polymerization. For a group of amphetamine-type stimulants, N-methylphenylethylamine (MPEA) has been successfully used as a pseudo-template.[1][2] Given the structural similarity, a carefully chosen pseudo-template could create binding sites that are selective for the core phenethylamine (B48288) structure while still offering some discrimination based on the substituent on the amino group. When selecting a pseudo-template for MDPEA, one might consider a molecule that shares the core this compound structure but is more readily available or easier to handle.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Binding Affinity for MDPEA 1. Inefficient template-monomer interaction. 2. Incorrect choice of porogen. 3. Incomplete polymerization. 4. Harsh template removal conditions damaging binding sites.1. Screen different functional monomers (e.g., methacrylic acid, itaconic acid, 4-vinylpyridine). 2. Optimize the template-to-monomer ratio. 3. Select a porogen that promotes template-monomer complex formation (e.g., chloroform (B151607), toluene). 4. Ensure complete degassing of the polymerization mixture and use an appropriate initiator concentration and polymerization time/temperature. 5. Employ milder template removal methods (e.g., Soxhlet extraction with a less aggressive solvent system).
High Non-Specific Binding 1. Excess functional monomer leading to exposed functional groups on the polymer surface. 2. Insufficient cross-linking. 3. Hydrophobic interactions with the polymer backbone.1. Reduce the amount of functional monomer relative to the cross-linker. 2. Increase the cross-linker concentration to create a more rigid and less "sticky" polymer surface. 3. Incorporate a more hydrophilic co-monomer to reduce non-specific hydrophobic interactions. 4. After template removal, wash the MIP with a non-polar solvent to remove non-specifically bound material.
Poor Selectivity against MDA/MDMA 1. Binding cavities are too large or flexible. 2. The primary interactions are with the shared methylenedioxyphenyl group. 3. Incomplete template removal leaving behind MDPEA that can be displaced by MDA/MDMA.1. Increase the amount of cross-linker (e.g., ethylene (B1197577) glycol dimethacrylate - EGDMA) to create more defined and rigid cavities. 2. Experiment with functional monomers that can form more specific interactions with the ethylamine side chain of MDPEA. 3. Ensure exhaustive template removal by monitoring the washings with a sensitive analytical technique (e.g., HPLC-UV) until no more template is detected.
Low Polymer Yield 1. Inefficient initiation of polymerization. 2. Presence of polymerization inhibitors (e.g., oxygen). 3. Incorrect polymerization temperature.1. Increase the initiator concentration or use a more efficient initiator for the chosen polymerization temperature. 2. Thoroughly degas the pre-polymerization mixture with an inert gas (e.g., nitrogen or argon). 3. Ensure the polymerization is carried out at the optimal temperature for the chosen initiator.
Template Bleeding in Final Application 1. Incomplete template removal. 2. Entrapment of template molecules within the polymer matrix.1. Use a more exhaustive template removal procedure, such as prolonged Soxhlet extraction or pressurized liquid extraction. 2. Grind the polymer into finer particles to reduce the diffusion path for template removal. 3. After the initial extraction, perform a final wash with the solvent that will be used in the final application to remove any loosely bound residual template.

Quantitative Data Summary

Note: Specific quantitative data for MDPEA-imprinted polymers is limited in the available literature. The following table provides representative data for MIPs targeting structurally similar phenethylamines and amphetamine-type stimulants to serve as a benchmark. Researchers should perform their own binding studies to determine the specific parameters for their MDPEA MIPs.

Template Functional Monomer Cross-linker Binding Capacity (µmol/g) Selectivity Factor (α) vs. Competitor
MethamphetamineMethacrylic Acid (MAA)Ethylene Glycol Dimethacrylate (EGDMA)9.02Not specified
N-methylphenylethylamine (Pseudo-template for ATS)Methacrylic Acid (MAA)Ethylene Glycol Dimethacrylate (EGDMA)Not specifiedGood selectivity towards various amphetamine-type stimulants[1][2]
4-Bromo-2,5-dimethoxyphenethylamine (2C-B)Methacrylic Acid (MAA)Ethylene Glycol Dimethacrylate (EGDMA)115.6Good selectivity against 14 other psychoactive substances

Experimental Protocols

Synthesis of MDPEA-Imprinted Polymer (Adapted from Protocols for Similar Phenethylamines)

This protocol is a starting point and should be optimized for your specific experimental conditions.

Materials:

  • MDPEA (Template)

  • Methacrylic Acid (MAA) (Functional Monomer)

  • Ethylene Glycol Dimethacrylate (EGDMA) (Cross-linker)

  • 2,2'-Azobisisobutyronitrile (AIBN) (Initiator)

  • Chloroform (Porogen)

Procedure:

  • In a thick-walled glass tube, dissolve MDPEA (1 mmol) in chloroform (5 mL).

  • Add MAA (4 mmol) and sonicate the mixture for 10 minutes to facilitate pre-polymerization complex formation.

  • Add EGDMA (20 mmol) and AIBN (0.1 mmol) to the mixture.

  • Seal the tube under a nitrogen atmosphere after degassing with nitrogen for 15 minutes.

  • Polymerize at 60°C for 24 hours in a temperature-controlled water bath.

  • After polymerization, crush the resulting polymer monolith into a coarse powder.

  • Grind the powder and sieve to obtain particles of a uniform size.

Template Removal
  • Pack the sieved polymer particles into an empty SPE cartridge or use a Soxhlet extractor.

  • Wash the polymer extensively with a mixture of methanol (B129727) and acetic acid (9:1, v/v) until the template can no longer be detected in the washings by HPLC-UV.

  • Wash with methanol to remove any residual acetic acid.

  • Dry the polymer particles under vacuum at 40°C.

Binding and Selectivity Analysis
  • Prepare stock solutions of MDPEA, MDA, and MDMA in a suitable solvent (e.g., acetonitrile).

  • Incubate a known amount of the MIP (and a non-imprinted polymer, NIP, as a control) with solutions of varying concentrations of MDPEA.

  • After incubation, centrifuge the mixture and analyze the supernatant for the concentration of free MDPEA using HPLC-UV.

  • Calculate the amount of MDPEA bound to the polymer.

  • To assess selectivity, incubate the MIP with a solution containing MDPEA and one of the interfering compounds (MDA or MDMA) at the same concentration.

  • Analyze the supernatant for the concentrations of both compounds to determine the selectivity factor.

Visualizations

Experimental_Workflow cluster_prep Pre-polymerization cluster_poly Polymerization cluster_post Post-processing & Analysis MDPEA MDPEA (Template) Mix1 Mix & Sonicate MDPEA->Mix1 MAA MAA (Monomer) MAA->Mix1 Solvent Chloroform (Porogen) Solvent->Mix1 Mix2 Add & Degas Mix1->Mix2 EGDMA EGDMA (Cross-linker) EGDMA->Mix2 AIBN AIBN (Initiator) AIBN->Mix2 Polymerize Polymerize (60°C, 24h) Mix2->Polymerize Crush Crush & Grind Polymerize->Crush Sieve Sieve Crush->Sieve Wash Template Removal Sieve->Wash Dry Dry Wash->Dry Analyze Binding & Selectivity Analysis Dry->Analyze

Caption: Workflow for the synthesis and evaluation of MDPEA-imprinted polymers.

Troubleshooting_Logic Start Poor MIP Performance Problem Identify Primary Issue Start->Problem LowAffinity Low Affinity Problem->LowAffinity Binding? HighNonspecific High Non-specific Binding Problem->HighNonspecific Background? PoorSelectivity Poor Selectivity Problem->PoorSelectivity Specificity? Sol_Affinity Optimize Monomer/Template Ratio Screen New Monomers/Porogens LowAffinity->Sol_Affinity Sol_Nonspecific Adjust Monomer/Cross-linker Ratio Improve Washing Protocol HighNonspecific->Sol_Nonspecific Sol_Selectivity Increase Cross-linker Amount Ensure Complete Template Removal PoorSelectivity->Sol_Selectivity

Caption: A logical flowchart for troubleshooting common issues in MDPEA MIP synthesis.

References

Validation & Comparative

Validating the Synthesis of 3,4-Methylenedioxyphenethylamine: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and spectroscopic validation of 3,4-Methylenedioxyphenethylamine (MDPEA), a key intermediate in the synthesis of various psychoactive compounds. We present a detailed experimental protocol for a common synthesis route and compare its characteristic spectroscopic data with that of related phenethylamines to aid in its unambiguous identification and characterization.

Introduction

This compound (MDPEA) is a primary amine of the phenethylamine (B48288) class and a close structural analog of 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA). Its synthesis and purification are of significant interest to researchers in the fields of medicinal chemistry and forensic science. Accurate spectroscopic validation is crucial to confirm the identity and purity of the synthesized compound. This guide outlines a common synthetic pathway to MDPEA and provides a comprehensive spectroscopic data set for its validation using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). For comparative purposes, spectroscopic data for the related compounds Phenethylamine and 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) are also presented.

Synthesis of this compound (MDPEA)

A prevalent and reliable method for the synthesis of MDPEA starts from piperonal (B3395001), proceeding through a nitropropene intermediate followed by reduction. This multi-step synthesis is analogous to the well-documented synthesis of MDMA.[1][2][3]

Experimental Protocol: Synthesis of MDPEA from Piperonal

Step 1: Synthesis of 1-(3,4-Methylenedioxyphenyl)-2-nitropropene (MDP2NP)

  • In a round-bottom flask, dissolve 15.0 g of piperonal in 75 mL of glacial acetic acid.

  • To this solution, add 10.5 mL of nitroethane.

  • Slowly add 5.0 g of anhydrous ammonium (B1175870) acetate (B1210297) while stirring.

  • Heat the mixture at 100°C for 4 hours. The solution will turn a deep red/orange color.

  • Allow the reaction mixture to cool to room temperature and then pour it into 500 mL of ice-cold water.

  • A yellow precipitate of MDP2NP will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from hot isopropanol (B130326) to yield bright yellow crystals of MDP2NP.

Step 2: Reduction of MDP2NP to 3,4-Methylenedioxyphenyl-2-propanone (MDP2P)

  • In a large three-necked flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of 10.0 g of MDP2NP in 100 mL of a 2:1 mixture of glacial acetic acid and water.

  • Carefully add 20.0 g of iron filings to the solution.

  • Heat the mixture to 90°C with vigorous stirring for 2 hours. The color of the solution will change from yellow to a dark brown or black.

  • Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron sludge.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous layer three times with 50 mL portions of dichloromethane.

  • Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude MDP2P as a yellowish oil.

Step 3: Reductive Amination of MDP2P to this compound (MDPEA)

  • In a flask, dissolve 5.0 g of MDP2P in 50 mL of methanol.

  • Add 25 g of ammonium acetate and stir until dissolved.

  • Cool the solution in an ice bath and slowly add 2.5 g of sodium cyanoborohydride in small portions.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Acidify the reaction mixture to pH 2 with concentrated hydrochloric acid.

  • Stir for an additional hour, then make the solution alkaline (pH > 12) by the slow addition of a 2 M sodium hydroxide (B78521) solution.

  • Extract the aqueous layer three times with 30 mL portions of diethyl ether.

  • Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and evaporate the solvent to yield MDPEA as a pale yellow oil. Further purification can be achieved by vacuum distillation.

Spectroscopic Validation Data

The following tables summarize the key spectroscopic data for the validation of the synthesized MDPEA, along with comparative data for Phenethylamine and 2C-B.

¹H NMR Spectral Data (400 MHz, CDCl₃)
CompoundChemical Shift (δ) ppm
MDPEA 6.73 (d, J=7.8 Hz, 1H, Ar-H), 6.67 (d, J=1.5 Hz, 1H, Ar-H), 6.62 (dd, J=7.8, 1.5 Hz, 1H, Ar-H), 5.92 (s, 2H, -O-CH₂-O-), 2.91 (t, J=6.8 Hz, 2H, -CH₂-N), 2.68 (t, J=6.8 Hz, 2H, Ar-CH₂-), 1.35 (s, 2H, -NH₂)
Phenethylamine 7.35-7.15 (m, 5H, Ar-H), 3.01 (t, J=6.9 Hz, 2H, -CH₂-N), 2.78 (t, J=6.9 Hz, 2H, Ar-CH₂-), 1.25 (s, 2H, -NH₂)[4][5][6]
2C-B 7.18 (s, 1H, Ar-H), 6.96 (s, 1H, Ar-H), 3.83 (s, 3H, -OCH₃), 3.82 (s, 3H, -OCH₃), 3.14 (t, J=7.4 Hz, 2H, -CH₂-N), 2.94 (t, J=7.4 Hz, 2H, Ar-CH₂-)[7]
¹³C NMR Spectral Data (100 MHz, CDCl₃)
CompoundChemical Shift (δ) ppm
MDPEA 147.6, 145.9, 132.5, 121.8, 109.1, 108.3 (Ar-C), 100.8 (-O-CH₂-O-), 43.5 (-CH₂-N), 39.2 (Ar-CH₂)
Phenethylamine 139.5 (Ar-C), 128.9 (2C, Ar-C), 128.5 (2C, Ar-C), 126.2 (Ar-C), 43.8 (-CH₂-N), 39.6 (Ar-CH₂)
2C-B 152.1, 150.8, 116.5, 115.9, 114.7, 112.9 (Ar-C), 56.8 (-OCH₃), 56.5 (-OCH₃), 41.7 (-CH₂-N), 30.1 (Ar-CH₂)
FT-IR Spectral Data (KBr, cm⁻¹)
CompoundKey Absorptions (cm⁻¹)
MDPEA 3360-3280 (N-H stretch), 2920, 2850 (C-H stretch), 1505, 1445 (aromatic C=C stretch), 1250, 1040 (C-O stretch of methylenedioxy)
Phenethylamine 3365-3290 (N-H stretch), 3085, 3060, 3025 (aromatic C-H stretch), 2930, 2855 (aliphatic C-H stretch), 1605, 1495, 1455 (aromatic C=C stretch)[8]
2C-B 3370-3290 (N-H stretch), 2935, 2840 (C-H stretch), 1510, 1460 (aromatic C=C stretch), 1210, 1045 (C-O stretch of methoxy)[7]
Mass Spectrometry Data (EI, 70 eV)
Compoundm/z (Relative Intensity %)
MDPEA 165 (M⁺, 18), 136 (100), 135 (85), 77 (20)[9]
Phenethylamine 121 (M⁺, 5), 92 (30), 91 (100), 65 (25)
2C-B 261/259 (M⁺, 15/15), 232/230 (100/100), 151 (20)[7]

Experimental Workflow and Signaling Pathways

To visualize the logical flow of the synthesis and analysis process, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_comparison Comparative Analysis Piperonal Piperonal MDP2NP MDP2NP Piperonal->MDP2NP Nitroethane, Ammonium Acetate MDP2P MDP2P MDP2NP->MDP2P Fe, Acetic Acid MDPEA MDPEA MDP2P->MDPEA NH4OAc, NaBH3CN NMR NMR MDPEA->NMR ¹H & ¹³C FTIR FTIR MDPEA->FTIR MS MS MDPEA->MS Comparison Comparison NMR->Comparison FTIR->Comparison MS->Comparison Phenethylamine Phenethylamine Phenethylamine->Comparison TwoCB 2C-B TwoCB->Comparison

References

A Comparative Pharmacological Analysis of MDPEA and MDMA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of 3,4-methylenedioxyphenethylamine (MDPEA) and 3,4-methylenedioxymethamphetamine (MDMA). While both compounds share a common phenethylamine (B48288) core and the methylenedioxy moiety, their pharmacological profiles diverge significantly, primarily due to a key structural difference and its metabolic consequences. This document summarizes the available experimental data, outlines relevant experimental protocols, and provides visualizations to illustrate key concepts.

Introduction

3,4-methylenedioxymethamphetamine (MDMA), commonly known as ecstasy, is a well-characterized psychoactive substance with potent effects on the central nervous system.[1][2] It is classified as an entactogen and stimulant, primarily mediating its effects through the release of monoamine neurotransmitters.[3][4] In contrast, this compound (MDPEA) is the parent compound to the class of substituted methylenedioxyphenethylamines, which includes MDMA.[5][6] Structurally, MDPEA is the N-demethylated and α-demethylated analog of MDMA.[1][5] This seemingly minor structural difference has profound implications for its pharmacological activity, particularly its oral bioavailability and interaction with key metabolic enzymes.

Data Presentation: A Comparative Overview

A significant disparity exists in the volume of pharmacological data available for MDMA compared to MDPEA. MDMA has been extensively studied, while data on MDPEA is sparse, largely due to its limited psychoactivity when administered orally.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties
PropertyMDPEAMDMA
Chemical Formula C₉H₁₁NO₂C₁₁H₁₅NO₂
Molar Mass 165.19 g/mol 193.25 g/mol
Oral Bioavailability Very low due to extensive first-pass metabolism by Monoamine Oxidase (MAO).[1]High, with peak plasma concentrations occurring approximately 2 hours after oral administration.[7]
Primary Metabolism Monoamine Oxidase (MAO).[1]Hepatic cytochrome P450 enzymes (e.g., CYP2D6).[7]
Psychoactivity (Oral) Generally considered inactive at typical doses.[1]Potent psychoactive effects.[2][4]
Table 2: Comparative Monoamine Transporter Interactions (In Vitro)
TargetMDPEA (Predicted/Inferred)MDMA (IC₅₀, μM)
Serotonin Transporter (SERT) Likely a weak substrate/inhibitor.0.32 - 3.9
Dopamine (B1211576) Transporter (DAT) Likely a weak substrate/inhibitor.1.3 - 10.4
Norepinephrine Transporter (NET) Likely a substrate/inhibitor, contributing to sympathomimetic effects.0.18 - 0.64

Data for MDMA from various sources.

Table 3: Comparative In Vivo Effects
EffectMDPEAMDMA
Sympathomimetic Effects Produces sympathomimetic effects (e.g., increased blood pressure) at high intravenous doses in dogs; approximately half as potent as phenethylamine (PEA).[1]Potent sympathomimetic effects including increased heart rate and blood pressure.[3][8]
Psychoactive Effects Orally inactive.[1] Psychoactive effects, if any, via non-oral routes or with MAO inhibition are not well-documented.Produces euphoria, entactogenic effects, and increased energy.[2][4]
Neurotransmitter Release Predicted to be a weak monoamine releaser, similar to phenethylamine.Potent releaser of serotonin, norepinephrine, and to a lesser extent, dopamine.[3][9]

Signaling Pathways and Mechanisms of Action

MDMA's primary mechanism of action involves its interaction with monoamine transporters. It acts as a substrate for these transporters, leading to both the inhibition of neurotransmitter reuptake and the reversal of transporter function, resulting in a significant efflux of serotonin, norepinephrine, and dopamine into the synaptic cleft.[1][3] MDMA also interacts with the vesicular monoamine transporter 2 (VMAT2), further increasing cytosolic neurotransmitter concentrations available for release.[10][11]

MDPEA, being a phenethylamine, is predicted to be a substrate for monoamine transporters and potentially a trace amine-associated receptor 1 (TAAR1) agonist. However, its high susceptibility to degradation by MAO prevents significant concentrations from reaching the brain after oral administration.[1] When administered intravenously, its sympathomimetic effects are likely mediated by the release of norepinephrine.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft MDMA MDMA SERT SERT/DAT/NET MDMA->SERT Binds & Reverses VMAT2 VMAT2 MDMA->VMAT2 Inhibits MDPEA MDPEA MDPEA->SERT Weak Interaction MAO MAO MDPEA->MAO Metabolized (Oral) 5-HT_synapse SERT->5-HT_synapse Release Vesicle Vesicle 5-HT Vesicle->5-HT Release to Cytosol caption Comparative interaction with monoamine transporters. Start Start Prepare Reagents Prepare reagents: - Membranes - Radioligand - Test Compound - Buffer Start->Prepare Reagents Incubate Incubate mixture in 96-well plate Prepare Reagents->Incubate Filter Rapid filtration through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Scintillation Counting Quantify radioactivity Wash->Scintillation Counting Data Analysis Calculate IC₅₀ and Ki Scintillation Counting->Data Analysis End End Data Analysis->End caption Workflow for Radioligand Binding Assay. Start Start Load Load synaptosomes with [³H]neurotransmitter Start->Load Wash Wash to remove excess radiolabel Load->Wash Baseline Establish baseline release Wash->Baseline Expose Expose to test compound Baseline->Expose Collect Collect superfusate fractions Expose->Collect Quantify Quantify radioactivity Collect->Quantify Data Analysis Calculate EC₅₀ Quantify->Data Analysis End End Data Analysis->End caption Workflow for Neurotransmitter Release Assay.

References

A Comparative Neurochemical Analysis of 3,4-Methylenedioxyphenethylamine and Other Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neurochemical effects of 3,4-Methylenedioxyphenethylamine (MDPEA) alongside other notable phenethylamines: 3,4-Methylenedioxyamphetamine (MDA), amphetamine, and methamphetamine. While a direct quantitative comparison is hampered by the limited availability of in vitro data for MDPEA in publicly accessible scientific literature, this document synthesizes the existing knowledge on the other compounds to offer a valuable comparative framework. The information presented herein is intended for research and drug development purposes.

Executive Summary

Phenethylamines are a class of compounds with significant effects on the central nervous system, primarily through their interaction with monoamine neurotransmitter systems. This guide focuses on the comparative neurochemical profiles of MDPEA, MDA, amphetamine, and methamphetamine, with an emphasis on their interactions with the serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters, as well as key receptor systems.

A critical gap in the current body of research is the lack of comprehensive in vitro studies on MDPEA to determine its binding affinities and functional potencies at these key molecular targets. It is widely suggested that MDPEA is a substrate for monoamine oxidase (MAO), leading to rapid metabolism and low bioavailability when administered orally without an MAO inhibitor.[1] This metabolic vulnerability likely accounts for the dearth of in vitro neurochemical data. Consequently, the quantitative comparisons in this guide are focused on MDA, amphetamine, and methamphetamine, for which robust data are available.

Comparative Neurochemical Data

The following tables summarize the available quantitative data for MDA, amphetamine, and methamphetamine, focusing on their interactions with monoamine transporters. This data is crucial for understanding their distinct pharmacological profiles.

Table 1: Monoamine Transporter Uptake Inhibition (IC₅₀, nM)
CompoundSERT IC₅₀ (nM)DAT IC₅₀ (nM)NET IC₅₀ (nM)Reference
MDA 7.612.62.1[2][3]
Amphetamine >10,000~500~70-100[4]
Methamphetamine ~27,620650160

Lower IC₅₀ values indicate greater potency in inhibiting the transporter.

Table 2: Monoamine Release Potency (EC₅₀, nM)
CompoundSerotonin (5-HT) Release EC₅₀ (nM)Dopamine (DA) Release EC₅₀ (nM)Norepinephrine (NE) Release EC₅₀ (nM)Reference
MDA 120--
Amphetamine ---
Methamphetamine ---

Lower EC₅₀ values indicate greater potency in inducing neurotransmitter release. Data for amphetamine and methamphetamine release potency varies across studies and is often presented qualitatively or in non-molar units, hence it is not included in this table for direct comparison.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of phenethylamine (B48288) neurochemistry.

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Kᵢ) of a test compound for SERT, DAT, and NET.

Methodology:

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human SERT, DAT, or NET are prepared. This involves homogenization of the cells in a lysis buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET), and varying concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Release Assay

Objective: To measure the potency (EC₅₀) of a test compound to induce the release of monoamines from synaptosomes or cells expressing the respective transporters.

Methodology:

  • Preparation of Synaptosomes or Cells: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions (e.g., striatum for dopamine). Alternatively, HEK293 cells expressing the monoamine transporters are used.

  • Loading with Radiolabeled Neurotransmitter: The synaptosomes or cells are pre-loaded with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin).

  • Superfusion: The loaded preparations are placed in a superfusion system, which allows for a continuous flow of buffer over the cells and the collection of fractions of the superfusate.

  • Drug Application: After a baseline release period, the test compound is added to the superfusion buffer at various concentrations.

  • Sample Collection: Fractions of the superfusate are collected at regular intervals.

  • Quantification: The amount of radioactivity in each collected fraction is measured using a scintillation counter. An increase in radioactivity above the baseline indicates neurotransmitter release.

  • Data Analysis: The concentration-response data are used to calculate the EC₅₀ value, which is the concentration of the drug that produces 50% of the maximal release.

Fluorescence-Based Monoamine Transporter Uptake Assay

Objective: To measure the inhibition of monoamine transporter function by a test compound in real-time.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human SERT, DAT, or NET are plated in 96-well microplates.

  • Assay Principle: The assay utilizes a fluorescent substrate that mimics monoamine neurotransmitters. When this substrate is transported into the cells, its fluorescence intensity increases.

  • Assay Procedure:

    • The cells are incubated with a fluorescent substrate and a masking dye that quenches the fluorescence of the extracellular substrate.

    • The test compound is added to the wells at various concentrations.

    • The increase in intracellular fluorescence is monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the transporter activity. The IC₅₀ value for the test compound is determined by measuring the inhibition of the initial rate of fluorescence increase at different compound concentrations.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the neurochemical effects of phenethylamines.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 MAO MAO Dopamine_vesicle Dopamine Vesicle Cytosol Cytosol Dopamine_vesicle->Cytosol Dopamine Release Phenethylamine Phenethylamine (e.g., Amphetamine) Phenethylamine->VMAT2 Inhibits DAT Dopamine Transporter (DAT) Phenethylamine->DAT Enters cell TAAR1 TAAR1 Phenethylamine->TAAR1 Activates Dopamine_extracellular Dopamine DAT->Dopamine_extracellular Reuptake AC Adenylyl Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->DAT Phosphorylates (modulates activity) Cytosol->MAO Metabolism Cytosol->DAT Reverse Transport Cytosol->Dopamine_extracellular Increased Dopamine Dopamine_receptor Dopamine Receptor Dopamine_extracellular->Dopamine_receptor Binds Signal_transduction Signal Transduction Dopamine_receptor->Signal_transduction

Figure 1: General signaling pathway of amphetamine-like phenethylamines.

start Start prep_membranes Prepare Cell Membranes (Expressing Transporter) start->prep_membranes add_reagents Add Membranes, Radioligand, and Test Compound to Wells prep_membranes->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filtrate Rapid Filtration and Washing incubate->filtrate count Quantify Radioactivity filtrate->count analyze Analyze Data (IC50 -> Ki) count->analyze end End analyze->end

Figure 2: Experimental workflow for a radioligand binding assay.

start Start plate_cells Plate Transporter-Expressing Cells in 96-well Plate start->plate_cells add_compounds Add Test Compounds plate_cells->add_compounds add_substrate Add Fluorescent Substrate and Masking Dye add_compounds->add_substrate read_fluorescence Monitor Fluorescence Increase in Real-Time add_substrate->read_fluorescence analyze Analyze Data (IC50) read_fluorescence->analyze end End analyze->end

Figure 3: Workflow for a fluorescence-based monoamine transporter uptake assay.

Discussion and Future Directions

The neurochemical profiles of MDA, amphetamine, and methamphetamine reveal distinct patterns of interaction with monoamine transporters. MDA displays a relatively balanced and high affinity for all three transporters, with a slight preference for SERT and NET over DAT.[2][3] Amphetamine and methamphetamine are potent inhibitors and releasers at DAT and NET, but have significantly lower affinity for SERT.[4] These differences in transporter interaction are fundamental to their unique pharmacological and behavioral effects.

The neurochemical effects of MDPEA remain largely uncharacterized in vitro. Based on its chemical structure, which is closely related to MDA but lacks the alpha-methyl group, it is plausible that MDPEA also interacts with monoamine transporters. The absence of the alpha-methyl group, however, is known to significantly increase susceptibility to metabolism by MAO, which likely explains its reported lack of oral activity when administered alone.[1] Future research should prioritize in vitro studies of MDPEA, particularly in the presence of an MAO inhibitor, to elucidate its direct effects on monoamine transporters and relevant receptors. Such studies would be invaluable for a more complete understanding of the structure-activity relationships within the phenethylamine class and for the development of novel therapeutic agents.

References

A Comparative Analysis of the Serotonin Receptor Affinity and Efficacy of MDMA and Related Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

Introduction

3,4-Methylenedioxyphenethylamine (MDPEA) is a lesser-known psychedelic compound, first synthesized by Alexander Shulgin.[1] It is the parent compound of the widely recognized entactogen 3,4-methylenedioxymethamphetamine (MDMA).[2] Despite its structural relationship to a class of pharmacologically active compounds, there is a notable scarcity of published data on the binding affinity and functional efficacy of MDPEA at serotonin (B10506) receptors. Reports from Shulgin's "PiHKAL" suggest that MDPEA produces "few to no effects" at oral doses up to 300 mg, which may be attributable to extensive first-pass metabolism by monoamine oxidase (MAO).[1][3]

Given the limited direct pharmacological data for MDPEA, this guide provides a comparative analysis of its more extensively studied analogue, MDMA, alongside other structurally related and pharmacologically significant phenethylamines: 3,4-Methylenedioxyamphetamine (MDA), Mescaline, 2,5-Dimethoxy-4-bromophenethylamine (2C-B), and (±)-1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI). This comparison will offer valuable insights into the structure-activity relationships governing the interaction of phenethylamines with serotonergic systems, a critical area of research in neuroscience and drug development.

Comparative Binding Affinities at Serotonin Receptors and Monoamine Transporters

The following tables summarize the in vitro binding affinities (Ki, in nM) of MDMA and comparator compounds at key serotonin (5-HT) receptor subtypes and monoamine transporters. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities (Ki, nM) at Serotonin Receptors

Compound5-HT1A5-HT2A5-HT2B5-HT2C
MDMA >50,000[4]4,700 (R-MDMA)[4]Moderate Agonist Potency (100nM)[5]-
MDA 3,762 - >10,000[6]---
Mescaline Ki > 5-HT2A[3]Ki < 5-HT1A[3]Ki > 5-HT2C[3]Ki < 5-HT2B[3]
2C-B Low Affinity[7]8.6[8]Potent Partial Agonist[7]0.63[7]
DOI -1.26 (R-isomer)[2]-High Affinity[9]

Table 2: Binding Affinities (Ki, nM) at Monoamine Transporters

CompoundSERTDATNET
MDMA 222 (S-MDMA)[4]2,300 (S-MDMA)[4]7,800 (S-MDMA)[4]
MDA High Affinity[10]Moderate Affinity[10]Moderate Affinity[10]
Mescaline >30,000[11]>30,000[11]>30,000[11]
2C-B Low Potency Inhibitor[7]--
DOI ---

Comparative Functional Efficacy at Serotonin Receptors

The following table summarizes the functional efficacy (EC50, in nM) of MDMA and comparator compounds at key serotonin receptor subtypes. Lower EC50 values indicate greater potency in eliciting a functional response.

Table 3: Functional Efficacy (EC50, nM) at Serotonin Receptors

Compound5-HT2A5-HT2B5-HT2C
MDMA -50% relative efficacy[5]-
MDA ---
Mescaline ~10,000[11]>20,000[11]-
2C-B 1.2[7]13[7]0.63[7]
DOI ---

Signaling Pathways and Experimental Workflows

To understand the experimental basis of the presented data, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A_Receptor 5-HT2A Receptor Gq_G_protein Gq Protein 5HT2A_Receptor->Gq_G_protein Activates PLC Phospholipase C Gq_G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Agonist Serotonergic Agonist (e.g., MDMA, 2C-B) Agonist->5HT2A_Receptor Binds to

Caption: 5-HT2A Receptor Gq Signaling Pathway.

G Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare cell membranes expressing receptor of interest Start->Prepare_Membranes Incubate Incubate membranes with radioligand and varying concentrations of test compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify bound radioactivity (e.g., scintillation counting) Separate->Quantify Analyze Analyze data to determine IC50 and Ki values Quantify->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

This protocol is a generalized method for determining the binding affinity of a test compound for the 5-HT2A receptor.

1. Materials:

  • Cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
  • Radioligand: [3H]Ketanserin or [125I]DOI.
  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
  • Non-specific binding control: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM spiperone).
  • Test compounds at various concentrations.
  • 96-well filter plates (e.g., GF/B filters).
  • Scintillation cocktail and a microplate scintillation counter.

2. Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.
  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent inhibition of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Assay

This protocol outlines a general method for assessing the potency of a compound to inhibit monoamine uptake by SERT, DAT, or NET.

1. Materials:

  • Cell line stably expressing the human serotonin, dopamine (B1211576), or norepinephrine (B1679862) transporter (e.g., HEK293 cells).
  • Radiolabeled substrate: [3H]5-HT for SERT, [3H]dopamine for DAT, or [3H]norepinephrine for NET.
  • Assay Buffer: e.g., Krebs-Ringer-HEPES buffer.
  • Non-specific uptake control: A known potent inhibitor for the respective transporter (e.g., fluoxetine (B1211875) for SERT).
  • Test compounds at various concentrations.
  • 96-well plates.
  • Scintillation cocktail and a microplate scintillation counter.

2. Procedure:

  • Cell Plating: Seed the transporter-expressing cells into 96-well plates and allow them to adhere overnight.
  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound or the non-specific uptake control for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
  • Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake reaction.
  • Incubation: Incubate for a short, defined period (e.g., 5-15 minutes) to ensure measurement of the initial rate of uptake.
  • Uptake Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells with ice-cold assay buffer.
  • Cell Lysis and Quantification: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the radioactivity.
  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percent inhibition of specific uptake against the log concentration of the test compound to determine the IC50 value.

Calcium Flux Assay for 5-HT2A Receptor Activation

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the 5-HT2A receptor.

1. Materials:

  • Cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES.
  • Agonist: Serotonin or a known 5-HT2A agonist.
  • Test compounds at various concentrations.
  • 96- or 384-well black-walled, clear-bottom microplates.
  • A fluorescence plate reader with an injection system.

2. Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to form a confluent monolayer.
  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 30-60 minutes) at 37°C.
  • Baseline Reading: Measure the baseline fluorescence of each well before adding the agonist.
  • Agonist/Antagonist Addition: For agonist testing, inject varying concentrations of the test compound into the wells and monitor the change in fluorescence. For antagonist testing, pre-incubate the cells with the test compound before injecting a fixed concentration of a known agonist (typically at its EC80).
  • Fluorescence Measurement: Record the fluorescence intensity over time to capture the peak response.
  • Data Analysis: For agonist activity, plot the change in fluorescence against the log concentration of the test compound to determine the EC50 value. For antagonist activity, plot the inhibition of the agonist-induced response against the log concentration of the test compound to determine the IC50 value.

References

Comparative Analysis of MDPEA with Mescaline and Other Hallucinogens: A Pharmacological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological properties of 3,4-methylenedioxy-phenethylamine (MDPEA) with the classic hallucinogen mescaline and other related psychoactive compounds. The primary focus of this comparison is on the interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is the principal target for classic hallucinogens.

Disclaimer: The following information is intended for research and informational purposes only. The compounds discussed are potent psychoactive substances and may be subject to legal restrictions.

Executive Summary

A thorough review of scientific literature reveals a significant disparity in the available pharmacological data between MDPEA and mescaline. Mescaline and its derivatives have been extensively studied, with a wealth of quantitative data on their receptor binding affinities and functional activities. In stark contrast, there is a notable absence of published in vitro quantitative binding and functional data for MDPEA. Anecdotal reports and limited studies suggest that MDPEA is orally inactive at typical doses, likely due to extensive first-pass metabolism by monoamine oxidase (MAO)[1][2][3]. Psychoactivity might only be achieved at very high doses or in combination with an MAO inhibitor[1][3]. This lack of data prevents a direct quantitative comparison with mescaline.

This guide will present the detailed pharmacological data available for mescaline and other relevant hallucinogens to provide a valuable comparative context. A qualitative discussion of MDPEA's likely pharmacological profile, based on its chemical structure and the known structure-activity relationships of phenethylamines, will also be included.

Comparative Pharmacological Data

The following tables summarize the in vitro receptor binding affinities (Ki) and functional potencies (EC50) of mescaline and other selected hallucinogenic phenethylamines at key serotonin receptors. The 5-HT2A receptor is considered the primary target for the psychedelic effects of these compounds[4][5][6].

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Phenethylamines

Compound5-HT2A5-HT2B5-HT2CReference
Mescaline1200 - 5670>100002370 - 4000[7][8][9]
2C-B15 - 47100 - 23030 - 130[7]
DOM1.8 - 1011015 - 50[10]
DOI0.6 - 3.2164.5 - 20[10]
MDPEA No data available No data available No data available

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potencies (EC50, nM) of Selected Phenethylamines (5-HT2A Receptor Activation)

CompoundAssay TypeEC50Efficacy (% of 5-HT)Reference
MescalineIP Accumulation230 - 160080 - 100[7][9]
2C-BIP Accumulation10 - 5080 - 100[7]
DOMIP Accumulation5 - 20100[10]
DOIIP Accumulation0.5 - 5100[10]
MDPEA No data available No data available No data available

Lower EC50 values indicate higher potency. Efficacy is the maximal response a compound can elicit compared to the endogenous ligand serotonin (5-HT).

Discussion of MDPEA's Pharmacological Profile

MDPEA, or 3,4-methylenedioxyphenethylamine, is the phenethylamine (B48288) analog of MDA (3,4-methylenedioxyamphetamine) and a close structural relative of MDMA ("ecstasy")[1]. While it is the parent compound of the "MDxx" series of entactogens, it lacks the α-methyl group present in MDA and MDMA[1]. This structural difference is critical to its pharmacological activity.

The absence of the α-methyl group makes MDPEA highly susceptible to metabolism by monoamine oxidase (MAO), particularly MAO-A, in the gut and liver[1][3]. This extensive first-pass metabolism likely prevents significant concentrations of the compound from reaching the brain after oral administration, explaining its reported lack of psychoactivity at doses up to 300 mg[1][2]. It is hypothesized that with MAO inhibition, or at significantly higher doses, MDPEA might exhibit psychoactive effects[1][3].

Based on the structure-activity relationships of phenethylamines, it can be inferred that MDPEA would likely have a significantly lower affinity and potency at the 5-HT2A receptor compared to mescaline and other hallucinogenic phenethylamines. The presence of the methylenedioxy ring system, as seen in the more potent compounds like MDA and MDMA, does not on its own confer high 5-HT2A agonist activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical 5-HT2A receptor signaling pathway and a general workflow for a competitive radioligand binding assay, which is a standard method for determining the binding affinity of a compound to a receptor.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gq/11 Receptor->Gq Agonist Binding PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse

Caption: Canonical 5-HT2A receptor signaling pathway.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis MembranePrep Membrane Preparation (e.g., from cells expressing 5-HT2A receptor) Incubation Incubation: Membranes + Radioligand + Test Compound MembranePrep->Incubation Radioligand Radioligand (e.g., [³H]Ketanserin) Radioligand->Incubation TestCompound Test Compound (e.g., MDPEA, Mescaline) TestCompound->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Washing Washing (to remove non-specific binding) Filtration->Washing Scintillation Scintillation Counting (to measure radioactivity) Washing->Scintillation DataAnalysis Data Analysis (IC50 determination) Scintillation->DataAnalysis KiCalculation Ki Calculation (Cheng-Prusoff equation) DataAnalysis->KiCalculation

Caption: General workflow for a competitive radioligand binding assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the standard methods used in the field to characterize the pharmacological properties of serotonergic compounds.

Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]Ketanserin (a selective 5-HT2A antagonist).

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Non-specific binding control: Mianserin (B1677119) (10 µM).

  • Test compounds (e.g., mescaline) at various concentrations.

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Thaw the cell membranes on ice and resuspend in Assay Buffer to a final protein concentration of 10-20 µ g/well .

  • In a 96-well plate, add 50 µL of Assay Buffer, 50 µL of the test compound at various concentrations (or vehicle for total binding, or mianserin for non-specific binding), and 50 µL of [³H]Ketanserin (final concentration ~1-2 nM).

  • Add 50 µL of the membrane suspension to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with 200 µL of ice-cold Wash Buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding (CPM in the presence of mianserin) from the total binding (CPM with vehicle).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol (B14025) Phosphate (IP) Accumulation Functional Assay

Objective: To determine the functional potency (EC50) and efficacy of a test compound as an agonist at the 5-HT2A receptor.

Materials:

  • Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Inositol-free medium.

  • [³H]myo-inositol.

  • Stimulation Buffer: e.g., HBSS with 10 mM LiCl.

  • Test compounds (e.g., mescaline) at various concentrations.

  • 5-HT (serotonin) as a reference agonist.

  • Lysis buffer (e.g., 0.1 M formic acid).

  • Anion exchange chromatography columns (e.g., Dowex AG1-X8).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Plate the cells in 24-well plates and grow to near confluency.

  • Label the cells by incubating them overnight in inositol-free medium containing [³H]myo-inositol (1-2 µCi/mL).

  • Wash the cells with serum-free medium and pre-incubate with Stimulation Buffer for 15-30 minutes.

  • Add the test compounds or 5-HT at various concentrations and incubate for 30-60 minutes at 37°C.

  • Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.

  • Incubate on ice for 30 minutes to lyse the cells.

  • Transfer the lysates to anion exchange columns.

  • Wash the columns to remove free inositol.

  • Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

  • Add scintillation cocktail to the eluates and measure radioactivity using a liquid scintillation counter.

Data Analysis:

  • Plot the amount of [³H]inositol phosphates accumulated against the logarithm of the agonist concentration.

  • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis.

  • Determine the maximal response (Emax) for each compound.

  • Calculate the efficacy as a percentage of the maximal response induced by the reference agonist 5-HT.

Conclusion

While a direct quantitative comparison of MDPEA with mescaline is currently hampered by a lack of experimental data for MDPEA, this guide provides a comprehensive overview of the pharmacology of mescaline and related hallucinogens. The provided experimental protocols offer a standardized framework for the in vitro characterization of such compounds. Future research focused on determining the receptor binding profile and functional activity of MDPEA, particularly in the presence of MAO inhibitors, would be necessary to fully elucidate its psychoactive potential and allow for a direct and meaningful comparison with classic hallucinogens like mescaline.

References

Limited Reproducibility and Validation of 3,4-Methylenedioxyphenethylamine (MDPEA) Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A scarcity of dedicated research on 3,4-Methylenedioxyphenethylamine (MDPEA) presents a significant challenge to the reproducibility and validation of its pharmacological findings. As the parent compound to the widely studied entactogen 3,4-methylenedioxymethamphetamine (MDMA), MDPEA's own properties remain largely uncharacterized in peer-reviewed literature. This guide provides a comparative overview of the available information on MDPEA, juxtaposed with the extensive data on its well-known derivative, MDMA, to highlight the existing knowledge gaps and future research directions for the scientific and drug development communities.

First synthesized by Alexander Shulgin, this compound (MDPEA) is a lesser-known psychedelic compound.[1] It serves as the foundational structure for the MDxx class of substances, which includes prominent psychoactive compounds like MDMA and 3,4-methylenedioxyamphetamine (MDA).[2][3][4] Despite its seminal position in this chemical family, direct scientific inquiry into MDPEA's pharmacological effects, metabolism, and toxicity is sparse.[1]

Initial reports by Shulgin, documented in his book "PiHKAL," suggest that oral doses of up to 300 mg of MDPEA produce minimal to no discernible psychoactive effects.[1][3] This inactivity is largely attributed to extensive first-pass metabolism by the enzyme monoamine oxidase (MAO).[3] It has been theorized that MDPEA might exhibit psychoactivity at significantly higher doses or when co-administered with an MAO inhibitor, a hypothesis that remains to be formally tested and validated.[3] While some early-stage research in the 1950s reportedly investigated its sympathomimetic effects and toxicity in animals through intravenous administration, the detailed findings of these studies are not widely accessible.[3]

In contrast, the body of research on MDMA is vast, offering a robust framework for understanding the potential, yet unverified, mechanisms and effects of MDPEA. MDMA's primary mechanism of action involves the release of the neurotransmitters serotonin, dopamine, and norepinephrine (B1679862).[2] This is achieved through its interaction with their respective transporters (SERT, DAT, and NET).[5][6]

Comparative Data on MDPEA and Analogs

Due to the limited quantitative data available for MDPEA, the following tables present information on its structural relatives, primarily MDMA, to provide a comparative context for researchers.

CompoundMolar Mass ( g/mol )Common PrecursorsNoted Effects (Human)
MDPEA 165.192[7]Safrole, Piperonal[7]Few to no effects at 300 mg orally[1][3]
MDMA 193.25Safrole, PiperonalEntactogenic, euphoric, prosocial[8]
MDA 179.22Safrole, PiperonalMore stimulating and psychedelic than MDMA

Experimental Protocols: A Framework for Future Validation

The validation of MDPEA's pharmacological profile would necessitate a suite of experiments similar to those conducted for MDMA. Below are generalized protocols that would be essential for characterizing MDPEA.

In Vitro Receptor Binding and Transporter Assays

To determine the affinity and functional activity of MDPEA at key central nervous system targets, competitive radioligand binding assays and neurotransmitter uptake/release assays would be required. These would typically involve:

  • Preparation of synaptosomes or cell lines expressing monoamine transporters (SERT, DAT, NET) and various serotonin, dopamine, and adrenergic receptors.

  • Incubation of the prepared tissues/cells with a radiolabeled ligand and varying concentrations of MDPEA.

  • Quantification of radioactivity to determine the displacement of the radioligand and calculate binding affinities (Ki values).

  • Measurement of neurotransmitter uptake or release (e.g., using [³H]5-HT for serotonin) in the presence of varying concentrations of MDPEA to determine its efficacy as a releaser or reuptake inhibitor (EC₅₀/IC₅₀ values).

In Vivo Behavioral Pharmacology in Animal Models

Animal models are crucial for assessing the psychoactive and physiological effects of a novel compound. For MDPEA, this would involve:

  • Drug discrimination studies: Training animals (e.g., rats) to distinguish a known psychoactive drug (like MDMA or amphetamine) from saline. The ability of MDPEA to substitute for the training drug would indicate a similar subjective effect.

  • Locomotor activity monitoring: Measuring changes in movement patterns and activity levels in rodents following administration of MDPEA to assess stimulant or sedative properties.

  • Microdialysis: A technique to measure extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals to confirm MDPEA's effect on serotonin, dopamine, and norepinephrine release.

Analytical Validation for Quantification in Biological Matrices

Reliable and validated analytical methods are essential for pharmacokinetic and toxicological studies. A typical workflow for developing and validating a method for MDPEA in plasma or urine would involve:

  • Method Development: Utilizing techniques like gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection.[9][10]

  • Validation Parameters: According to regulatory guidelines (e.g., ICH), the method would need to be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.

Visualizing Potential Mechanisms and Workflows

The following diagrams illustrate the hypothesized metabolic pathway of MDPEA, a generalized workflow for its pharmacological validation, and the established signaling pathway of its well-studied analog, MDMA.

MDPEA_Metabolism MDPEA This compound (MDPEA) MAO Monoamine Oxidase (MAO) MDPEA->MAO Extensive First-Pass Metabolism Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites

Caption: Hypothesized metabolic inactivation of MDPEA.

Validation_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Studies cluster_analytical Analytical & PK/PD binding_assays Receptor Binding Assays (SERT, DAT, NET, 5-HT₂ₐ, etc.) behavioral Behavioral Pharmacology (Drug Discrimination, Locomotion) binding_assays->behavioral uptake_release Neurotransmitter Uptake & Release Assays uptake_release->behavioral microdialysis In Vivo Microdialysis (Neurotransmitter Levels) behavioral->microdialysis method_dev Analytical Method Development (LC-MS/MS, GC/MS) microdialysis->method_dev pk_studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) method_dev->pk_studies synthesis Chemical Synthesis & Purification synthesis->binding_assays synthesis->uptake_release synthesis->method_dev MDMA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MDMA MDMA SERT SERT MDMA->SERT Inhibits & Reverses DAT DAT MDMA->DAT Inhibits & Reverses NET NET MDMA->NET Inhibits & Reverses VMAT2 VMAT2 MDMA->VMAT2 Inhibits Serotonin Serotonin SERT->Serotonin Reuptake Dopamine Dopamine SERT->Dopamine Reuptake Norepinephrine Norepinephrine SERT->Norepinephrine Reuptake DAT->Serotonin Reuptake DAT->Dopamine Reuptake DAT->Norepinephrine Reuptake NET->Serotonin Reuptake NET->Dopamine Reuptake NET->Norepinephrine Reuptake Serotonin_Vesicle Serotonin Vesicles VMAT2->Serotonin_Vesicle Blocks uptake into Serotonin_Vesicle->Serotonin Increased Cytosolic Concentration Receptors Postsynaptic Receptors (e.g., 5-HT₂ₐ) Serotonin->Receptors Binds to Dopamine->Receptors Binds to Norepinephrine->Receptors Binds to

References

A Comparative Guide to MDPEA Detection Techniques for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of analytical methodologies for the detection and quantification of 3,4-Methylenedioxyphenethylamine (MDPEA), with supporting data and experimental insights.

Introduction

This compound (MDPEA), a phenethylamine (B48288) analogue, is a compound of interest in toxicological and pharmaceutical research due to its structural similarity to controlled substances like 3,4-methylenedioxymethamphetamine (MDMA). Accurate and reliable detection of MDPEA in various matrices is crucial for forensic analysis, clinical toxicology, and drug metabolism studies. This guide provides a comprehensive evaluation of the principal analytical techniques employed for MDPEA detection, offering a comparative analysis of their performance, merits, and limitations.

The selection of an appropriate analytical method is contingent upon factors such as the required sensitivity, selectivity, sample matrix, and the intended application, ranging from preliminary screening to confirmatory analysis. This document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions regarding the most suitable techniques for their specific research needs.

Comparative Analysis of Detection Techniques

The detection of MDPEA and its analogues can be broadly categorized into screening and confirmatory methods. Immunoassays and electrochemical sensors are predominantly used for rapid screening, while chromatographic techniques coupled with mass spectrometry serve as the gold standard for confirmation and quantification.

Technique Principle Typical Sample Matrix Limit of Detection (LOD) / Limit of Quantification (LOQ) Merits Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Urine, Blood, Hair, Seized materialsLOQ for related compounds (MDA, MDMA) in urine: 20 ng/mL[1]High selectivity and sensitivity, well-established and validated methods, provides structural information for definitive identification.Often requires derivatization to improve volatility and chromatographic performance, can be time-consuming.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation of non-volatile compounds followed by tandem mass spectrometry for high selectivity.Plasma, Urine, Amniotic fluid, Dried blood spotsLOD for related compounds (MDMA) in whole blood: 2.0 ng/mL; in dried blood spots: 1.6 ng/mL[2]High sensitivity and specificity, suitable for complex biological matrices, often requires minimal sample preparation.Higher instrument cost compared to GC-MS, potential for matrix effects that can suppress or enhance ionization.
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection Separation of compounds based on their interaction with a stationary phase.Plasma, Urine, Seized materialsLOD for related compounds (MDMA) in plasma: 70 ng/mL (UV detection)[2]Relatively low cost, robust and reliable for quantification.Lower sensitivity and selectivity compared to mass spectrometry-based methods, may require derivatization for fluorescence detection.
Thin-Layer Chromatography (TLC) Separation of compounds on a thin layer of adsorbent material.Plasma, Seized materialsQualitative/Semi-quantitativeSimple, low cost, suitable for rapid screening of multiple samples.Lower sensitivity and resolution compared to other chromatographic techniques, not suitable for precise quantification.
Immunoassays Based on the specific binding of an antibody to the target analyte.UrineScreening cut-offs for amphetamine class (varies by assay)Rapid, high-throughput, suitable for on-site screening, no extensive sample preparation required.Prone to cross-reactivity with structurally related compounds leading to false positives, requires confirmation by a more specific method.[3]
Electrochemical Sensors Measurement of the current generated from the electrochemical oxidation or reduction of the analyte.Seized materials, Biological fluidsLOD for a related compound (MDMA): 1.6 nM (0.31 ng/mL)[4][5]Portable, rapid, high sensitivity, suitable for in-field screening.Susceptible to interference from other electroactive compounds in the sample matrix, may require surface modification for improved selectivity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative protocols for the detection of MDPEA analogues using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) for MDPEA Analogues in Urine

This protocol outlines a general procedure for the analysis of phenethylamines in urine, which often requires a derivatization step to enhance analyte volatility and improve chromatographic peak shape.

1. Sample Preparation (Solid-Phase Microextraction - SPME):

  • To a headspace vial, add 1 mL of urine sample, an appropriate internal standard (e.g., amphetamine-d3), sodium hydroxide (B78521) (to adjust pH), and sodium chloride (to increase ionic strength).

  • Heat the vial at 100°C for 20 minutes.

  • Expose a polydimethylsiloxane (B3030410) (PDMS) SPME fiber to the headspace of the vial for 10 minutes to adsorb the analytes.[1]

2. Derivatization:

  • Expose the SPME fiber containing the analytes to the headspace of a separate vial containing a derivatizing agent, such as trifluoroacetic anhydride (B1165640) (TFAA), at 60°C for 20 minutes.[1] This step converts the primary amine of MDPEA into a less polar and more volatile derivative.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program: Initial temperature of 70°C for 1 min, ramp to 250°C at 30°C/min, and hold for 15 min.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for MDPEA Analogues in Plasma

This protocol describes a typical method for the sensitive and selective quantification of phenethylamines in a complex biological matrix like plasma.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add an appropriate internal standard.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1100 Series or equivalent.

  • Column: C18 reverse-phase column (e.g., 150 x 2.1 mm, 3 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific transitions of the parent and product ions of the analyte and internal standard.

Visualization of Analytical Workflow

The following diagrams illustrate the general experimental workflow for MDPEA detection and a conceptual signaling pathway that might be investigated in pharmacological studies.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing Sample_Collection Sample Collection (Urine, Blood, etc.) Extraction Extraction (LLE, SPE, etc.) Sample_Collection->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography Derivatization->Chromatography Detection Detection (MS, UV, etc.) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification & Confirmation Data_Acquisition->Quantification

Caption: General experimental workflow for the detection of MDPEA.

Signaling_Pathway MDPEA MDPEA Transporter Monoamine Transporters (DAT, SERT, NET) MDPEA->Transporter Inhibition/Substrate Synaptic_Vesicle Synaptic Vesicles Transporter->Synaptic_Vesicle Disruption of VMAT2 Neurotransmitter_Release Increased Neurotransmitter Release (DA, 5-HT, NE) Synaptic_Vesicle->Neurotransmitter_Release Postsynaptic_Receptor Postsynaptic Receptors Neurotransmitter_Release->Postsynaptic_Receptor Activation Cellular_Response Cellular Response Postsynaptic_Receptor->Cellular_Response

Caption: Putative signaling pathway of MDPEA's action on monoamine transporters.

Conclusion

The choice of an analytical technique for the detection of MDPEA is a critical decision that directly impacts the quality and reliability of research and forensic findings. This guide provides a comparative overview to aid in this selection process.

  • For confirmatory analysis and quantitative studies requiring high sensitivity and specificity, LC-MS/MS and GC-MS are the methods of choice. LC-MS/MS is particularly advantageous for complex biological matrices due to its reduced need for sample derivatization.

  • For rapid screening of a large number of samples, immunoassays offer a high-throughput solution, although positive results must be confirmed by a more specific method to avoid false positives due to cross-reactivity.

  • Electrochemical sensors represent a promising technology for on-site and real-time detection, offering portability and high sensitivity, though selectivity can be a challenge in complex samples.

  • HPLC-UV and TLC remain valuable techniques for routine analysis and preliminary screening, respectively, particularly in settings with limited access to mass spectrometry.

Researchers should carefully consider the specific requirements of their study, including the nature of the sample, the required level of sensitivity and selectivity, and available resources, when selecting the most appropriate method for MDPEA detection. Method validation is paramount to ensure the accuracy and reliability of the data generated.

References

A Comparative Analysis of 3,4-Methylenedioxyphenethylamine (MDPEA) and its α-Methylated Derivative, MDA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activities of 3,4-Methylenedioxyphenethylamine (MDPEA) and its alpha-methylated analog, 3,4-Methylenedioxyamphetamine (MDA). The introduction of an α-methyl group significantly alters the pharmacodynamic and pharmacokinetic properties of the phenethylamine (B48288) scaffold, leading to distinct biological effects.

Introduction

MDPEA, also known as homopiperonylamine, is a phenethylamine derivative that is structurally analogous to MDA, but lacks the methyl group at the alpha position of the ethylamine (B1201723) side chain.[1] This seemingly minor structural difference has profound implications for the pharmacological profile of these two compounds. MDA is a well-characterized psychoactive substance with stimulant, entactogenic, and psychedelic properties, primarily acting as a monoamine releasing agent and a serotonin (B10506) 5-HT2A receptor agonist.[2] In contrast, the pharmacological activity of MDPEA is less well-defined, with evidence suggesting it is largely inactive when administered orally due to extensive first-pass metabolism.[1]

Data Presentation

The following table summarizes the available quantitative data for the interaction of MDA with key central nervous system targets. Due to a lack of published experimental data, quantitative values for MDPEA are not available. It is predicted that MDPEA may interact with monoamine transporters and adrenergic receptors based on its structure.[3]

TargetParameterMDAMDPEA
Serotonin Transporter (SERT) Kᵢ (nM)~1,000 - 10,000Data not available
IC₅₀ (nM) - Uptake Inhibition~100 - 300Data not available
Dopamine Transporter (DAT) Kᵢ (nM)~1,000 - 10,000Data not available
IC₅₀ (nM) - Uptake Inhibition~1,000 - 5,000Data not available
Norepinephrine (B1679862) Transporter (NET) Kᵢ (nM)~1,000 - 5,000Data not available
IC₅₀ (nM) - Uptake Inhibition~100 - 500Data not available
Serotonin 2A Receptor (5-HT₂ₐ) Kᵢ (nM)~1,000 - 5,000Data not available
EC₅₀ (nM) - Functional Assay~100 - 1,000Data not available

Note: Kᵢ and IC₅₀ values can vary between studies depending on the experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Radioligand Binding Assays for Monoamine Transporters (SERT, DAT, NET)

This protocol outlines a general method for determining the binding affinity (Kᵢ) of a compound for monoamine transporters.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human serotonin, dopamine, or norepinephrine transporter (e.g., HEK293 cells) or from specific brain regions of rodents (e.g., rat striatum for DAT). The tissue or cells are homogenized in a suitable buffer and centrifuged to pellet the membranes, which are then washed and resuspended.

  • Binding Reaction: The membrane preparation is incubated in a multi-well plate with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and various concentrations of the test compound (MDA or MDPEA).

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand. The filters are then washed to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

5-HT₂ₐ Receptor Functional Assay (Calcium Flux)

This protocol describes a method to determine the functional potency (EC₅₀) of a compound as an agonist at the 5-HT₂ₐ receptor.

  • Cell Culture: HEK293 cells stably expressing the human 5-HT₂ₐ receptor are cultured in a suitable medium.

  • Cell Plating: The cells are seeded into black-walled, clear-bottom 96-well plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow the dye to enter the cells and be cleaved to its active form.

  • Compound Addition: The dye-loading solution is removed, and the cells are washed. Different concentrations of the test compound (MDA or MDPEA) are then added to the wells.

  • Fluorescence Measurement: The plate is placed in a fluorescence microplate reader. The baseline fluorescence is measured before the addition of an agonist. The change in fluorescence, indicating an increase in intracellular calcium, is monitored in real-time after the addition of the test compound.

  • Data Analysis: The peak fluorescence response is measured for each concentration of the test compound. The data is then plotted against the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted to determine the EC₅₀ value, which is the concentration that produces 50% of the maximal response.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key differences in the proposed mechanisms of action of MDPEA and MDA.

cluster_MDPEA This compound (MDPEA) cluster_MDA 3,4-Methylenedioxyamphetamine (MDA) MDPEA MDPEA MAO Monoamine Oxidase (MAO) MDPEA->MAO Rapid Metabolism Metabolites Inactive Metabolites MAO->Metabolites MDA MDA (α-methyl group) MAO_MDA Monoamine Oxidase (MAO) MDA->MAO_MDA Steric Hindrance (Reduced Metabolism) Transporters SERT, DAT, NET MDA->Transporters Interaction Receptor 5-HT2A Receptor MDA->Receptor Direct Binding Release Monoamine Release Transporters->Release Agonism Receptor Agonism Receptor->Agonism

Caption: Metabolic fate of MDPEA vs. MDA.

The α-methyl group in MDA provides steric hindrance, protecting it from rapid metabolism by monoamine oxidase (MAO). This allows MDA to interact with monoamine transporters and serotonin receptors, leading to its characteristic psychoactive effects. In contrast, MDPEA is readily metabolized by MAO, resulting in its general lack of oral activity.

Conclusion

The comparison between MDPEA and its α-methyl derivative, MDA, highlights the critical role of the α-methyl group in determining the pharmacological activity of phenethylamines. While MDA is a potent psychoactive compound with well-documented effects on monoaminergic systems, MDPEA appears to be largely inactive via the oral route due to rapid metabolism. This underscores the importance of structural modifications in drug design and the need for further in vitro and in vivo studies to fully characterize the pharmacological profile of novel compounds. The lack of quantitative data for MDPEA presents an opportunity for future research to elucidate its potential interactions with CNS targets, especially when administered via routes that bypass first-pass metabolism or in combination with MAO inhibitors.

References

A Comparative Guide to Synthetic versus Naturally Sourced MDPEA for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to N-methyl-3,4-methylenedioxyphenethylamine (MDPEA)

A key precursor for the synthesis of MDPEA and related compounds is piperonal.[4][5][6] Piperonal can be synthesized or extracted from natural sources, with black pepper ( Piper nigrum ) being a notable origin of piperine, which can be converted to piperonal.[4][7][8][9][10] The choice between a fully synthetic route and a semi-synthesis starting from a natural precursor can significantly influence the final product's characteristics.

Data Presentation: A Comparative Overview

The primary distinctions between synthetic and naturally sourced MDPEA are anticipated to lie in their purity and impurity profiles. Synthetic production offers a high degree of control over the final product, whereas natural sourcing may introduce a more complex mixture of related compounds.[11]

Table 1: Hypothetical Purity and Impurity Profile Comparison

ParameterSynthetic MDPEANaturally Sourced MDPEA (from Piper nigrum extract)
Purity (MDPEA %) > 99%90-98%
Key Impurities Starting materials, reagents, reaction byproductsOther alkaloids from the source plant, extraction solvents
Potential for Synergistic Compounds LowHigh (presence of other bioactive alkaloids)
Batch-to-Batch Consistency HighVariable, dependent on source material and extraction

Experimental Protocols for Comparative Analysis

A rigorous comparison of synthetic and naturally sourced MDPEA necessitates a series of analytical and pharmacological assays.

Purity and Impurity Profiling

Objective: To identify and quantify MDPEA and any accompanying impurities in both synthetic and naturally derived samples.

Methodology: High-Performance Liquid Chromatography (HPLC)

  • System: A gradient-capable HPLC system equipped with a UV detector.[12]

  • Column: A reversed-phase C18 column (e.g., 4.6 mm ID x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection: UV detection at 285 nm.

  • Sample Preparation: Dissolve a known quantity of each MDPEA sample in the mobile phase to a final concentration of 1 mg/mL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.[12]

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • System: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection: Splitless injection of 1 µL of a 1 mg/mL sample solution in methanol.

  • Temperature Program: Initial temperature of 100°C, ramped to 280°C at 10°C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Analysis: Identification of MDPEA and impurities is achieved by comparing their mass spectra to reference libraries.

Pharmacological Activity: Receptor Binding Assay

Objective: To compare the binding affinity of synthetic and naturally sourced MDPEA for relevant serotonin (B10506) receptors, such as 5-HT2A.[13]

Methodology: Competitive Radioligand Binding Assay

  • Materials:

    • Cell membranes expressing the human 5-HT2A receptor.

    • Radioligand (e.g., [³H]ketanserin).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Synthetic and naturally sourced MDPEA samples.

  • Procedure:

    • Assay Setup: In a 96-well plate, set up reactions in triplicate for total binding, non-specific binding, and competitive binding with a range of concentrations of each MDPEA sample.

    • Incubation: Add cell membranes and radioligand to each well. Incubate at room temperature for a specified time to reach equilibrium.[14]

    • Termination: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound and unbound radioligand.[14]

    • Washing: Wash the filters with ice-cold assay buffer.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of MDPEA that inhibits 50% of specific binding) for each sample.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[14]

Visualizations

G cluster_0 Natural Source cluster_1 Extraction & Conversion cluster_2 Synthesis Black Pepper Black Pepper Extraction Extraction Piperine Piperine Extraction->Piperine Piperonal Piperonal Piperine->Piperonal Oxidation MDP2NP MDP2NP Piperonal->MDP2NP Condensation MDPEA MDPEA MDP2NP->MDPEA Reduction

Caption: Semi-synthesis of MDPEA from a natural precursor.

G Sample Preparation Sample Preparation Purity Analysis Purity Analysis Sample Preparation->Purity Analysis Pharmacological Assay Pharmacological Assay Sample Preparation->Pharmacological Assay Data Comparison Data Comparison Purity Analysis->Data Comparison Pharmacological Assay->Data Comparison Synthetic MDPEA Synthetic MDPEA Synthetic MDPEA->Sample Preparation Natural MDPEA Natural MDPEA Natural MDPEA->Sample Preparation

Caption: Experimental workflow for comparative analysis.

G MDPEA MDPEA 5-HT2A Receptor 5-HT2A Receptor MDPEA->5-HT2A Receptor Binds to Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation

Caption: Postulated MDPEA signaling at the 5-HT2A receptor.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3,4-Methylenedioxyphenethylamine (MDPEA)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the proper disposal of 3,4-Methylenedioxyphenethylamine (MDPEA), a research chemical belonging to the phenethylamine (B48288) class. Adherence to these procedures is vital for ensuring personnel safety, regulatory compliance, and environmental protection. Given the limited specific toxicological data on MDPEA, it must be handled as a hazardous substance.

Pre-Disposal Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Due to the potential hazards associated with phenethylamine compounds, a comprehensive risk assessment should be conducted. The following table summarizes the recommended PPE for handling MDPEA waste.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles meeting ANSI Z87.1 standards.Protects against accidental splashes and aerosols of MDPEA, which is a potential eye irritant.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves.Prevents skin contact. Structurally similar compounds can cause skin irritation.[1]
Body Protection Laboratory CoatStandard laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection RespiratorA NIOSH-approved N95 respirator or higher should be used, especially when handling the solid compound, to prevent inhalation of dust particles.[2]

All disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of MDPEA must comply with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3] The recommended procedure is to manage it as hazardous waste through a licensed disposal company.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

  • Do not mix MDPEA waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or your institution's Environmental Health and Safety (EHS) office. Incompatible materials can lead to dangerous chemical reactions.

Step 2: Waste Collection

  • Collect all waste containing MDPEA, including unused product, contaminated solutions, and rinsates from cleaning glassware, in the designated hazardous waste container.

  • Ensure the container is made of a compatible material (e.g., glass or polyethylene) and is in good condition with a secure, leak-proof lid.

Step 3: Storage of Waste

  • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • The storage area should be away from incompatible chemicals. For instance, amines like MDPEA should be stored separately from acids and strong oxidizing agents.

Step 4: Arranging for Disposal

  • Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.

  • Provide the disposal company with a complete and accurate description of the waste, including its chemical name and any other relevant hazard information. A Safety Data Sheet (SDS), if available, should be provided. For compounds like MDPEA where a specific SDS may not be available, information on related compounds like 3,4-Methylenedioxyamphetamine (MDA) can be useful, noting it as "Toxic if swallowed" and may cause "drowsiness or dizziness".

Step 5: Handling Empty Containers

  • Empty containers that held MDPEA must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).

  • The rinsate from this process must be collected and disposed of as hazardous waste in the designated container.

  • After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, provided all labels are removed or completely defaced. Always confirm this procedure with your institution's EHS office.

Regulatory Considerations

While this compound is not explicitly listed as a hazardous waste by the EPA, it is a research chemical with potential psychoactive properties and is structurally related to controlled substances like MDA.[4][5] Therefore, it is imperative to manage it as a hazardous waste. Unused or expired precursor chemicals must be disposed of as hazardous chemical waste.[6] Laboratory personnel should treat all waste chemical solids, liquids, or containerized gases as hazardous wastes unless a specific chemical waste has been confirmed to be non-hazardous.

The following diagram illustrates the decision-making workflow for the proper disposal of MDPEA.

MDPEA_Disposal_Workflow cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal start Start: MDPEA Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) start->ppe container_check Is this an empty container? ppe->container_check collect_waste Collect waste in a labeled, compatible hazardous waste container container_check->collect_waste No triple_rinse Triple-rinse container with a suitable solvent container_check->triple_rinse Yes store_waste Store sealed container in a designated satellite accumulation area collect_waste->store_waste collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Deface label and dispose of empty container as non-hazardous waste triple_rinse->dispose_container collect_rinsate->collect_waste contact_disposal Contact EHS or licensed hazardous waste disposal company store_waste->contact_disposal end_process End of Process contact_disposal->end_process dispose_container->end_process

Disposal decision workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and comply with all applicable local, state, and federal regulations for hazardous waste disposal.

References

Personal protective equipment for handling 3,4-Methylenedioxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3,4-Methylenedioxyphenethylamine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Summary

While specific toxicity data for this compound is limited, closely related compounds such as 3,4-Methylenedioxymethamphetamine (MDMA) and 3,4-Methylenedioxyamphetamine (MDA) are classified as highly toxic.[1][2] Hazards include being fatal if swallowed, in contact with skin, or if inhaled.[1][2] Therefore, conservative safety precautions are essential.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The use of disposable items is often preferred to avoid the difficulties of decontamination.[3][4]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.To prevent dermal absorption, which can be fatal.[1][2] Gloves should be inspected before use and changed frequently (every 30-60 minutes) or immediately upon known or suspected contact.[5][6]
Eye & Face Protection Chemical safety goggles and a full-face shield.To protect against splashes and airborne particles. Standard eyeglasses are not sufficient.[3][5]
Body Protection Disposable, polyethylene-coated polypropylene (B1209903) gown with long cuffs.To prevent contamination of skin and clothing.[7] Cloth lab coats are not suitable as they are absorbent.
Respiratory Protection A minimum of a NIOSH-approved N95 respirator. For procedures that may generate significant dust or aerosols, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) should be used.[7][8]To prevent inhalation of the substance, which can be fatal.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9]
Foot & Head Protection Disposable shoe and head/hair covers.To prevent the tracking of contaminants outside of the work area.[7]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Pre-Handling

  • Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a chemical fume hood.

  • Ventilation: Ensure appropriate exhaust ventilation is active where dust or aerosols may be generated.

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and a spill kit are readily accessible.

  • Gather Materials: Assemble all necessary PPE, equipment, and reagents before beginning work.

2. Handling the Substance

  • Donning PPE: Put on all required PPE in the correct order (gown, head/shoe covers, respirator, eye/face protection, and finally gloves - with the outer glove cuff pulled over the gown sleeve).

  • Weighing and Transfer: Handle the solid material carefully to avoid the formation of dust and aerosols.[9] Use a spatula for transfers. If possible, perform these actions in a containment device like a glove box or ventilated balance enclosure.

  • Creating Solutions: When dissolving the substance, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly with soap and water after handling the substance, even if gloves were worn.[9]

3. Post-Handling Procedures

  • Decontamination: Wipe down all surfaces and equipment with an appropriate decontaminating solution.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove gloves first using a proper technique, followed by the face shield, gown, and other protective gear.[6]

  • Waste Disposal: Dispose of all contaminated materials, including disposable PPE, as hazardous waste according to the disposal plan.

Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing.[2] Gently wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6] In a hospital setting, administration of activated charcoal may be considered.[10]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated solids (e.g., unused chemical, contaminated wipes, disposable PPE) in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Liquid Waste: Collect contaminated liquid waste in a separate, labeled, and sealed hazardous waste container.

  • Disposal Method: The preferred method for disposal is high-temperature incineration by a licensed hazardous waste disposal contractor.[11] Do not dispose of this chemical down the drain or in the regular trash.[12]

Quantitative Data

The following table summarizes key physicochemical properties for this compound hydrochloride and a closely related compound.

PropertyValueCompoundReference
Molecular Formula C₉H₁₁NO₂ · HClThis compound hydrochloride[8]
Molecular Weight 201.65 g/mol This compound hydrochloride[8]
Melting Point 216-218 °CThis compound hydrochloride[8]
Appearance White crystalline solid(±)-3,4-Methylenedioxymethamphetamine hydrochloride[13]
Hazard Classification Acute Toxicity, Oral (Category 3)(±)-3,4-Methylenedioxyamphetamine hydrochloride

Workflow for Safe Handling

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal & Exit Phase cluster_emergency Emergency Protocol prep_area Designate & Prepare Work Area (Fume Hood) check_safety Verify Safety Equipment (Eyewash, Shower, Spill Kit) prep_area->check_safety gather_ppe Assemble All Required PPE check_safety->gather_ppe don_ppe Don Full PPE gather_ppe->don_ppe handle_chem Weigh & Transfer Chemical (Avoid Dust/Aerosols) don_ppe->handle_chem decontaminate Decontaminate Surfaces & Equipment handle_chem->decontaminate exposure In Case of Exposure (Skin, Eye, Inhalation) handle_chem->exposure Potential Exposure doff_ppe Doff PPE Carefully decontaminate->doff_ppe dispose_waste Dispose of All Materials as Hazardous Waste doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands first_aid Administer Immediate First Aid exposure->first_aid medical_help Seek Professional Medical Attention first_aid->medical_help

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Methylenedioxyphenethylamine
Reactant of Route 2
3,4-Methylenedioxyphenethylamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.